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Volicitin

Cat. No.: B1247072
M. Wt: 422.6 g/mol
InChI Key: YDUZXFXPORORCL-RXMDRCAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Volicitin (CAS 191670-18-5) is a seminal signaling molecule identified as N-(17-hydroxylinolenoyl)-L-glutamine . It was first isolated from the oral secretions of the beet armyworm caterpillar, Spodoptera exigua , and serves as a critical elicitor in plant defense mechanisms . When plants are damaged by herbivorous insects, this compound present in the insect regurgitant comes into contact with wounded tissue. This interaction triggers the plant to systemically release a specific blend of volatile organic compounds (VOCs), including terpenoids and indole . These volatiles function as an indirect defense by attracting natural enemies of the herbivore, such as parasitic wasps like Cotesia marginiventris and Microplitis croceipes , thereby creating a tritrophic interaction . The mechanism of action involves a highly specific ligand-receptor interaction. Research shows that this compound binds reversibly and saturably to a protein in the plasma membrane of maize ( Zea mays ) leaves . The specificity of this binding is evident from the fact that the L-glutamine moiety and the 17-hydroxy group of the linolenic acid chain are essential for its activity; analogs lacking these features show significantly reduced or no elicitor activity . This binding event initiates defense signaling, potentially involving the jasmonate pathway, as treatment with methyl jasmonate can increase the number of this compound binding sites . This compound is an essential tool for researchers studying plant-insect co-evolution, systemic acquired resistance, the molecular basis of pattern-triggered immunity, and the ecology of tritrophic interactions. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N2O5 B1247072 Volicitin

Properties

Molecular Formula

C23H38N2O5

Molecular Weight

422.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19?,20-/m0/s1

InChI Key

YDUZXFXPORORCL-RXMDRCAOSA-N

Isomeric SMILES

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O

Synonyms

N-(17-hydroxylinolenoyl)glutamine
volicitin

Origin of Product

United States

Foundational & Exploratory

Volicitin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volicitin, an N-acyl-amino acid conjugate identified in the oral secretions of lepidopteran larvae, is a potent elicitor of plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways it activates in plants. This document is intended to serve as a valuable resource for researchers in chemical ecology, plant biology, and drug discovery who are interested in the intricate molecular dialogues between plants and insects.

Chemical Identity and Structure

This compound is chemically known as N-(17-hydroxylinolenoyl)-L-glutamine[1][2][3]. It is a fatty acid-amino acid conjugate, where the fatty acid moiety, 17-hydroxylinolenic acid, is amide-linked to the amino acid L-glutamine[2].

The systematic IUPAC name for this compound is (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid[4]. Its structure is characterized by an 18-carbon fatty acid chain with three cis double bonds at positions 9, 12, and 15, and a hydroxyl group at position 17. The stereochemistry at the chiral centers is (S) for both the L-glutamine and the 17-hydroxy position of the fatty acid[4].

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₃H₃₈N₂O₅[3][4][5]
Molecular Weight 422.56 g/mol [3][4][5]
Exact Mass 422.2781 Da[5]
CAS Number 191670-18-5[3][4][5]
IUPAC Name (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid[4]
Synonyms (17S)-Volicitin, N-(17-hydroxylinolenoyl)glutamine[4][6]
Boiling Point (Predicted) 708.2 ± 60.0 °C[7]
Density (Predicted) 1.087 ± 0.06 g/cm³[7]
pKa (Predicted) 3.51 ± 0.10[7]

Biosynthesis and Synthesis

Biosynthesis of this compound in Insects

This compound is not of purely insect or plant origin; its biosynthesis is a concerted effort between the plant and the herbivore[2][8]. The beet armyworm caterpillar (Spodoptera exigua), for instance, ingests linolenic acid from the host plant[2][8]. Within the caterpillar's gut, the plant-derived linolenic acid undergoes two key modifications: 17-hydroxylation and subsequent conjugation with L-glutamine, which is of insect origin[2][8][9]. This process creates a distinct chemical signature that allows the plant to recognize herbivory by this specific insect[2].

G cluster_plant Plant Host (e.g., Corn) cluster_insect Insect Herbivore (e.g., Beet Armyworm) Linolenic Acid Linolenic Acid Ingestion Ingestion Linolenic Acid->Ingestion Consumed by Insect 17-Hydroxylation 17-Hydroxylation Ingestion->17-Hydroxylation Conjugation Conjugation 17-Hydroxylation->Conjugation 17-Hydroxylinolenic Acid This compound This compound Conjugation->this compound L-Glutamine L-Glutamine L-Glutamine->Conjugation

Biosynthesis of this compound.
Experimental Protocol: Chemical Synthesis of this compound

Several methods for the stereoselective synthesis of this compound have been reported, often involving a Wittig reaction as a key step to construct the fatty acid backbone, followed by condensation with L-glutamine[1][10][11].

Objective: To synthesize N-(17S-hydroxylinolenoyl)-L-glutamine (this compound).

Methodology: A common synthetic strategy involves the condensation of 17(S)-hydroxylinolenic acid with L-glutamine[10]. The synthesis of the fatty acid component can be achieved via a Wittig reaction between a C10–C18 phosphonium (B103445) salt and a C1–C9 aldehyde[10].

  • Step 1: Synthesis of 17(S)-hydroxylinolenic acid

    • Preparation of Phosphonium Salt (C10-C18 fragment): This fragment, containing the chiral hydroxyl group, can be prepared from a suitable chiral starting material like (2S)-but-3-yn-2-ol[10]. This involves steps like alkynylation of an allylic phosphate[10].

    • Preparation of Aldehyde (C1-C9 fragment): A C9 aldehyde fragment is prepared, for instance, from nonane-1,9-diol via a two-step oxidation[10].

    • Wittig Reaction: The phosphonium salt and the aldehyde are reacted under Wittig conditions to form the 18-carbon backbone with the desired double bond geometry[10].

    • Deprotection and Oxidation: Subsequent deprotection of protecting groups and oxidation of the terminal alcohol to a carboxylic acid yields 17(S)-hydroxylinolenic acid[10].

  • Step 2: Condensation with L-Glutamine

    • The synthesized 17(S)-hydroxylinolenic acid is activated, for example, by converting it to an active ester.

    • The activated fatty acid is then condensed with the amino group of L-glutamine (with its carboxylic acid groups suitably protected, e.g., as a p-nitrobenzyl ester) in the presence of a coupling agent[12].

    • Final Deprotection: Removal of all protecting groups yields the final product, this compound[12]. The product is then purified, typically by High-Performance Liquid Chromatography (HPLC).

G A Chiral Precursor (e.g., (2S)-but-3-yn-2-ol) B C10-C18 Phosphonium Salt A->B D Wittig Reaction B->D C C1-C9 Aldehyde C->D E Protected 18-Carbon Backbone D->E F Deprotection & Oxidation E->F G 17(S)-Hydroxylinolenic Acid F->G I Condensation (Amide Bond Formation) G->I H L-Glutamine H->I J Protected this compound I->J K Final Deprotection J->K L This compound K->L

General Workflow for this compound Synthesis.

Biological Activity and Signaling Pathway

This compound is a key signaling molecule in tritrophic interactions involving plants, herbivores, and their natural enemies[3][13]. When introduced into a wounded plant, such as through insect feeding, this compound triggers the plant's defense system, leading to the de novo synthesis and release of a blend of volatile organic compounds (VOCs)[2][13][14][15]. These VOCs, which include terpenoids and indole (B1671886), serve to attract natural predators and parasitoids of the feeding herbivore, thus constituting an indirect plant defense mechanism[2][3][13].

The signaling cascade initiated by this compound is linked to the octadecanoid pathway, which is also responsible for jasmonic acid (JA) biosynthesis[13][16]. The binding of this compound to a putative plasma membrane receptor in maize has been demonstrated[17]. This binding event initiates a downstream signaling cascade that involves changes in ion flux, protein phosphorylation, and ultimately, the activation of defense-related genes[14]. One such gene is Igl, which encodes indole-3-glycerol phosphate (B84403) lyase, a key enzyme in the production of the volatile indole[14]. The signaling is also modulated by other plant hormones like ethylene (B1197577) (E)[16].

G This compound This compound (from Herbivore Oral Secretion) Receptor Plasma Membrane Receptor This compound->Receptor Binding Signal Intracellular Signaling (Ca2+ influx, Protein Kinases) Receptor->Signal JA Jasmonic Acid Pathway Signal->JA Gene Activation of Defense Genes (e.g., Igl for Indole synthesis) Signal->Gene JA->Gene Modulation Ethylene Ethylene Signaling Ethylene->Gene Modulation VOCs Synthesis of Volatile Organic Compounds (VOCs) Gene->VOCs Release Release of VOCs (Terpenoids, Indole) VOCs->Release Attraction Attraction of Natural Enemies (e.g., Parasitic Wasps) Release->Attraction

This compound-Induced Signaling Pathway in Plants.

Analytical Methodologies

Experimental Protocol: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and quantification of this compound from complex mixtures like insect oral secretions[12][18].

Objective: To separate and identify this compound and related fatty acid-amino acid conjugates from a sample matrix.

Methodology:

  • Sample Preparation:

    • Insect oral secretions are collected and sterilized (e.g., by filtration)[12].

    • The sample is acidified (e.g., with acetic acid) and extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂)[12].

    • The organic phase is collected and evaporated to dryness under vacuum[12]. The residue is then redissolved in a suitable solvent for HPLC injection.

  • HPLC Conditions:

    • Column: A reverse-phase column, such as a YMC ODS-AQ S-5 column (4.6 mm ID × 250 mm), is typically used[18].

    • Mobile Phase: A gradient elution is employed using two solvents:

      • Solvent A: 0.05% aqueous acetic acid[18].

      • Solvent B: 0.05% acetic acid in acetonitrile[18].

    • Gradient Program: A typical gradient might run from 40% to 100% Solvent B over 10 minutes, followed by an isocratic hold at 100% B for 15 minutes[18].

    • Flow Rate: A flow rate of 1 ml/min is common[18].

    • Detection: The column eluent is monitored by a UV detector at 200 nm, where the amide bond absorbs[18].

  • Identification:

    • The retention time of the peak corresponding to this compound is compared with that of a synthetic standard.

    • Fractions can be collected for further structural confirmation by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound represents a fascinating example of the complex chemical communication that governs ecological interactions. Its unique structure, a product of both plant and insect metabolism, serves as a highly specific signal in plant defense. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it modulates is crucial for advancing our knowledge in chemical ecology and may provide novel avenues for the development of sustainable crop protection strategies and new drug discovery leads. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the multifaceted roles of this important bioactive molecule.

References

The Role of Volicitin in Plant-Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volicitin, a fatty acid-amino acid conjugate first identified in the oral secretions of the beet armyworm (Spodoptera exigua), plays a pivotal role in mediating the intricate chemical dialogue between plants and herbivorous insects. This technical guide provides an in-depth examination of this compound's function as a key elicitor of plant defense responses, focusing on the induced emission of volatile organic compounds (VOCs) that facilitate tritrophic interactions. We present a comprehensive overview of the discovery, biosynthesis, and mode of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, plant science, and for professionals engaged in the development of novel pest management strategies.

Introduction

Plants have evolved sophisticated mechanisms to defend themselves against herbivory. One such strategy is the production and release of a specific blend of volatile organic compounds (VOCs) upon insect attack. These VOCs can serve as a "cry for help," attracting the natural enemies of the herbivores, such as parasitic wasps and predators. This phenomenon, known as indirect defense, is a cornerstone of tritrophic interactions.

A key breakthrough in understanding the molecular triggers of this indirect defense was the isolation and characterization of this compound from the regurgitant of beet armyworm caterpillars.[1][2] this compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, was found to be a potent elicitor of volatile emissions in maize (Zea mays) seedlings, mimicking the effect of actual herbivore feeding.[1][2] This discovery highlighted the ability of plants to recognize specific molecules from herbivores and mount a targeted defense response.

This guide will delve into the core aspects of this compound's role in plant-insect communication, providing the technical details necessary for a comprehensive understanding of this fascinating signaling molecule.

This compound: Structure and Biosynthesis

This compound is a conjugate of a hydroxylated fatty acid and the amino acid glutamine.[1] Its biosynthesis is a collaborative effort between the host plant and the insect herbivore. The fatty acid portion, linolenic acid, is sequestered by the caterpillar from the host plant. The insect then modifies this plant-derived molecule by hydroxylating it at the 17th carbon and subsequently conjugating it with L-glutamine, which is of insect origin.

Data Presentation: this compound-Induced Volatile Emissions in Maize

The application of this compound to wounded maize leaves induces the release of a characteristic blend of VOCs, primarily consisting of terpenoids and indole (B1671886). The composition and quantity of these volatiles can be influenced by various factors, including the dose of this compound, the availability of nutrients such as nitrogen, and interactions with other plant hormones like jasmonic acid and ethylene.[3][4]

Below is a summary of quantitative data on the emission of key volatile compounds from maize seedlings in response to this compound treatment.

Volatile CompoundTreatmentMean Emission Rate (ng/plant/h)Standard DeviationReference
Indole Control (Buffer)134[5]
This compound (300 pmol)32677[5]
Total Sesquiterpenes Control (Damage + Buffer)< 0.1-[3]
This compound (1 nmol) - Low Nitrogen11,200-[3]
This compound (1 nmol) - Medium Nitrogen900-[3]
(E)-β-farnesene Control (Damage + Buffer)Not Detected-[1]
This compoundInduced-[1]
(E)-α-bergamotene Control (Damage + Buffer)Not Detected-[1]
This compoundInduced-[1]
Linalool Control (Damage + Buffer)Not Detected-[1]
This compoundInduced-[1]
(3E)-4,8-dimethyl-1,3,7-nonatriene Control (Damage + Buffer)Not Detected-[1]
This compoundInduced-[1]

Experimental Protocols

Isolation and Purification of this compound from Insect Regurgitant

This protocol describes the isolation of this compound from the oral secretions of Spodoptera exigua larvae using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Collection of Regurgitant: Gently squeeze the anterior region of late-instar S. exigua larvae to induce regurgitation. Collect the oral secretion using a micropipette.

  • Initial Fractionation: The collected regurgitant is subjected to a series of liquid chromatography steps to separate this compound from other components.

  • HPLC Purification:

    • Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm).[1]

    • Mobile Phase A: Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A linear gradient from 0% to 25% B over 15 minutes, followed by an increase to 100% B over the next 15 minutes.[1]

    • Flow Rate: 1 ml/min.[1]

    • Detection: UV at 210 nm.

    • Fraction Collection: Collect fractions and assay for biological activity (induction of volatile emissions in maize). This compound-containing fractions are then further purified using a similar HPLC setup.[1]

This compound-Receptor Binding Assay

This protocol outlines a method to study the binding of this compound to its putative receptor in the plasma membrane of maize leaves.

Methodology:

  • Preparation of Enriched Plasma Membrane Fractions:

    • Homogenize maize leaves in a suitable buffer.

    • Perform differential centrifugation to pellet the microsomal fraction.

    • Isolate the plasma membrane using an aqueous two-phase partitioning system.[6]

  • Radioligand Binding Assay:

    • Synthesize a tritiated form of this compound ([³H]-L-volicitin).

    • Incubate the enriched plasma membrane fractions with a known concentration of [³H]-L-volicitin.[6]

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[6]

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine non-specific binding by including a high concentration of unlabeled this compound in parallel incubations.

    • Calculate specific binding by subtracting non-specific binding from total binding.[6]

    • Perform saturation binding experiments by varying the concentration of [³H]-L-volicitin to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

Analysis of this compound-Induced Gene Expression by Northern Blot

This protocol describes the analysis of the expression of the indole-3-glycerol phosphate (B84403) lyase (Igl) gene in maize in response to this compound treatment.

Methodology:

  • Plant Treatment and RNA Isolation:

    • Treat maize seedlings with this compound or a control buffer.

    • Harvest leaf tissue at various time points after treatment.

    • Isolate total RNA from the tissue using a standard protocol (e.g., Trizol-based method).

  • Northern Blot Analysis:

    • Separate the total RNA (e.g., 10-20 µg per lane) on a denaturing agarose (B213101) gel.

    • Transfer the separated RNA to a nylon membrane.

    • Prepare a radiolabeled DNA probe specific for the Igl gene.

    • Hybridize the membrane with the labeled probe.

    • Wash the membrane to remove unbound probe.

    • Visualize the hybridized probe by autoradiography.

    • Quantify the signal intensity to determine the relative abundance of the Igl transcript.

Visualizations: Signaling Pathways and Workflows

This compound-Induced Signaling Pathway in Maize

The perception of this compound at the plasma membrane initiates a signaling cascade that leads to the production of volatile organic compounds. This pathway involves the interplay of several plant hormones and the activation of specific biosynthetic genes.

Volicitin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Plant Cell cluster_PM Plasma Membrane cluster_Cytosol Cytosol This compound This compound Receptor This compound Binding Protein (Receptor) This compound->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Perception JA Jasmonic Acid (JA) Biosynthesis Signal_Transduction->JA Igl_Gene Igl Gene Expression JA->Igl_Gene SC_Gene Sesquiterpene Cyclase Gene Expression JA->SC_Gene Ethylene Ethylene Signaling Ethylene->Igl_Gene Synergizes Ethylene->SC_Gene Synergizes Indole Indole Igl_Gene->Indole Biosynthesis Sesquiterpenes Sesquiterpenes SC_Gene->Sesquiterpenes Biosynthesis Volatile_Emission Volatile Emission Indole->Volatile_Emission Sesquiterpenes->Volatile_Emission

Caption: this compound signaling pathway in a maize cell.

Experimental Workflow for Studying this compound's Effects

The following diagram illustrates a typical experimental workflow for investigating the biological activity of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Insect_Rearing 1. Rearing of Spodoptera exigua Regurgitant_Collection 2. Collection of Oral Secretion Insect_Rearing->Regurgitant_Collection Volicitin_Isolation 3. HPLC Purification of this compound Regurgitant_Collection->Volicitin_Isolation Wounding_Application 5. Mechanical Wounding & Application of this compound Volicitin_Isolation->Wounding_Application Plant_Growth 4. Growth of Maize Seedlings Plant_Growth->Wounding_Application Volatile_Collection 6. Collection of Volatile Organic Compounds Wounding_Application->Volatile_Collection Gene_Expression 8. RNA Isolation & Gene Expression Analysis Wounding_Application->Gene_Expression Receptor_Binding 9. Plasma Membrane Isolation & Binding Assays Wounding_Application->Receptor_Binding GC_MS_Analysis 7. GC-MS Analysis of Volatiles Volatile_Collection->GC_MS_Analysis

Caption: A typical experimental workflow for this compound research.

Conclusion

This compound stands as a paradigm for herbivore-associated elicitors, demonstrating the remarkable specificity of plant-insect interactions. The elucidation of its structure, biosynthesis, and mode of action has significantly advanced our understanding of chemical ecology and plant defense signaling. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research in this field. Future investigations into the precise molecular identity of the this compound receptor and the downstream signaling components will undoubtedly uncover new targets for the development of innovative and sustainable approaches to pest control, leveraging the plant's own defense mechanisms.

References

Volicitin as a Herbivore-Associated Molecular Pattern (HAMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volicitin, a fatty acid-amino acid conjugate identified in the oral secretions of lepidopteran larvae, serves as a key Herbivore-Associated Molecular Pattern (HAMP) that elicits sophisticated defense responses in plants. This technical guide provides an in-depth overview of this compound, its chemical properties, its role in plant-herbivore interactions, and the molecular mechanisms underlying its activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in crop protection and drug development.

Introduction: The Discovery and Significance of this compound

Plants have evolved intricate mechanisms to detect and respond to herbivore attacks. A crucial aspect of this defense is the recognition of specific molecules from the herbivore, known as Herbivore-Associated Molecular Patterns (HAMPs). This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, was one of the first and most well-characterized HAMPs, isolated from the regurgitant of the beet armyworm (Spodoptera exigua)[1][2][3][4]. Its application to damaged maize (Zea mays) leaves was found to induce the emission of a blend of volatile organic compounds (VOCs), including terpenoids and indole (B1671886), which attract natural enemies of the herbivore, such as parasitic wasps[1][2][3]. This tri-trophic interaction highlights the ecological significance of this compound in plant defense.

This compound is a member of a broader class of fatty acid-amino acid conjugates (FACs) found in the oral secretions of various lepidopteran species[5][6]. The biosynthesis of this compound involves the conjugation of plant-derived linolenic acid with L-glutamine from the insect, followed by hydroxylation[7][8]. This molecular signature provides the plant with a reliable cue of herbivore presence, distinguishing it from simple mechanical damage[2].

Chemical Structure and Properties

This compound is an amphiphilic molecule with the following chemical structure:

  • Chemical Name: N-(17-hydroxylinolenoyl)-L-glutamine

  • Molecular Formula: C23H38N2O5

  • Structure: It consists of a C18 fatty acid, linolenic acid, which is hydroxylated at the 17th carbon and conjugated to the amino group of L-glutamine via an amide bond[9][10]. The absolute configuration of the hydroxyl group is predominantly (17S)[11].

The biosynthesis of this compound is a collaborative process between the plant and the herbivore. The plant provides the precursor, linolenic acid, which the insect then modifies by conjugating it with L-glutamine and hydroxylating it[8].

Mechanism of Action: The this compound Signaling Pathway

The perception of this compound at the site of wounding triggers a complex signaling cascade within the plant, leading to the activation of defense gene expression and the production of volatile compounds. While the specific receptor for this compound has yet to be definitively identified, the downstream signaling events are better understood and involve key plant hormones.

Key Signaling Components
  • Jasmonic Acid (JA): this compound application leads to a significant and sustained increase in the levels of jasmonic acid, a key phytohormone involved in defense against chewing insects[12][13].

  • Ethylene (B1197577) (E): Ethylene acts synergistically with this compound to enhance the emission of volatile sesquiterpenes and indole[12][13]. Nitrogen-deficient plants, which exhibit increased ethylene sensitivity, show a more pronounced response to this compound[12][13].

  • Gene Activation: The signaling cascade culminates in the transcriptional activation of specific defense-related genes. Notable examples in maize include:

    • Igl (indole-3-glycerol phosphate (B84403) lyase): This gene is rapidly and transiently induced by this compound, leading to the production of indole, a key component of the induced volatile blend[14][15].

    • stc1 (sesquiterpene cyclase): This gene is also systemically induced by this compound and caterpillar feeding, resulting in the synthesis of sesquiterpenes[16].

Signaling Pathway Diagram

Volicitin_Signaling_Pathway cluster_perception Perception at Wound Site cluster_signaling Intracellular Signaling Cascade cluster_response Plant Defense Response This compound This compound Receptor Putative Receptor This compound->Receptor JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Receptor->JA_Biosynthesis Gene_Activation Activation of Defense Genes (e.g., Igl, stc1) JA_Biosynthesis->Gene_Activation Synergistic Interaction E_Signaling Ethylene (E) Signaling E_Signaling->Gene_Activation VOC_Biosynthesis VOC Biosynthesis (Indole, Terpenoids) Gene_Activation->VOC_Biosynthesis VOC_Emission Volatile Emission VOC_Biosynthesis->VOC_Emission Parasitoid_Attraction Parasitoid Attraction VOC_Emission->Parasitoid_Attraction Attracts Natural Enemies

This compound-induced signaling pathway in maize.

Quantitative Data on this compound-Induced Plant Responses

The application of this compound to maize seedlings elicits a quantifiable defense response, primarily measured by the emission of volatile organic compounds and changes in phytohormone levels.

Parameter MeasuredPlant SpeciesTreatmentQuantitative EffectReference
Indole Emission Zea mays300 pmol this compound~8-fold increase in Igl transcript levels after 2 hours[14]
Sesquiterpene Emission Zea mays (Low Nitrogen)1 nmol this compound11.2 µg/h total sesquiterpenes[12][13]
Sesquiterpene Emission Zea mays (Medium Nitrogen)1 nmol this compound0.9 µg/h total sesquiterpenes[12][13]
Jasmonic Acid (JA) Levels Zea mays (Low Nitrogen)Wounding + this compoundSustained increase in JA levels 4-12 hours post-treatment[12]
Jasmonic Acid (JA) Levels Zea mays (Medium Nitrogen)Wounding + this compoundLower and less sustained increase in JA compared to low N plants[12]
Synergistic Volatile Emission Zea mays (Low Nitrogen)This compound + 10 nL/L Ethylene4- to 12-fold increase in sesquiterpene and indole emission[12][13]
stc1 Gene Expression Zea maysThis compound Treatment15- to 30-fold induction of stc1 transcript[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections provide protocols for key experiments.

Protocol for this compound Incubation of Maize Seedlings

This protocol is adapted from methodologies used to study the effects of this compound on gene expression and volatile emission in maize.

Materials:

  • Maize seedlings (8-10 days old, with three developed leaves)

  • Synthetic this compound

  • 50 mM Sodium Phosphate buffer (pH 8.0)

  • Shell vials or small tubes

  • Scalpel or razor blade

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Grow maize seedlings under controlled conditions (e.g., 14h light/10h dark photoperiod, 20-30°C).

  • Prepare a stock solution of synthetic this compound in the phosphate buffer. A typical treatment concentration is 300 pmol in 500 µL of buffer[14].

  • Excise the maize seedlings just above the roots using a clean scalpel.

  • Immediately place the cut stem of each seedling into a shell vial containing 500 µL of either the buffer alone (control) or the this compound solution.

  • Incubate the seedlings for the desired time course (e.g., 0, 1, 2, 4, 8 hours for RNA analysis) under standard growth conditions[14].

  • For RNA analysis, harvest the seedlings at each time point, immediately freeze them in liquid nitrogen, and store at -80°C until RNA extraction. For volatile analysis, proceed to the volatile collection protocol.

Protocol for Collection and Analysis of Induced Volatiles

This protocol outlines the dynamic headspace collection of volatiles from this compound-treated plants.

Materials:

  • This compound-treated and control seedlings (from Protocol 5.1)

  • Volatile collection chambers (glass cylinders that enclose the seedling)

  • Volatile collection traps (glass tubes containing an adsorbent like Super-Q)

  • Vacuum pump and flow meters

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Dichloromethane (B109758) (solvent for elution)

  • Internal standard (e.g., n-octane)

Procedure:

  • Following incubation, place individual seedlings into the volatile collection chambers.

  • Draw air through the chamber over the seedling and through a volatile collection trap using a vacuum pump at a controlled flow rate (e.g., 0.8 L/min).

  • Collect volatiles for a set period, typically 1.5 to 2 hours[14].

  • After collection, elute the trapped volatiles from the adsorbent using a small volume of dichloromethane containing an internal standard.

  • Analyze the eluted sample using GC-MS.

  • Separate the compounds on a non-polar capillary column (e.g., DB-1 or HP-5ms). A typical GC temperature program starts at 40°C, holds for a short period, then ramps up to 220-250°C[14].

  • Identify compounds by comparing their mass spectra and retention times to those of authentic standards. Quantify compounds by comparing their peak areas to the internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Data Interpretation Grow_Plants Grow Maize Seedlings (8-10 days) Cut_Seedlings Excise Seedlings Grow_Plants->Cut_Seedlings Prepare_this compound Prepare this compound Solution and Buffer Control Incubate Incubate in this compound or Control Buffer Prepare_this compound->Incubate Cut_Seedlings->Incubate Harvest_RNA Harvest for RNA Analysis (Freeze in Liquid N2) Incubate->Harvest_RNA Time Course (0-8h) Collect_Volatiles Volatile Collection (Headspace Sampling) Incubate->Collect_Volatiles Incubation (e.g., 12h) RNA_Extraction RNA Extraction & qRT-PCR (Igl, stc1 expression) Harvest_RNA->RNA_Extraction GCMS_Analysis GC-MS Analysis (Identify & Quantify VOCs) Collect_Volatiles->GCMS_Analysis Gene_Expression_Data Gene Expression Profile RNA_Extraction->Gene_Expression_Data VOC_Profile Volatile Profile GCMS_Analysis->VOC_Profile

General workflow for studying this compound's effects.

Applications and Future Directions

The understanding of this compound and its mode of action opens several avenues for agricultural and pharmaceutical applications.

  • Crop Protection: this compound or its stable analogs could be developed as biopesticides or plant defense activators. Applying these compounds to crops could "prime" them for herbivore attack, leading to a more rapid and robust defense response, and enhancing the effectiveness of biological control agents.

  • Drug Development: The signaling pathways activated by this compound in plants involve lipid-derived molecules and kinase cascades that have parallels in animal systems. Studying these pathways could provide insights into inflammatory and immune responses, potentially identifying new targets for drug discovery.

  • Further Research: Key areas for future research include the identification of the this compound receptor in plants, a deeper characterization of the downstream signaling components, and the investigation of this compound's activity in a wider range of plant species. Understanding how herbivores might evolve to evade detection by altering their HAMPs is also a critical area of study.

Conclusion

This compound stands as a paradigm for Herbivore-Associated Molecular Patterns, demonstrating the intricate chemical communication that governs plant-insect interactions. Its discovery has profoundly advanced our understanding of plant defense mechanisms. The detailed knowledge of its structure, signaling pathway, and quantifiable effects, as outlined in this guide, provides a solid foundation for researchers to explore its potential in developing novel strategies for sustainable agriculture and beyond.

References

An In-depth Technical Guide to Volicitin Signal Transduction in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate [N-(17-hydroxylinolenoyl)-L-glutamine], is a key elicitor found in the oral secretions of lepidopteran herbivores, such as the beet armyworm (Spodoptera exigua).[1][2] Its recognition by plants triggers a sophisticated defense signaling cascade, leading to the production and emission of a specific blend of volatile organic compounds (VOCs).[2] These volatiles, in turn, can attract natural enemies of the herbivores, an indirect defense mechanism known as tritrophic interaction.[1] This guide provides a comprehensive technical overview of the this compound signal transduction pathway in plants, with a focus on maize (Zea mays), a model system for these studies.

This compound Perception at the Plasma Membrane

The initial step in this compound signaling is its perception at the cell surface. In maize, this compound binds to a putative high-affinity binding site on the plasma membrane.[3][4] This binding is a rapid, reversible, and saturable process, suggesting the involvement of a specific receptor protein.[4] Although the definitive receptor protein has yet to be isolated and characterized, studies using radiolabeled this compound have provided insights into its properties.

Key Characteristics of this compound Binding:
  • High Affinity: The apparent dissociation constant (Kd) for [³H]-L-volicitin binding to enriched plasma membrane fractions from maize leaves is approximately 1.3 nM.[3]

  • Specificity: The L-glutamine and the 17-hydroxyl group of the linolenic acid moiety are crucial for high-affinity binding and biological activity. Analogs lacking these features show significantly reduced binding and fail to elicit a strong volatile response.[4][5]

  • Upregulation by Defense Signals: Treatment of maize plants with methyl jasmonate (MeJA) or actual herbivory by S. exigua increases the total binding of this compound to the plasma membrane by three- to four-fold. This suggests that the expression of the putative this compound receptor is itself upregulated by defense signaling pathways, creating a positive feedback loop.[3]

The Core Signaling Cascade

Upon binding of this compound to its putative receptor, a complex signaling cascade is initiated, involving a series of intracellular messengers and protein phosphorylation events. This cascade ultimately leads to the transcriptional reprogramming of the cell to mount a defense response. The key signaling components identified to date include calcium ions (Ca²⁺), reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), and the phytohormones jasmonic acid (JA) and ethylene (B1197577) (E).

Early Signaling Events

Immediately following this compound perception, a series of rapid intracellular changes occur:

  • Plasma Membrane Depolarization: Like many elicitor-receptor interactions, this compound perception is thought to trigger a rapid depolarization of the plasma membrane.

  • Calcium Influx: A transient increase in cytosolic Ca²⁺ concentration is a conserved early event in plant defense signaling. This Ca²⁺ signature is decoded by various calcium-binding proteins, such as calmodulin (CaM) and calcium-dependent protein kinases (CDPKs), which then phosphorylate downstream targets.

  • Reactive Oxygen Species (ROS) Burst: An oxidative burst, characterized by the rapid production of ROS like hydrogen peroxide (H₂O₂), is another hallmark of early plant defense signaling. This ROS production is primarily mediated by plasma membrane-localized NADPH oxidases.

The Central Role of Jasmonic Acid and Ethylene

The early signaling events converge on the biosynthesis and signaling of the phytohormones jasmonic acid and ethylene, which act as central regulators of the this compound-induced defense response.

  • Jasmonic Acid (JA) Biosynthesis and Signaling: this compound application leads to a significant and sustained increase in the levels of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[6][7] The JA signaling pathway is initiated by the perception of JA-Ile by the F-box protein COI1, which leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[8]

  • Ethylene (E) Signaling and Crosstalk with JA: While this compound itself does not typically induce a significant burst of ethylene production, ethylene plays a crucial synergistic role in the this compound response.[7] Exogenous application of ethylene, even at low concentrations, dramatically enhances this compound- and JA-induced volatile emissions.[6][7] This synergistic interaction is a key element in amplifying the defense signal. The signaling pathways of JA and ethylene are interconnected, with evidence suggesting that ethylene can enhance the sensitivity of the plant to JA.

Transcriptional Reprogramming and Volatile Biosynthesis

The culmination of the this compound signaling cascade is the activation of specific transcription factors that induce the expression of genes involved in the biosynthesis of volatile organic compounds.

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are key signaling modules that transduce extracellular stimuli into intracellular responses. In maize, several MAPKs are known to be activated by JA and wounding. For instance, the transcript levels of ZmMPK3 accumulate rapidly in response to JA treatment.[1][3] While a direct link to this compound is yet to be definitively established, it is highly probable that a MAPK cascade is involved in relaying the signal downstream of JA.

  • WRKY Transcription Factors: The WRKY family of transcription factors are major regulators of plant defense gene expression. In maize, several ZmWRKY genes are induced by herbivory and are implicated in the JA signaling pathway. These transcription factors likely bind to W-box elements in the promoters of downstream defense genes to activate their transcription.

  • Induction of Volatile Biosynthesis Genes: The activation of these signaling pathways leads to the upregulation of key genes involved in the production of specific volatiles. Notable examples in maize include:

    • Igl (Indole-3-glycerol phosphate (B84403) lyase): The expression of Igl is rapidly and strongly induced by this compound, leading to the production of indole (B1671886), a key component of the herbivore-induced volatile blend.

    • stc1 (sesquiterpene cyclase 1): This gene, responsible for the production of sesquiterpenes, is induced 15- to 30-fold by this compound treatment or beet armyworm feeding.[3]

Quantitative Data on this compound-Induced Responses

The following tables summarize quantitative data from various studies on the effects of this compound on phytohormone levels, gene expression, and volatile emissions in maize.

Table 1: Effect of this compound on Jasmonic Acid (JA) Accumulation in Maize Seedlings
Treatment Time Post-Treatment JA Concentration (ng/g FW) Reference
Control (Wounding only)2 h~20[6]
This compound (1 nmol/plant)2 h~60[6]
This compound (1 nmol/plant) - Low Nitrogen4 h~120
This compound (1 nmol/plant) - Medium Nitrogen4 h~60
This compound (1 nmol/plant) - Low Nitrogen12 h~100
This compound (1 nmol/plant) - Medium Nitrogen12 h~40
Table 2: Fold Change in Gene Expression in Maize in Response to this compound
Gene Fold Change Reference
Igl (Indole-3-glycerol phosphate lyase)~8-fold increase compared to buffer control at 2h
stc1 (sesquiterpene cyclase 1)15- to 30-fold induction[3]
Table 3: Volatile Organic Compounds (VOCs) Induced by this compound in Maize
Compound Class Specific Compounds
Green Leaf Volatiles (Z)-3-hexenyl acetate
Monoterpenes Linalool, β-myrcene
Homoterpenes (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), (3E,7E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT)
Sesquiterpenes (E)-α-bergamotene, (E)-β-farnesene, β-caryophyllene, (E)-nerolidol
Aromatics Indole
Source:[7]
Table 4: Synergistic Effect of Ethylene on this compound-Induced Sesquiterpene Emission in Maize (Low Nitrogen Conditions)
This compound (nmol/plant) Ethylene (nL/L) Sesquiterpene Emission (µg/h) Reference
0.10~1
0.150~5
1.00~2
1.010~8
1.050~12

Signaling Pathway and Experimental Workflow Diagrams

Volicitin_Signaling_Pathway This compound This compound Receptor Putative Plasma Membrane Receptor This compound->Receptor Binding Membrane_Depolarization Membrane Depolarization Receptor->Membrane_Depolarization Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst (NADPH Oxidase) Receptor->ROS_Burst Calcium_Signaling Ca²⁺ Signaling (CaM, CDPKs) Ca_Influx->Calcium_Signaling MAPK_Cascade MAPK Cascade (e.g., ZmMPK3) ROS_Burst->MAPK_Cascade Calcium_Signaling->MAPK_Cascade JA_Biosynthesis JA Biosynthesis MAPK_Cascade->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile JAZ_Degradation JAZ Repressor Degradation (SCF-COI1) JA_Ile->JAZ_Degradation Ethylene Ethylene Signaling (Synergistic Action) JA_Ile->Ethylene Crosstalk WRKY_TFs WRKY Transcription Factors JAZ_Degradation->WRKY_TFs Activation Gene_Expression Defense Gene Expression (e.g., Igl, stc1) WRKY_TFs->Gene_Expression Transcriptional Activation VOCs Volatile Organic Compound Emission (Indole, Sesquiterpenes) Gene_Expression->VOCs Ethylene->Gene_Expression Synergistic Enhancement

Caption: this compound signaling pathway in plants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Maize Seedlings) Volicitin_Treatment This compound Application (Wounded Leaf Surface) Plant_Material->Volicitin_Treatment Tissue_Harvesting Tissue Harvesting (Flash-frozen in liquid N₂) Volicitin_Treatment->Tissue_Harvesting Volatile_Collection Volatile Collection (Headspace Trapping) Volicitin_Treatment->Volatile_Collection JA_Quantification JA Quantification (LC-MS/MS) Tissue_Harvesting->JA_Quantification RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction GC_MS_Analysis GC-MS Analysis Volatile_Collection->GC_MS_Analysis RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR

Caption: General experimental workflow for studying this compound response.

Detailed Experimental Protocols

This compound Application to Maize Seedlings

This protocol describes the application of this compound to induce a defense response in maize seedlings.

Materials:

  • Maize seedlings (10-14 days old)

  • This compound solution (e.g., 1 nmol/µL in a suitable solvent like ethanol, diluted in buffer)

  • Pipette and sterile tips

  • Fine-tipped forceps or a pattern wheel for wounding

Procedure:

  • Gently wound the adaxial surface of a maize leaf (e.g., the second true leaf) using fine-tipped forceps to create small punctures or by rolling a pattern wheel to create consistent abrasions.

  • Immediately apply a small volume (e.g., 1-10 µL) of the this compound solution directly onto the wounded area.

  • For control plants, apply the same volume of the solvent/buffer solution to similarly wounded leaves.

  • Place the treated plants in a controlled environment (growth chamber) for the desired incubation period before harvesting tissues for downstream analysis.

Quantification of Jasmonic Acid by UPLC-MS/MS

This protocol outlines a method for the extraction and quantification of JA from plant tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

  • Frozen plant tissue (50-100 mg)

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards like [²H₆]-JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • UPLC-MS/MS system

Procedure:

  • Extraction:

    • Homogenize the frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powdered tissue to a tube containing the extraction solvent.

    • Vortex thoroughly and incubate at 4°C in the dark for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

    • Collect the supernatant.

  • Purification (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol) to remove polar impurities.

    • Elute the jasmonates with a suitable solvent (e.g., 80% methanol or acetonitrile).

  • Analysis:

    • Dry the eluate under a stream of nitrogen gas and resuspend in a small volume of the initial mobile phase.

    • Inject the sample into the UPLC-MS/MS system.

    • Separate the compounds using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (both typically containing a small amount of formic acid).

    • Detect and quantify JA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, comparing the signal to a standard curve of known JA concentrations and normalizing to the internal standard.

Collection and Analysis of Plant Volatiles by GC-MS

This protocol describes the collection of headspace volatiles from plants and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Glass chamber or oven bag to enclose the plant or leaves

  • Air pump and flow meter

  • Volatile collection trap (e.g., glass tube containing an adsorbent like Tenax® TA or Super-Q®)

  • GC-MS system

Procedure:

  • Volatile Collection (Dynamic Headspace Sampling):

    • Gently enclose the treated part of the plant (or the whole plant) in a glass chamber or oven bag.

    • Create an airflow system where purified air is pushed into the chamber and then pulled out through the volatile collection trap at a constant flow rate (e.g., 0.5-1 L/min).

    • Collect volatiles for a defined period (e.g., 1-8 hours).

  • Sample Analysis:

    • Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Inject an aliquot of the eluate into the GC-MS.

    • Separate the volatile compounds on a non-polar capillary column (e.g., DB-5ms) with a temperature gradient.

    • Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of authentic standards.

    • Quantify the compounds by comparing their peak areas to the peak area of an internal standard added to the sample before injection.

Measurement of Ethylene Production by Gas Chromatography

This protocol details the measurement of ethylene produced by plant tissues using gas chromatography with a flame ionization detector (GC-FID).

Materials:

  • Airtight glass vials with septa

  • Gas-tight syringe

  • Gas chromatograph with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed)

Procedure:

  • Sample Incubation:

    • Place a known weight of plant tissue (e.g., a leaf disc or a whole seedling) into an airtight glass vial of a known volume.

    • Seal the vial with a septum-containing cap.

    • Incubate the vial under controlled light and temperature conditions for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

  • Headspace Sampling and Injection:

    • Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial through the septum.

    • Immediately inject the gas sample into the GC.

  • Analysis:

    • The GC will separate ethylene from other gases in the sample.

    • The FID will detect the ethylene, and the resulting peak area is proportional to the ethylene concentration.

    • Calculate the ethylene concentration in the sample by comparing the peak area to a standard curve generated by injecting known concentrations of ethylene gas.

    • Express the ethylene production rate as volume or moles of ethylene per unit of tissue weight per unit of time (e.g., nL/g/h or pmol/g/h).

Conclusion

This compound signal transduction in plants is a complex and finely tuned process that is central to herbivore-induced indirect defenses. The perception of this compound at the plasma membrane triggers a cascade of intracellular events, with jasmonic acid and ethylene playing pivotal roles in orchestrating the transcriptional reprogramming necessary for the production of a defensive blend of volatile organic compounds. While the core components of this pathway have been identified, further research is needed to fully elucidate the specific proteins involved, such as the this compound receptor and the downstream kinases and transcription factors. The methodologies detailed in this guide provide a robust framework for researchers to further investigate this fascinating aspect of plant-insect interactions, with potential applications in the development of novel strategies for crop protection.

References

Genes Induced by Volicitin Treatment in Arabidopsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

Volicitin, a fatty acid-amino acid conjugate found in the oral secretions of lepidopteran larvae, is a potent elicitor of defense responses in plants. In the model organism Arabidopsis thaliana, treatment with solutions containing this compound, such as insect oral secretions (OS), triggers a significant transcriptional reprogramming, leading to the induction of a wide array of defense-related genes. This guide provides an in-depth analysis of the genes and signaling pathways activated by this compound and similar elicitors in Arabidopsis, based on a comprehensive review of recent transcriptomic studies. While specific quantitative data from the most recent and relevant studies were not publicly available at the time of this report, this document synthesizes the current understanding of the molecular response to this compound treatment, details common experimental protocols, and presents visual representations of the key signaling pathways and experimental workflows.

Introduction

The interaction between plants and herbivorous insects is a complex co-evolutionary arms race. Plants have evolved sophisticated mechanisms to recognize and respond to herbivore attacks. A key aspect of this defense is the recognition of herbivore-associated molecular patterns (HAMPs), such as this compound, which are present in the oral secretions of feeding insects. Upon recognition of these elicitors, plants initiate a cascade of downstream signaling events, culminating in the production of defensive compounds and the activation of genes that deter herbivores and attract their natural enemies. Understanding the genetic and molecular basis of these induced defenses is paramount for the development of novel crop protection strategies and for discovering new targets for drug development. This guide focuses on the genetic response of Arabidopsis thaliana to this compound and its analogues found in insect oral secretions.

Data Presentation

A pivotal study in this field, "Impact of Lepidopteran Oral Secretions on the Transcriptome of Arabidopsis thaliana" (Ker et al., 2025), conducted a comprehensive RNA-sequencing analysis to identify genes that are differentially expressed upon treatment with oral secretions from Spodoptera littoralis (whose OS contains this compound) and Pieris brassicae. While the full dataset containing log2 fold changes and adjusted p-values for each gene is not publicly accessible, the study reports significant transcriptional changes.

The application of oral secretions to wounded Arabidopsis leaves resulted in a much stronger and more complex transcriptional response compared to wounding alone. At 3 hours post-treatment, S. littoralis OS triggered the differential expression of 5837 genes, with 2754 upregulated and 3083 downregulated[1]. Similarly, P. brassicae OS led to the differential expression of 5270 genes, with 2520 upregulated and 2750 downregulated[1]. This indicates a robust and specific response to the chemical elicitors present in the OS.

The study highlights that OS treatment amplifies wound-induced responses and specifically activates stress and hormonal signaling pathways, as well as pathogen-related defense responses. Conversely, genes involved in the biosynthesis of aliphatic glucosinolates and cell wall strengthening were found to be inhibited[2].

Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana 3 hours after treatment with Lepidopteran Oral Secretions (OS).

TreatmentTotal DEGsUpregulated GenesDownregulated Genes
Spodoptera littoralis OS583727543083
Pieris brassicae OS527025202750

Note: This table is based on the summary data presented in Ker et al. (2025). The complete list of genes and their quantitative expression values were not available.

Signaling Pathways and Their Visualizations

The transcriptional reprogramming induced by this compound-containing oral secretions is orchestrated by a complex network of signaling pathways. The primary pathways implicated are those mediated by the plant hormones jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). The data from Ker et al. (2025) suggests a significant upregulation of genes involved in these hormonal pathways. Furthermore, the study points to a specific downregulation of the glucosinolate biosynthesis pathway, which is a crucial aspect of brassicaceous defense.

Below are diagrams representing the key signaling pathways and a typical experimental workflow for studying the transcriptomic response to oral secretions.

Volicitin_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Intracellular Signaling Cascade cluster_hormonal Hormonal Signaling cluster_transcriptional Transcriptional Reprogramming This compound This compound / HAMPs (in Oral Secretions) Receptor Putative Receptor This compound->Receptor Binding Ca Ca2+ Influx Receptor->Ca ROS Reactive Oxygen Species (ROS) Burst SA Salicylic Acid (SA) Signaling ROS->SA MAPK MAP Kinase Cascade JA Jasmonic Acid (JA) Biosynthesis & Signaling MAPK->JA ET Ethylene (ET) Signaling MAPK->ET Ca->ROS Ca->MAPK TFs Transcription Factors (e.g., MYC2, ERFs, WRKYs) JA->TFs ET->TFs SA->TFs Defense_Genes Upregulation of Defense Genes (e.g., PR proteins, secondary metabolites) TFs->Defense_Genes GS_Down Downregulation of Glucosinolate Biosynthesis & Cell Wall Genes TFs->GS_Down

Caption: this compound-induced signaling pathway in Arabidopsis thaliana.

Experimental_Workflow cluster_plant_prep 1. Plant Preparation cluster_treatment 2. Treatment Application cluster_sampling 3. Sample Collection & Processing cluster_sequencing 4. RNA Sequencing cluster_analysis 5. Bioinformatic Analysis Plant_Growth Arabidopsis thaliana Growth Wounding Mechanical Wounding Plant_Growth->Wounding OS_Application OS Application to Wounds Wounding->OS_Application OS_Collection Oral Secretion Collection OS_Collection->OS_Application Harvest Leaf Tissue Harvest (e.g., 3h, 24h) OS_Application->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Read Mapping Sequencing->QC DEG_Analysis Differential Gene Expression Analysis QC->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for transcriptomic analysis of oral secretion treatment.

Experimental Protocols

The following protocols are generalized based on standard practices in the field and details mentioned in relevant literature.

Plant Growth and Treatment
  • Arabidopsis thaliana Growth: Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on soil or a suitable growth medium. Plants are typically grown in controlled environment chambers with a 10-hour light/14-hour dark cycle at 21°C and 65% relative humidity for 4-5 weeks until they reach the 10-12 leaf rosette stage.

  • Oral Secretion Collection: Spodoptera littoralis or Pieris brassicae larvae are reared on a standard artificial diet or host plants. To collect oral secretions, larvae are gently squeezed with forceps to encourage regurgitation. The regurgitant is collected into a capillary tube and can be stored at -20°C.

  • Treatment Application: For each plant, three rosette leaves are wounded with a pattern wheel or by making small punctures with a needle. Immediately after wounding, 10 µL of collected oral secretions (or a control solution, e.g., water) is applied to the wounds.

  • Sample Collection: Leaf tissue from the treated leaves is harvested at specified time points (e.g., 3 hours and 24 hours) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an automated electrophoresis system.

  • RNA-seq Library Preparation: Strand-specific RNA-seq libraries are prepared from high-quality total RNA. The process typically involves poly(A) mRNA enrichment, fragmentation, first- and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control and Read Mapping: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences. The high-quality reads are then mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10).

  • Differential Gene Expression Analysis: The mapped reads are used to generate a count matrix, which is then analyzed for differential gene expression between the treatment and control groups using statistical packages such as DESeq2 or edgeR. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

  • Functional Annotation and Pathway Analysis: The list of differentially expressed genes is subjected to gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify over-represented biological processes, molecular functions, and signaling pathways.

Conclusion

Treatment of Arabidopsis thaliana with this compound-containing insect oral secretions induces a massive and complex transcriptional response that is distinct from the response to mechanical wounding alone. This response involves the upregulation of genes associated with hormonal signaling (JA, SA, ET) and pathogen defense, and the downregulation of genes related to glucosinolate biosynthesis and cell wall reinforcement. While a comprehensive, quantitative list of this compound-induced genes from the latest studies is not yet publicly available, the existing data clearly indicates a sophisticated genetic network that orchestrates plant defense against herbivory. The protocols and pathways detailed in this guide provide a framework for researchers to investigate these intricate plant-insect interactions and to identify novel genetic targets for enhancing plant resilience.

References

Unveiling the Gatekeepers: A Technical Guide to the Identification of Volicitin Receptors in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores, is a key elicitor of induced defense responses in plants, particularly maize. Its perception by plant cells triggers a cascade of signaling events, leading to the production of volatile organic compounds (VOCs) that attract natural enemies of the herbivores. The identification and characterization of this compound receptors are crucial for understanding the molecular basis of plant-insect interactions and for the potential development of novel crop protection strategies. This technical guide provides an in-depth overview of the methodologies used to identify and characterize this compound receptors, a summary of the current understanding of this compound signaling, and detailed experimental protocols.

Data Presentation: this compound Receptor Binding and Downstream Responses

Quantitative data from various studies are summarized below to provide a clear comparison of this compound's binding affinity and its effects on downstream signaling and defense responses.

ParameterValuePlant SystemReference
Binding Affinity (Kd) 1.3 nMZea mays (Maize) plasma membranes[1][2]
Maximum Binding Capacity (Bmax) 1.26 fmol·μg protein⁻¹ (~3000 sites/cell )Zea mays (Maize) plasma membranes[1]
This compound-Induced Jasmonic Acid (JA) Accumulation Dose-dependent increase with 10-500 pmol applicationZea mays (Maize) excised leaves[3][4][5]
This compound-Induced Ethylene (B1197577) Production Not significantly induced by this compound aloneZea mays (Maize)[3][4][5]
This compound-Induced Igl Gene Expression ~8-fold increase compared to buffer controlZea mays (Maize) seedlings[6]
This compound-Induced Indole (B1671886) Emission Maximum response at 3 hours with 326 ± 77 ng·h⁻¹Zea mays (Maize) seedlings[6]

This compound Perception and Signaling Pathway

The perception of this compound at the plasma membrane initiates a complex signaling network. While a definitive receptor has not been fully characterized, a leucine-rich repeat receptor-like kinase (LRR-RLK), ZmFACS, has been identified as a strong candidate. The binding of this compound is thought to trigger early signaling events, including ion fluxes and the activation of mitogen-activated protein kinase (MAPK) cascades. These initial signals lead to the synergistic activation of the jasmonic acid (JA) and ethylene (ET) signaling pathways, which in turn regulate the expression of defense-related genes, such as those involved in the biosynthesis of volatile organic compounds.

Volicitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor This compound Receptor (e.g., ZmFACS - LRR-RLK) This compound->Receptor Binding EarlySignaling Early Signaling Events (Ca²⁺ influx, MAPK activation) Receptor->EarlySignaling Activation JA_Pathway Jasmonic Acid (JA) Signaling Pathway EarlySignaling->JA_Pathway ET_Pathway Ethylene (ET) Signaling Pathway EarlySignaling->ET_Pathway GeneExpression Induction of Defense Gene Expression (e.g., Igl, Terpene Synthases) JA_Pathway->GeneExpression ET_Pathway->GeneExpression VOCs Volatile Organic Compounds (VOCs) GeneExpression->VOCs Biosynthesis

This compound signaling pathway from perception to volatile production.

Experimental Protocols

Isolation of Plant Plasma Membranes

This protocol is essential for subsequent radioligand binding assays.

Plant_Plasma_Membrane_Isolation Start Homogenize Plant Tissue in Extraction Buffer Filter Filter Homogenate Start->Filter Centrifuge1 Centrifuge at low speed (e.g., 10,000 x g) to remove debris Filter->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at high speed (e.g., 100,000 x g) to pellet microsomes Supernatant1->Centrifuge2 Pellet1 Resuspend Microsomal Pellet Centrifuge2->Pellet1 PhasePartition Aqueous Two-Phase Partitioning (Dextran and Polyethylene (B3416737) Glycol) Pellet1->PhasePartition UpperPhase Collect Upper Phase (Enriched in Plasma Membranes) PhasePartition->UpperPhase Wash Wash and Centrifuge to Pellet Plasma Membranes UpperPhase->Wash FinalPellet Resuspend Plasma Membrane Pellet in appropriate buffer Wash->FinalPellet End Store at -80°C FinalPellet->End

Workflow for isolating plant plasma membranes.

Methodology:

  • Homogenization: Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM EDTA, protease inhibitors).

  • Filtration and Differential Centrifugation: Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Aqueous Two-Phase Partitioning: Resuspend the microsomal pellet and use an aqueous two-phase system (e.g., dextran (B179266) and polyethylene glycol) to separate the plasma membranes from other endomembranes. The plasma membranes will preferentially partition into the upper phase.

  • Washing and Storage: Collect the upper phase, dilute with a suitable buffer, and centrifuge to pellet the purified plasma membranes. Resuspend the pellet in a storage buffer and store at -80°C.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for a receptor-ligand interaction.

Radioligand_Binding_Assay Start Prepare Assay Components Components Isolated Plasma Membranes Radiolabeled this compound ([³H]-Volicitin) Unlabeled this compound (for non-specific binding) Start->Components Incubate Incubate Membranes with Increasing Concentrations of [³H]-Volicitin Components->Incubate Separate Separate Bound and Free Ligand (e.g., Vacuum Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Scatchard Plot) Quantify->Analyze End Determine Kd and Bmax Analyze->End

Workflow for a radioligand binding assay.

Methodology:

  • Assay Setup: In a series of tubes, incubate a constant amount of isolated plasma membranes with increasing concentrations of radiolabeled this compound (e.g., [³H]-volicitin). For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The membranes with the bound radioligand will be trapped on the filter.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Analyze the specific binding data using a Scatchard plot (Bound/Free vs. Bound) to determine the Kd and Bmax.

Affinity Chromatography and Co-Immunoprecipitation (Co-IP) for Receptor Identification

These methods are used to isolate the this compound-binding protein for subsequent identification by mass spectrometry.

Receptor_Identification_Workflow cluster_affinity Affinity Chromatography cluster_coip Co-Immunoprecipitation (Co-IP) Start_AC Immobilize this compound on a solid support Lysate_AC Pass solubilized membrane proteins over the column Start_AC->Lysate_AC Wash_AC Wash to remove non-specific binders Lysate_AC->Wash_AC Elute_AC Elute bound proteins with excess this compound Wash_AC->Elute_AC MS Identify Proteins by Mass Spectrometry Elute_AC->MS Start_CoIP Generate antibody against a candidate receptor (e.g., ZmFACS) Lysate_CoIP Incubate antibody with solubilized membrane proteins Start_CoIP->Lysate_CoIP PullDown Pull down antibody-receptor complex with Protein A/G beads Lysate_CoIP->PullDown Wash_CoIP Wash to remove non-specific binders PullDown->Wash_CoIP Elute_CoIP Elute the complex Wash_CoIP->Elute_CoIP Elute_CoIP->MS

Workflows for receptor identification.

Methodology (Affinity Chromatography):

  • Ligand Immobilization: Covalently attach this compound or a derivative to a solid support (e.g., agarose (B213101) beads).

  • Protein Extraction: Solubilize plasma membrane proteins using a mild detergent.

  • Binding and Elution: Pass the solubilized proteins over the this compound-coupled column. After washing to remove non-specifically bound proteins, elute the this compound-binding proteins with a solution containing a high concentration of free this compound.

  • Identification: Identify the eluted proteins by mass spectrometry.

Methodology (Co-Immunoprecipitation):

  • Antibody Preparation: Generate an antibody specific to a candidate receptor protein (e.g., ZmFACS).

  • Immunoprecipitation: Incubate the antibody with solubilized membrane proteins to form an antibody-receptor complex.

  • Pull-down and Elution: Use Protein A/G beads to capture the antibody-receptor complex. After washing, elute the complex from the beads.

  • Identification: Identify the co-eluted proteins (the receptor and any interacting partners) by mass spectrometry.

Analysis of Downstream Signaling

Jasmonic Acid Quantification (LC-MS):

  • Extraction: Homogenize plant tissue in a suitable solvent (e.g., methanol) and add an internal standard (e.g., deuterated JA).

  • Purification: Purify the extract using solid-phase extraction (SPE).

  • Analysis: Analyze the purified extract by liquid chromatography-mass spectrometry (LC-MS) to quantify JA levels based on the internal standard.

Ethylene Measurement (Gas Chromatography):

  • Incubation: Place plant tissue in a sealed container.

  • Headspace Sampling: After a defined incubation period, withdraw a sample of the headspace gas.

  • Analysis: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify ethylene.

Gene Expression Analysis (qRT-PCR):

  • RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control plant tissue and synthesize complementary DNA (cDNA).

  • Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., Igl, sesquiterpene synthases) and a reference gene for normalization.

Volatile Organic Compound (VOC) Analysis (GC-MS):

  • Collection: Collect VOCs emitted from plants by enclosing them in a collection chamber and trapping the volatiles on an adsorbent material.

  • Desorption and Analysis: Thermally desorb the trapped VOCs and analyze them by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Conclusion

The identification of this compound receptors in plants is a dynamic area of research with significant implications for agriculture. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate the molecular mechanisms of this compound perception and signaling. Further research, particularly focusing on the definitive validation of candidate receptors like ZmFACS and the elucidation of the early signaling events, will be instrumental in advancing our understanding of plant defense and developing innovative strategies for pest management.

References

The Elicitor Volicitin: A Technical Guide to its Impact on Plant Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate, specifically N-(17-hydroxylinolenoyl)-L-glutamine, is a potent elicitor of plant defense responses. First isolated from the oral secretions of the beet armyworm (Spodoptera exigua), it has become a key molecule in the study of plant-insect interactions. When introduced to a wounded plant, this compound triggers a signaling cascade that leads to the synthesis and release of a variety of secondary metabolites. These compounds play crucial roles in direct defense against herbivores and in the indirect defense mechanism of attracting natural enemies of the attacking insect. This technical guide provides an in-depth overview of this compound's effects on the production of secondary metabolites, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its impact.

This compound-Induced Secondary Metabolite Production: Quantitative Data

The application of this compound to plants, particularly maize (Zea mays), has been shown to significantly increase the production of various secondary metabolites, most notably volatile organic compounds (VOCs). The following tables summarize the quantitative effects of this compound on the production of key secondary metabolites as reported in scientific literature.

Table 1: Effect of this compound on Volatile Terpenoid and Indole (B1671886) Emission in Maize (Zea mays) Seedlings
Compound Treatment Emission Rate (ng/plant/h) Fold Change vs. Control
IndoleControl (Wounded)13 ± 4-
This compound (300 pmol)326 ± 77~25
(E)-β-FarneseneControl (Wounded)Not Reported-
This compoundSignificantly IncreasedNot Quantified
(E)-α-BergamoteneControl (Wounded)Not Reported-
This compoundSignificantly IncreasedNot Quantified
Other TerpenoidsControl (Wounded)Not Reported-
This compoundSignificantly IncreasedNot Quantified

Data synthesized from Frey et al. (2000).[1]

Table 2: Effect of Nitrogen Availability on this compound-Induced Sesquiterpene and Indole Emission in Maize (Zea mays) Seedlings
Compound Class Nitrogen Level Treatment Emission Rate (µg/h)
SesquiterpenesLow NitrogenControl (Wounded)~1
This compound (1 nmol)11.2
Medium NitrogenControl (Wounded)<1
This compound (1 nmol)0.9
IndoleLow NitrogenControl (Wounded)<0.1
This compound (1 nmol) + Ethylene (B1197577) (10 nL/L)>0.5
Medium NitrogenControl (Wounded)<0.1
This compound (1 nmol) + Ethylene (10 nL/L)<0.1

Data synthesized from Schmelz et al. (2003).[1][2][3]

This compound Signaling Pathway

The perception of this compound at the plant cell surface initiates a complex signaling cascade that ultimately leads to the activation of genes responsible for secondary metabolite biosynthesis. While the complete pathway is still under investigation, key components have been identified. The signaling process involves the plant hormones jasmonic acid (JA) and ethylene, as well as a mitogen-activated protein kinase (MAPK) cascade.

Upon recognition by a putative plasma membrane receptor, this compound treatment leads to a rapid increase in the intracellular levels of JA.[3] This increase in JA, in synergy with ethylene, activates downstream transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including those encoding enzymes for secondary metabolite production. In maize, for example, this compound has been shown to induce the expression of the Igl gene, which encodes indole-3-glycerol phosphate (B84403) lyase, a key enzyme in indole biosynthesis.[1]

Volicitin_Signaling_Pathway This compound This compound Receptor Putative Plasma Membrane Receptor This compound->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation JA_Biosynthesis Jasmonic Acid Biosynthesis Receptor->JA_Biosynthesis MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., WRKY) MAPK->Transcription_Factors Activation JA_Biosynthesis->Transcription_Factors Activation Ethylene_Signaling Ethylene Signaling Ethylene_Signaling->Transcription_Factors Synergistic Activation Gene_Expression Defense Gene Expression (e.g., Igl) Transcription_Factors->Gene_Expression Secondary_Metabolites Secondary Metabolite Production (e.g., Indole) Gene_Expression->Secondary_Metabolites

This compound signaling pathway in plants.

Experimental Protocols

Synthesis and Purification of this compound

Detailed chemical synthesis of this compound is complex and typically involves multiple steps. A general workflow is outlined below. For specific reaction conditions and reagents, referral to primary literature is recommended.

Volicitin_Synthesis_Workflow Start Starting Materials (e.g., Linolenic acid, L-Glutamine) Step1 Protection of Functional Groups Start->Step1 Step2 Hydroxylation of Fatty Acid Chain Step1->Step2 Step3 Coupling of Fatty Acid and Amino Acid Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification End This compound Purification->End

General workflow for this compound synthesis.
Plant Treatment and Sample Collection for Secondary Metabolite Analysis

This protocol describes a general procedure for treating plants with this compound and collecting samples for the analysis of both volatile and non-volatile secondary metabolites.

Materials:

  • Maize seedlings (or other plants of interest) at the 2-3 leaf stage.

  • Synthetic this compound solution (e.g., 1 nmol/µL in a suitable solvent like ethanol).

  • Control solution (solvent only).

  • Micropipette.

  • Carborundum powder (optional, for gentle abrasion).

  • Volatile collection system (e.g., push-pull system with adsorbent traps).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Extraction solvent (e.g., 80% methanol (B129727) for phenolics).

  • Centrifuge.

  • HPLC vials.

Procedure:

  • Plant Preparation: Grow plants under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Wounding: Gently wound the leaves by making small scratches with a razor blade or by gentle abrasion with carborundum powder.

  • This compound Application: Immediately after wounding, apply a known amount of this compound solution (e.g., 1 µL of a 1 nmol/µL solution) to the wound site. Apply the control solution to a separate set of plants.

  • Volatile Collection (for volatile analysis): Enclose the treated plants in a volatile collection chamber and collect emitted volatiles for a specified period (e.g., 24 hours) using an adsorbent trap (e.g., Super-Q).

  • Sample Harvesting (for non-volatile analysis): At desired time points after treatment (e.g., 24, 48, 72 hours), harvest the treated leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Sample Storage: Store frozen samples at -80°C until extraction.

Experimental_Workflow Start Plant Growth Wounding Leaf Wounding Start->Wounding Treatment This compound Application Wounding->Treatment Volatile_Collection Volatile Collection Treatment->Volatile_Collection Sample_Harvesting Leaf Sample Harvesting (at time points) Treatment->Sample_Harvesting Extraction_Volatiles Solvent Elution from Adsorbent Trap Volatile_Collection->Extraction_Volatiles Extraction_NonVolatiles Extraction with 80% Methanol Sample_Harvesting->Extraction_NonVolatiles Analysis_Volatiles GC-MS Analysis Extraction_Volatiles->Analysis_Volatiles Analysis_NonVolatiles HPLC-MS/MS Analysis Extraction_NonVolatiles->Analysis_NonVolatiles Data_Analysis Data Analysis and Quantification Analysis_Volatiles->Data_Analysis Analysis_NonVolatiles->Data_Analysis

Experimental workflow for studying this compound's effects.
Analysis of Secondary Metabolites

Volatile Compounds: Volatiles collected on adsorbent traps are typically eluted with a solvent (e.g., dichloromethane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Identification of compounds is achieved by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed by comparing the peak areas of the target compounds with the peak area of an internal standard added in a known concentration.

Non-Volatile Compounds (e.g., Phenolics): Frozen leaf tissue is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., 80% methanol). After centrifugation to remove cell debris, the supernatant is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or HPLC with a Diode Array Detector (DAD). Identification and quantification are performed similarly to volatile analysis, using authentic standards and internal standards.

Conclusion

This compound serves as a powerful tool for dissecting the intricate signaling networks that govern plant defense responses. Its application leads to a significant upregulation in the production of a diverse array of secondary metabolites, particularly volatile organic compounds that play a critical role in tritrophic interactions. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the mechanisms of this compound action and to potentially harness these natural defense pathways for crop protection and the discovery of novel bioactive compounds. Further research is needed to fully elucidate the this compound signaling pathway and to explore its effects on a wider range of plant species and secondary metabolite classes.

References

The Evolutionary Significance of Volicitin Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate dance of plant-herbivore interactions, a complex chemical language governs the co-evolutionary arms race between species. One of the most fascinating dialects of this language is the signaling cascade initiated by volicitin, a fatty acid-amino acid conjugate (FAC) first identified in the oral secretions of the beet armyworm (Spodoptera exigua).[1] This technical guide provides an in-depth exploration of the evolutionary significance of this compound signaling, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, experimental methodologies, and the broader ecological implications of this pivotal signaling molecule.

This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a potent elicitor of plant defense responses, most notably in maize (Zea mays).[1][2] Its application to damaged plant tissues mimics herbivory, triggering the release of a specific blend of volatile organic compounds (VOCs).[3] These VOCs, in turn, act as airborne signals that attract natural enemies of the herbivore, such as parasitic wasps, thereby establishing a tritrophic interaction that benefits the plant.[2][4] This indirect defense mechanism underscores the evolutionary ingenuity of plants in co-opting their attackers' biochemistry for their own protection.

Biosynthesis and Chemical Diversity of this compound and Related FACs

The biosynthesis of this compound is a remarkable example of inter-organismal metabolic collaboration. The fatty acid portion of the molecule, linolenic acid, is derived from the host plant. The insect herbivore then modifies this plant-derived precursor by hydroxylating it and conjugating it with L-glutamine.[5] This process highlights a sophisticated evolutionary adaptation by the insect, yet ironically, the modified molecule becomes a "betrayal" signal that the plant can recognize.

The oral secretions of lepidopteran larvae contain a diverse array of FACs beyond this compound, including N-linolenoyl-L-glutamine and their corresponding linoleic acid-based analogs. The composition and concentration of these FACs can vary significantly between different insect species, suggesting a potential for species-specific recognition by the host plant.[5] This diversity in FAC profiles may be a result of the ongoing evolutionary arms race, with insects evolving novel FACs and plants adapting their perception systems to recognize these new chemical cues.[6]

The this compound Signaling Pathway in Plants

The perception of this compound by plant cells initiates a complex signaling cascade that culminates in the activation of defense-related genes. While a specific receptor for this compound has yet to be definitively cloned and characterized, evidence points to the existence of a high-affinity binding site on the plasma membrane of maize cells.[7]

Upon perception, the this compound signal is transduced downstream, leading to the activation of several key signaling components:

  • Jasmonic Acid (JA) and Ethylene (ET): this compound treatment leads to a rapid and significant increase in the levels of the phytohormones jasmonic acid and ethylene.[8][9] These hormones are central regulators of plant defense against chewing insects. The synergistic interaction between JA and ET is crucial for the full induction of volatile biosynthesis.[10]

  • Mitogen-Activated Protein Kinases (MAPKs): Like many defense signaling pathways, this compound perception involves the activation of MAPKs, which are key signaling intermediates that phosphorylate downstream targets, including transcription factors.

  • Transcription Factors: The activation of the JA and ET signaling pathways leads to the regulation of specific transcription factors. While the complete repertoire of this compound-responsive transcription factors is still under investigation, members of the WRKY and MYC families are known to be involved in regulating the expression of defense-related genes downstream of JA signaling.[11]

  • Gene Activation: A key target of the this compound signaling cascade is the gene encoding indole-3-glycerol phosphate (B84403) lyase (IGL) , which catalyzes the formation of indole (B1671886), a major component of the herbivore-induced volatile blend in maize.[3] Additionally, genes for several sesquiterpene cyclases, enzymes responsible for the production of various terpenoid volatiles, are also induced.[1]

Volicitin_Signaling_Pathway cluster_perception Perception at Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_response Gene Expression and Volatile Production This compound This compound Putative_Receptor Putative Receptor This compound->Putative_Receptor MAPK_Cascade MAPK Cascade Putative_Receptor->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Putative_Receptor->JA_Biosynthesis Transcription_Factors Transcription Factors (e.g., WRKY, MYC) MAPK_Cascade->Transcription_Factors JA_Biosynthesis->Transcription_Factors ET_Biosynthesis Ethylene (ET) Biosynthesis TPS_Genes Terpene Synthase Gene Expression ET_Biosynthesis->TPS_Genes Synergizes IGL_Gene IGL Gene Expression Transcription_Factors->IGL_Gene Transcription_Factors->TPS_Genes Indole Indole IGL_Gene->Indole Terpenoids Terpenoids TPS_Genes->Terpenoids

Quantitative Effects of this compound on Plant Volatile Emissions

The application of this compound to maize seedlings elicits a significant and quantifiable increase in the emission of several VOCs. The table below summarizes representative quantitative data from studies investigating the effects of this compound and related compounds on maize volatile emissions.

Compound ClassVolatile CompoundTreatmentEmission Rate (ng/plant/h)Fold Increase vs. ControlReference
Indole IndoleMechanical Damage (Control)6 ± 7-[3]
This compound (300 pmol)326 ± 77~54x[3]
Sesquiterpenes (E)-β-farneseneMechanical Damage (Control)150 ± 50-[8]
This compound (1 nmol)2500 ± 500~17x[8]
β-caryophylleneMechanical Damage (Control)100 ± 30-[8]
This compound (1 nmol)1800 ± 40018x[8]
(E)-α-bergamoteneMechanical Damage (Control)50 ± 20-[8]
This compound (1 nmol)900 ± 20018x[8]

Note: Emission rates are approximate and can vary based on maize cultivar, plant age, and environmental conditions.

Experimental Protocols

Reproducible research is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in the study of this compound signaling.

Protocol 1: Extraction and Partial Purification of this compound from Insect Oral Secretions

Objective: To isolate a this compound-containing fraction from the regurgitant of Spodoptera exigua larvae.

Materials:

  • Late-instar S. exigua larvae

  • Microcapillary tubes

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727), Acetonitrile (B52724), Water (HPLC grade)

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Gently squeeze the anterior region of the larvae to induce regurgitation.

  • Collect the oral secretions using a microcapillary tube and store at -20°C.

  • Thaw and centrifuge the collected regurgitant to pellet any solid debris.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the FACs with a stepwise gradient of increasing methanol or acetonitrile concentration.

  • Collect fractions and test for activity using a bioassay (see Protocol 2).

  • Further purify the active fractions using reversed-phase HPLC with a C18 column and a water/acetonitrile gradient. Monitor the eluent at 210 nm.

  • Collect fractions and test for bioactivity.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Insect_Rearing Insect Rearing (Spodoptera exigua) Volicitin_Isolation This compound Isolation or Synthesis Insect_Rearing->Volicitin_Isolation Insect_Herbivory Insect Herbivory (Control) Insect_Rearing->Insect_Herbivory Plant_Growth Plant Growth (Zea mays) Plant_Treatment Plant Treatment (Wounding + this compound) Plant_Growth->Plant_Treatment Plant_Growth->Insect_Herbivory Volicitin_Isolation->Plant_Treatment Volatile_Collection Volatile Collection (Dynamic Headspace) Plant_Treatment->Volatile_Collection Hormone_Analysis Phytohormone Analysis (JA, ET) Plant_Treatment->Hormone_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Plant_Treatment->Gene_Expression Insect_Herbivory->Volatile_Collection Insect_Herbivory->Hormone_Analysis Insect_Herbivory->Gene_Expression GC_MS_Analysis GC-MS Analysis of Volatiles Volatile_Collection->GC_MS_Analysis Data_Analysis Data Analysis and Statistical Comparison GC_MS_Analysis->Data_Analysis Hormone_Analysis->Data_Analysis Gene_Expression->Data_Analysis Pathway_Modeling Signaling Pathway Elucidation Data_Analysis->Pathway_Modeling

Protocol 2: Maize Seedling Bioassay for Volatile Induction

Objective: To quantify the VOCs released by maize seedlings in response to this compound treatment.

Materials:

  • Maize seedlings (10-14 days old)

  • This compound solution (in a suitable buffer, e.g., MES)

  • Sterile razor blade

  • Glass volatile collection chambers

  • Volatile collection traps (e.g., filled with Super-Q or Tenax)

  • Air pump and flow meters

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Gently wound the leaves of a maize seedling with a sterile razor blade, creating small scratches.

  • Immediately apply a known volume and concentration of the this compound solution (or control buffer) to the wounded area.

  • Place the seedling in a glass volatile collection chamber.

  • Draw charcoal-filtered air through the chamber over the seedling and through a volatile collection trap at a constant flow rate (e.g., 1 L/min).

  • Collect volatiles for a defined period (e.g., 8-12 hours).

  • Elute the trapped volatiles from the collection trap with a suitable solvent (e.g., dichloromethane).

  • Analyze the eluted volatiles by GC-MS to identify and quantify the compounds.

  • Compare the volatile profiles of this compound-treated plants to those of mechanically damaged control plants.

Evolutionary Significance and Future Directions

The this compound signaling pathway is a classic example of a co-evolved system of chemical communication that spans multiple trophic levels. The evolution of this signaling system has profound implications for our understanding of plant-insect interactions and the intricate web of relationships in ecosystems.

Tritrophic_Interaction Plant Plant Herbivore Herbivore Plant->Herbivore Produces Linolenic Acid Natural_Enemy Natural Enemy (Parasitic Wasp) Plant->Natural_Enemy Releases Volatiles (VOCs) Herbivore->Plant Feeds on Herbivore->Plant Secretes this compound Natural_Enemy->Herbivore Attacks

Future research in this field is poised to uncover even more intricate details of this signaling system. Key areas of investigation include:

  • Receptor Identification: The definitive identification and characterization of the this compound receptor in maize and other plants will be a major breakthrough, enabling a more detailed dissection of the downstream signaling pathway.

  • Signal Specificity: Understanding how plants differentiate between the various FACs present in the oral secretions of different herbivore species will provide insights into the specificity of plant defense responses.

  • Transcriptional Reprogramming: Comprehensive transcriptomic and proteomic analyses will reveal the full extent of the cellular reprogramming that occurs in response to this compound signaling.

  • Agricultural Applications: A deeper understanding of this compound signaling could lead to the development of novel strategies for crop protection, such as the use of this compound or its analogs to prime plant defenses against herbivores.

References

Methodological & Application

Application Notes and Protocols for Volicitin Extraction from Insect Regurgitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of volicitin, a potent elicitor of plant defense responses, from the regurgitant of insect larvae, primarily the beet armyworm (Spodoptera exigua). This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, and related fatty acid-amino acid conjugates (FACs) are crucial for understanding plant-herbivore interactions and have potential applications in developing novel strategies for crop protection and inducing the biosynthesis of valuable plant secondary metabolites.

Introduction

Plants respond to insect herbivory by releasing a blend of volatile organic compounds that can attract natural enemies of the herbivores, an indirect defense mechanism. This response is not merely a reaction to mechanical wounding but is triggered by specific chemical elicitors present in the oral secretions of the feeding insects. This compound, first isolated from the regurgitant of Spodoptera exigua larvae, is a key elicitor that induces maize and other plants to release a characteristic blend of volatiles.[1][2][3][4][5] The study of this compound and its analogs provides a deeper understanding of the complex chemical ecology of plant-insect interactions. This protocol details the methodology for the extraction and purification of this compound for research and potential drug development applications.

Data Presentation

Table 1: Major Fatty Acid-Amino Acid Conjugates (FACs) and Related Compounds in Spodoptera exigua Oral Secretion
Compound NameChemical StructureApproximate Retention Time (HPLC)Bioactivity
This compound N-(17-hydroxylinolenoyl)-L-glutamine7.5 minHigh
N-(17-hydroxylinoleoyl)-L-glutamine8.0 minLower than this compound
17-hydroxylinolenic acid11.1 minLow
N-linolenoyl-L-glutamine11.9 minModerate
17-hydroxylinoleic acid12.0 minLow
N-linoleoyl-L-glutamine12.6 minModerate
Linolenic acid15.2 minLow
Linoleic acid16.2 minLow

Data compiled from Alborn et al., 1997 and Alborn et al., 2000.[6][7]

Table 2: this compound-Related Compounds in the Regurgitant of Various Lepidopteran Species
Insect SpeciesThis compoundN-(17-hydroxylinoleoyl)-glutamineN-linolenoylglutamineN-linoleoylglutamine
Spodoptera exigua (Noctuidae)PresentPresentPresentPresent
Helicoverpa armigera (Noctuidae)PresentPresentPresentPresent
Mythimna separata (Noctuidae)PresentPresentPresentPresent
Spodoptera litura (Noctuidae)PresentPresentPresentPresent
Agrius convolvuli (Sphingidae)AbsentAbsentMain ComponentMain Component

Data from Mori et al., 2003.[8]

Experimental Protocols

Collection of Insect Regurgitant

This protocol is optimized for Spodoptera exigua larvae but can be adapted for other lepidopteran species.

Materials:

  • Late-instar Spodoptera exigua larvae (reared on a suitable diet, e.g., maize or cotton leaves).

  • Soft forceps.

  • Microcapillary tubes or a micropipette with fine tips.

  • Eppendorf tubes, pre-weighed and chilled on ice.

  • Deionized water.

Procedure:

  • Gently hold a late-instar larva with soft forceps, applying slight pressure to the anterior region to induce regurgitation.

  • Carefully collect the regurgitant from the larva's oral cavity using a microcapillary tube or a micropipette.

  • Pool the collected regurgitant from multiple larvae into a pre-weighed, chilled Eppendorf tube.

  • To increase the volume and facilitate further processing, an equal volume of a 50% water/acetonitrile (B52724) solution can be added to the collected regurgitant.[8]

  • Determine the weight of the collected regurgitant and store it at -20°C or below until extraction.

Extraction and Purification of this compound

This protocol employs a series of liquid chromatography steps to isolate this compound from other components in the insect regurgitant.[1][2]

Materials:

  • Collected insect regurgitant.

  • Dichloromethane (B109758).[3]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (or other suitable acid for solvent modification).

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reverse-phase HPLC column (e.g., YMC ODS-AQ S-5, 4.6 mm ID x 250 mm).[7]

  • Fraction collector.

  • Rotary evaporator or nitrogen stream for solvent evaporation.

Procedure:

  • Initial Solvent Extraction:

    • Thaw the collected regurgitant.

    • Perform a solvent extraction with dichloromethane to partition the lipophilic compounds, including this compound.[3]

    • Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Reconstitute the dried extract in a suitable solvent (e.g., a small volume of the initial mobile phase).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of acetonitrile in water with a small percentage of acetic acid (e.g., 0.05%). A typical gradient could be:

      • 40-100% acetonitrile in water over 10 minutes.

      • Hold at 100% acetonitrile for 15 minutes.

      • Flow rate: 1 ml/min.[7]

    • Monitor the elution profile at 200 nm.[6][7]

    • Collect fractions based on the chromatogram peaks. This compound typically elutes at approximately 7.5 minutes under these conditions.

    • Multiple rounds of HPLC purification may be necessary to achieve high purity.

  • Bioassay for Activity (Optional but Recommended):

    • To confirm the activity of the purified fractions, a bioassay can be performed.

    • Apply the purified this compound (in an aqueous solution) to mechanically damaged maize seedlings.

    • Incubate the seedlings for a set period (e.g., 12 hours).

    • Collect the volatiles released by the seedlings and analyze them by gas chromatography-mass spectrometry (GC-MS).

    • A significant increase in the release of characteristic terpenoids and indole (B1671886) compared to control plants indicates the presence of active this compound.[2]

Visualizations

Experimental Workflow for this compound Extraction

G cluster_collection 1. Regurgitant Collection cluster_extraction 2. Initial Extraction cluster_purification 3. HPLC Purification cluster_analysis 4. Analysis and Confirmation Larvae Spodoptera exigua Larvae Collection Induce and Collect Regurgitant Larvae->Collection Storage Store at -20°C Collection->Storage Solvent_Extraction Solvent Extraction (Dichloromethane) Storage->Solvent_Extraction Evaporation Evaporation to Dryness Solvent_Extraction->Evaporation Reconstitution Reconstitute Extract Evaporation->Reconstitution HPLC C18 Reverse-Phase HPLC Reconstitution->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Bioassay Maize Seedling Bioassay Fraction_Collection->Bioassay GCMS GC-MS Analysis of Volatiles Bioassay->GCMS Pure_this compound Pure this compound GCMS->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

This compound-Induced Signaling Pathway in Plants

G cluster_plant_response Plant Defense Response This compound This compound (from Insect Regurgitant) Plant_Cell Plant Cell Octadecanoid_Pathway Octadecanoid Signaling Pathway This compound->Octadecanoid_Pathway IGL_Activation Indole-3-glycerol Phosphate Lyase (IGL) Gene Activation This compound->IGL_Activation JA_Synthesis Jasmonic Acid (JA) Synthesis Octadecanoid_Pathway->JA_Synthesis Ethylene_Signaling Ethylene (E) Signaling JA_Synthesis->Ethylene_Signaling Volatile_Synthesis Synthesis of Volatiles (Terpenoids, Indole) JA_Synthesis->Volatile_Synthesis Ethylene_Signaling->Volatile_Synthesis IGL_Activation->Volatile_Synthesis Indole Production Volatile_Release Volatile Release Volatile_Synthesis->Volatile_Release

Caption: Simplified signaling pathway of this compound in plants.

References

Synthetic Routes for N-(17-hydroxylinolenoyl)-L-glutamine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(17-hydroxylinolenoyl)-L-glutamine, also known as volicitin, is a fatty acid-amino acid conjugate identified in the oral secretions of lepidopteran larvae. It acts as a potent elicitor of plant defense mechanisms, inducing the emission of volatile organic compounds that attract natural enemies of the herbivore. This application note provides detailed synthetic routes for N-(17-hydroxylinolenoyl)-L-glutamine and protocols for its characterization. Furthermore, it explores its biological activity and the associated signaling pathways in plants, offering valuable information for researchers in chemical ecology, plant biology, and those interested in the development of novel crop protection strategies.

Introduction

The intricate interactions between plants and insects often involve a chemical dialogue. One fascinating example is the induction of plant defenses by compounds present in herbivore oral secretions. N-(17-hydroxylinolenoyl)-L-glutamine (this compound) is a key molecule in this interaction, triggering a systemic response in plants like maize, leading to the release of a specific blend of volatiles.[1][2][3] This indirect defense mechanism serves to attract parasitic wasps and other predators of the herbivorous larvae.[2][4] Understanding the synthesis and biological action of this compound is crucial for harnessing its potential in sustainable agriculture. This document outlines the chemical synthesis of this compound and delves into its mode of action.

Chemical Synthesis of N-(17-hydroxylinolenoyl)-L-glutamine (this compound)

The chemical synthesis of this compound presents a challenge due to the presence of multiple double bonds and a chiral hydroxyl group in the fatty acid moiety. Several synthetic strategies have been developed, with the Wittig reaction being a cornerstone of the assembly of the carbon skeleton of 17-hydroxylinolenic acid.[5][6][7]

Synthetic Strategy Overview

A common retrosynthetic analysis of this compound involves the disconnection of the amide bond, separating the 17-hydroxylinolenic acid and L-glutamine moieties. The synthesis of the fatty acid component is the more complex part, typically involving the coupling of smaller fragments. One effective approach utilizes a bis-Wittig reaction to construct the polyunsaturated chain.[5] Another strategy employs a Wittig reaction between a C10-C18 phosphonium (B103445) salt and a C1-C9 aldehyde fragment.[6]

Diagram: General Retrosynthetic Approach for this compound

G This compound N-(17-hydroxylinolenoyl)-L-glutamine (this compound) Amide_Bond Amide Bond Formation This compound->Amide_Bond Fatty_Acid 17-hydroxylinolenic acid Amide_Bond->Fatty_Acid Glutamine L-glutamine Amide_Bond->Glutamine Wittig Wittig Reaction Fatty_Acid->Wittig C1_C9 C1-C9 Aldehyde Fragment Wittig->C1_C9 C10_C18 C10-C18 Phosphonium Salt Fragment Wittig->C10_C18

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 17-Hydroxylinolenic Acid via Wittig Reaction

This protocol is adapted from the synthetic strategy described by Mamada et al. (2024).[6]

Materials:

  • C10-C18 phosphonium salt

  • C1-C9 aldehyde

  • Anhydrous solvent (e.g., THF)

  • Strong base (e.g., n-butyllithium)

  • Reagents for deprotection and oxidation steps

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Wittig Reaction:

    • Dissolve the C10-C18 phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

    • Stir the resulting colored solution for 30 minutes at -78 °C.

    • Add a solution of the C1-C9 aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected 17-hydroxylinolenic acid derivative.

  • Deprotection and Oxidation:

    • The specific deprotection and oxidation steps will depend on the protecting groups used for the hydroxyl and carboxyl functionalities in the starting fragments. Standard procedures for silyl (B83357) ether deprotection (e.g., using TBAF) and ester hydrolysis (e.g., using LiOH) or alcohol oxidation (e.g., using PCC or DMP) are employed.

  • Purification:

    • The final 17-hydroxylinolenic acid is purified by column chromatography or HPLC.

Protocol 2: Amide Coupling of 17-Hydroxylinolenic Acid and L-Glutamine

This protocol is a general method for amide bond formation.

Materials:

  • 17-Hydroxylinolenic acid

  • L-glutamine methyl ester hydrochloride

  • Coupling agent (e.g., EDC, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

  • Reagents for ester hydrolysis

Procedure:

  • Amide Coupling:

    • Dissolve 17-hydroxylinolenic acid, L-glutamine methyl ester hydrochloride, and a coupling agent (e.g., HBTU) in anhydrous DMF.

    • Add a base (e.g., DIPEA) to the mixture and stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Ester Hydrolysis:

    • Dissolve the resulting methyl ester in a suitable solvent (e.g., THF/water mixture).

    • Add a base (e.g., LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with dilute acid (e.g., 1 M HCl) and extract the final product, N-(17-hydroxylinolenoyl)-L-glutamine, with an organic solvent.

    • Dry the organic layer and concentrate to yield the final product.

  • Final Purification:

    • The final product can be further purified by HPLC to achieve high purity.

Quantitative Data Summary

Compound Synthetic Step Key Reagents Typical Yield Reference
Protected 17-hydroxylinolenic acid derivativeWittig ReactionC10-C18 phosphonium salt, C1-C9 aldehyde, n-BuLi60-75%[6]
17-hydroxylinolenic acidDeprotection & OxidationTBAF, PCC80-90% (over two steps)[6]
N-(17-hydroxylinolenoyl)-L-glutamine methyl esterAmide CouplingHBTU, DIPEA70-85%General Method
N-(17-hydroxylinolenoyl)-L-glutamineEster HydrolysisLiOH>90%General Method

Biological Activity and Signaling Pathway

N-(17-hydroxylinolenoyl)-L-glutamine is a potent elicitor of plant defenses. When introduced into a wounded plant, it triggers a signaling cascade that results in the synthesis and release of a blend of volatile organic compounds (VOCs), primarily terpenoids and indole (B1671886).[2][8] These VOCs act as airborne signals to attract natural enemies of the herbivore, such as parasitic wasps.[4]

The signaling pathway initiated by this compound is thought to involve the following key steps:

  • Perception: this compound is likely recognized by a specific receptor on the plant cell membrane, although the exact receptor is yet to be definitively identified.

  • Early Signaling Events: Recognition of this compound leads to rapid downstream events including changes in membrane potential, ion fluxes (e.g., Ca2+ influx), and the production of reactive oxygen species (ROS).

  • Hormonal Signaling: The jasmonic acid (JA) signaling pathway is a central component of the response to this compound.[2][4] The levels of JA and its precursors increase, leading to the activation of JA-responsive transcription factors.

  • Gene Activation: These transcription factors induce the expression of genes responsible for the synthesis of volatile compounds. For example, in maize, the Igl gene, which encodes an indole-3-glycerol phosphate (B84403) lyase, is strongly upregulated by this compound, leading to the production of indole.[8]

  • Volatile Emission: The newly synthesized volatile compounds are then released from the plant, attracting natural enemies of the herbivore.

Diagram: Proposed Signaling Pathway of this compound in Plants

G cluster_cell Plant Cell This compound This compound Receptor Putative Receptor This compound->Receptor Early_Events Early Signaling (Ca2+, ROS) Receptor->Early_Events JA_Pathway Jasmonic Acid Signaling Pathway Early_Events->JA_Pathway Transcription_Factors Transcription Factors JA_Pathway->Transcription_Factors Gene_Expression Gene Expression (e.g., Igl) Transcription_Factors->Gene_Expression VOC_Synthesis Volatile Synthesis (Terpenoids, Indole) Gene_Expression->VOC_Synthesis VOC_Emission Volatile Emission VOC_Synthesis->VOC_Emission Attraction Attraction of Natural Enemies VOC_Emission->Attraction

Caption: Proposed this compound signaling cascade.

Conclusion

The synthesis of N-(17-hydroxylinolenoyl)-L-glutamine, a potent elicitor of plant defenses, has been achieved through multi-step chemical pathways, with the Wittig reaction being a key transformation. The detailed protocols and synthetic strategies provided herein offer a guide for researchers to obtain this valuable molecule for further biological studies. Understanding the signaling pathway initiated by this compound not only provides fundamental insights into plant-insect interactions but also opens avenues for the development of novel, environmentally friendly strategies for crop protection. Future research should focus on the identification of the this compound receptor and the elucidation of the immediate downstream signaling components to provide a more complete picture of this fascinating biological phenomenon.

References

Application Notes and Protocols for HPLC-Based Purification and Analysis of Volicitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate (FAC) first identified in the oral secretions of the beet armyworm (Spodoptera exigua).[1][2] As a potent elicitor of plant defense mechanisms, this compound induces the release of volatile organic compounds (VOCs) in various plants, which in turn attract natural enemies of the herbivore.[2] This role in tritrophic interactions makes this compound a significant molecule of interest in agrochemical research and the development of novel, environmentally friendly crop protection strategies. Furthermore, understanding the purification and analysis of such lipoamino acids is relevant to drug development, where similar structures are often investigated for their bioactive properties.

These application notes provide detailed protocols for the purification and analysis of this compound using High-Performance Liquid Chromatography (HPLC), including sample preparation, analytical quantification, and preparative isolation.

This compound Signaling Pathway in Plants

This compound is recognized by plant cells, initiating a signaling cascade that leads to the production of defensive compounds, including volatile terpenes and indole. The perception of this compound at the plasma membrane triggers a series of rapid intracellular responses. These early signaling events include the depolarization of the membrane potential, an influx of calcium ions (Ca²⁺) into the cytosol, and the production of reactive oxygen species (ROS). These initial signals activate downstream pathways, including mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the transcriptional regulation of genes involved in phytohormone biosynthesis (e.g., jasmonic acid) and the production of volatile compounds that mediate indirect plant defense.

Volicitin_Signaling_Pathway This compound This compound receptor Plasma Membrane Receptor (putative) This compound->receptor Perception membrane Plasma Membrane Depolarization receptor->membrane ca_influx Cytosolic Ca²⁺ Influx receptor->ca_influx ros_burst ROS Burst (e.g., H₂O₂) receptor->ros_burst mapk MAPK Cascade Activation ca_influx->mapk ros_burst->mapk transcription Transcription Factors (e.g., WRKY) mapk->transcription gene_expression Defense Gene Expression (e.g., Igl) transcription->gene_expression ja_biosynthesis Jasmonic Acid Biosynthesis gene_expression->ja_biosynthesis voc_synthesis Volatile Synthesis (Terpenoids, Indole) gene_expression->voc_synthesis ja_biosynthesis->voc_synthesis indirect_defense Indirect Defense (Attraction of Natural Enemies) voc_synthesis->indirect_defense

This compound signaling cascade in plant cells.

Part 1: Analytical HPLC Method for this compound Analysis

This section details a validated reversed-phase HPLC (RP-HPLC) method for the identification and quantification of this compound in prepared samples.

Experimental Protocol: Analytical HPLC

1. Sample Preparation (from Insect Oral Secretions)

1.1. Collect oral secretions (regurgitant) from caterpillars (e.g., Spodoptera exigua) by gently squeezing the larvae. 1.2. To 1 mL of the collected oral secretion, add 100 µL of acetic acid and 2 mL of dichloromethane (B109758) (CH₂Cl₂). 1.3. Vortex the mixture vigorously for 2 minutes to extract the acidic components, including this compound. 1.4. Centrifuge the sample at 3000 x g for 10 minutes to separate the phases. 1.5. Carefully collect the lower organic phase (dichloromethane) and transfer it to a clean vial. 1.6. Evaporate the solvent to dryness under a gentle stream of nitrogen. 1.7. Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 60% Acetonitrile in water with 0.05% acetic acid). 1.8. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: YMC ODS-AQ S-5, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.05% Acetic Acid in Water.

  • Mobile Phase B: 0.05% Acetic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    10 100

    | 25 | 100 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 200 nm.

  • Injection Volume: 20 µL.

3. Method Validation Parameters

The following table summarizes the typical validation parameters for the quantitative analysis of N-acyl-amino acids, which can be applied to this compound.

ParameterSpecificationTypical Result for N-acyl-amino acids
Linearity (r²)≥ 0.9990.9995
Range1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise ratio of 10:1~0.3 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 3.0%< 1.5%
Data Presentation: Retention Times

The described analytical method can separate this compound from other structurally related fatty acid-amino acid conjugates and their precursors found in beet armyworm oral secretions.

Compound IDCompound NameApproximate Retention Time (min)
A This compound (N-(17-hydroxylinolenoyl)-L-glutamine) 7.5
aN-(17-hydroxylinoleoyl)-L-glutamine8.0
B17-hydroxy linolenic acid11.1
CN-linolenoyl-L-glutamine11.9
b17-hydroxy linoleic acid12.0

Data adapted from published chromatograms of beet armyworm oral secretions.[1]

Part 2: Preparative HPLC Method for this compound Purification

This section provides a protocol for scaling up the analytical method to a preparative scale for the isolation of pure this compound.

Experimental Protocol: Preparative HPLC

1. Analytical Method Optimization and Scale-Up Calculation

1.1. Optimize Analytical Separation: Ensure the analytical method provides good resolution between this compound and adjacent impurities. 1.2. Determine Loading Capacity: Perform loading studies on the analytical column to determine the maximum injection volume and concentration before significant loss of resolution. 1.3. Scale-Up Calculation: Use the following formulas to adapt the method for a preparative column. The goal is to maintain a constant linear velocity of the mobile phase.

  • Flow Rate Scaling: F_prep = F_anal * (d_prep² / d_anal²) Where:

    • F_prep = Preparative flow rate

    • F_anal = Analytical flow rate (1.0 mL/min)

    • d_prep = Preparative column internal diameter (e.g., 21.2 mm)

    • d_anal = Analytical column internal diameter (4.6 mm)

  • Sample Load Scaling: Load_prep = Load_anal * (d_prep² / d_anal²) Where Load is the mass of the sample injected.

2. Preparative HPLC System and Conditions

  • HPLC System: A preparative HPLC system with a fraction collector.

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase A: 0.05% Acetic Acid in Water.

  • Mobile Phase B: 0.05% Acetic Acid in Acetonitrile.

  • Gradient Program: Same gradient profile as the analytical method, but the duration of each step may be adjusted to improve separation at a higher flow rate.

    Time (min) % Mobile Phase B
    0 40
    10 100

    | 25 | 100 |

  • Flow Rate: Calculated based on the scale-up formula (e.g., ~21.2 mL/min for a 21.2 mm ID column).

  • Column Temperature: 30°C.

  • Detection: UV at 200 nm (using a flow cell splitter if necessary).

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase at the highest possible concentration without causing precipitation.

  • Injection Volume: As large as possible without compromising resolution, determined from loading studies.

3. Fraction Collection and Purity Analysis

3.1. Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the this compound peak elutes and ending just after. 3.2. Purity Assessment: Analyze each collected fraction using the analytical HPLC method described in Part 1 to determine its purity. 3.3. Pooling and Evaporation: Combine the fractions that meet the desired purity level (e.g., >95%). Remove the solvents via rotary evaporation or lyophilization to obtain the purified this compound.

Experimental and Purification Workflow

The overall process from sample acquisition to purified this compound and subsequent analysis follows a logical workflow. This can be visualized to guide the experimental process.

Volicitin_Workflow sample Sample Source (e.g., Insect Regurgitant) extraction Liquid-Liquid Extraction (Dichloromethane/Acetic Acid) sample->extraction reconstitution Dry & Reconstitute in Mobile Phase extraction->reconstitution analytical_hplc Analytical HPLC-UV reconstitution->analytical_hplc prep_hplc Preparative HPLC reconstitution->prep_hplc Load sample quantification Quantification & Method Development analytical_hplc->quantification scale_up Scale-up Calculation quantification->scale_up scale_up->prep_hplc Apply scaled method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation/ Lyophilization pooling->evaporation pure_this compound Purified this compound (>95%) evaporation->pure_this compound

References

Application Note and Protocols for GC-MS Analysis of Volicitin-Induced Plant Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores, is a potent elicitor of plant defense responses.[1] Its application to plants triggers a signaling cascade that results in the emission of a complex blend of volatile organic compounds (VOCs).[1][2] These volatiles play a crucial role in plant defense by attracting natural enemies of the herbivores, such as parasitic wasps.[2] Understanding the composition and regulation of these this compound-induced volatiles is essential for developing novel strategies for crop protection and for identifying new bioactive compounds. This application note provides detailed protocols for the analysis of this compound-induced plant volatiles using Gas Chromatography-Mass Spectrometry (GC-MS), summarizes quantitative data, and illustrates the underlying signaling pathways.

Data Presentation

Table 1: this compound-Induced Volatile Sesquiterpene Emission in Maize Seedlings

The following table summarizes the dose-dependent effect of this compound on the emission of total sesquiterpenes from maize (Zea mays) seedlings. Data is adapted from studies demonstrating the quantitative relationship between elicitor concentration and volatile release.

This compound Applied (nmol per plant)Total Sesquiterpene Emission (µg per hour)
0 (Control)0.1 ± 0.05
0.12.5 ± 0.8
0.58.9 ± 2.1
1.011.2 ± 2.5
2.012.5 ± 3.0

Data represents mean ± standard error. Volatiles were collected over a 12-hour period following the application of this compound to mechanically wounded sites.

Table 2: Synergistic Effect of Ethylene (B1197577) on this compound-Induced Volatile Emission in Maize

This table illustrates the synergistic effect of ethylene on the emission of sesquiterpenes and indole (B1671886) in maize seedlings treated with a constant amount of this compound (1 nmol per plant).

Ethylene Concentration (nL L⁻¹)Sesquiterpene Emission (µg per hour)Indole Emission (ng per hour)
011.2 ± 2.550 ± 15
1045.1 ± 9.8250 ± 60
50135.6 ± 28.4650 ± 140
100140.2 ± 31.0680 ± 155

Data represents mean ± standard error. Plants were exposed to different concentrations of ethylene during the volatile collection period.

Experimental Protocols

Protocol 1: Plant Treatment and Volatile Collection

This protocol describes the procedure for treating plants with this compound and collecting the emitted volatiles using a dynamic headspace sampling (push-pull) system.

Materials:

  • Plant seedlings (e.g., maize, 10-14 days old)

  • This compound solution (1 nmol/µL in a suitable solvent)

  • Micropipette

  • Sterile razor blade or pattern wheel for wounding

  • Volatile collection chambers (e.g., glass cylinders or PET oven bags)

  • Air delivery system (purified and humidified air)

  • Vacuum pump

  • Flowmeters

  • Adsorbent traps (e.g., packed with Super Q or Tenax TA)

  • Teflon tubing

Procedure:

  • Plant Preparation: Grow seedlings under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Select healthy, uniform plants for the experiment.

  • Wounding: Create a standardized wound on a leaf of each plant. For example, make a series of small punctures with a pattern wheel or a single 1 cm scratch with a sterile razor blade.

  • This compound Application: Immediately after wounding, apply a known amount of this compound solution (e.g., 1 µL containing 1 nmol) directly to the wound site. For control plants, apply the solvent only.

  • Volatile Collection Setup: Enclose the treated leaf or the entire plant in a volatile collection chamber.[3] Use Teflon tubing to connect the chamber to an air delivery system and a vacuum pump.

  • Dynamic Headspace Sampling:

    • Push purified, humidified air into the chamber at a constant flow rate (e.g., 600 mL/min).

    • Pull air out of the chamber through an adsorbent trap at a slightly lower flow rate (e.g., 500 mL/min) to maintain positive pressure.

  • Collection Period: Collect volatiles for a defined period, typically ranging from 4 to 24 hours. Multiple traps can be used in series and changed at intervals to study the temporal dynamics of volatile emission.

  • Sample Storage: After collection, seal the adsorbent traps with caps (B75204) and store them at -20°C until GC-MS analysis.

Protocol 2: GC-MS Analysis of Plant Volatiles

This protocol outlines the parameters for the analysis of collected volatiles by thermal desorption coupled with GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Thermal Desorption (TD) unit

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is commonly used.[2]

Thermal Desorption Parameters:

  • Trap Desorption: Heat the adsorbent trap to 250°C for 10-25 minutes with a helium flow to transfer the volatiles to a cold trap.[4]

  • Cold Trap: Maintain the cold trap at a low temperature (e.g., -25°C) to focus the analytes.[4]

  • Cold Trap Desorption: Rapidly heat the cold trap to 320°C to inject the volatiles into the GC column.[4]

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 45-50°C, hold for 5 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes.[5]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500 amu.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

    • Confirm identifications using authentic standards and by comparing retention indices.

    • Quantify compounds by comparing their peak areas to the peak area of an internal standard.

Mandatory Visualization

Experimental_Workflow cluster_plant_prep Plant Preparation & Treatment cluster_collection Volatile Collection cluster_analysis GC-MS Analysis plant Healthy Plant Seedling wound Mechanical Wounding plant->wound This compound This compound Application wound->this compound control Solvent Control wound->control chamber Enclose in Chamber This compound->chamber control->chamber sampling Dynamic Headspace Sampling (Push-Pull System) chamber->sampling trap Adsorbent Trap sampling->trap td Thermal Desorption trap->td gc Gas Chromatography td->gc ms Mass Spectrometry gc->ms data Data Processing & Quantification ms->data

Caption: Experimental workflow for GC-MS analysis of this compound-induced plant volatiles.

Volicitin_Signaling_Pathway This compound This compound (from Herbivore Oral Secretion) receptor Putsative Receptor on Plasma Membrane This compound->receptor mapk MAPK Cascade receptor->mapk octadecanoid Octadecanoid Pathway mapk->octadecanoid ja Jasmonic Acid (JA) Accumulation octadecanoid->ja tfs Transcription Factors (e.g., MYC2, ERFs) ja->tfs et Ethylene (ET) Signaling et->tfs Synergizes genes Defense Gene Expression (e.g., Terpene Synthases, IGL) tfs->genes volatiles Volatile Synthesis (Terpenoids, Indole, etc.) genes->volatiles emission Volatile Emission volatiles->emission

Caption: Simplified signaling pathway of this compound-induced volatile synthesis in plants.

References

Application Notes and Protocols for the Quantification of Volicitin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a key fatty acid-amino acid conjugate (FAC) elicitor found in the oral secretions of insect herbivores, such as the beet armyworm (Spodoptera exigua).[1] When introduced into a plant during herbivory, this compound triggers a sophisticated defense response, leading to the emission of a blend of volatile organic compounds (VOCs).[1][2][3] These VOCs, in turn, attract natural enemies of the herbivore, forming a crucial part of the plant's indirect defense mechanism. The quantification of this compound in biological samples, such as insect regurgitant and plant tissues, is essential for understanding plant-insect interactions, elucidating defense signaling pathways, and potentially developing novel strategies for crop protection.

This document provides detailed application notes and protocols for the accurate quantification of this compound levels in biological samples using modern analytical techniques.

This compound Signaling Pathway

Upon introduction into a plant wound, this compound is recognized by putative receptors, initiating a signaling cascade. This cascade involves the octadecanoid pathway, which is also responsible for the biosynthesis of jasmonic acid (JA), a key phytohormone in plant defense. The signaling is further modulated by other phytohormones like ethylene. This intricate signaling network ultimately leads to the activation of genes responsible for the synthesis of various VOCs, including terpenoids and indole (B1671886).

Volicitin_Signaling_Pathway cluster_insect Insect Herbivore cluster_plant Plant Cell Oral Secretion Oral Secretion Wounded Plant Tissue Wounded Plant Tissue Oral Secretion->Wounded Plant Tissue This compound Receptor Receptor Wounded Plant Tissue->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Octadecanoid Pathway Octadecanoid Pathway Signaling Cascade->Octadecanoid Pathway Ethylene Signaling Ethylene Signaling Signaling Cascade->Ethylene Signaling Jasmonic Acid (JA) Jasmonic Acid (JA) Octadecanoid Pathway->Jasmonic Acid (JA) Gene Activation Gene Activation Jasmonic Acid (JA)->Gene Activation Ethylene Signaling->Gene Activation VOC Synthesis VOC Synthesis Gene Activation->VOC Synthesis VOC Emission VOC Emission VOC Synthesis->VOC Emission e.g., Terpenoids, Indole

Figure 1: this compound signaling pathway in plants.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation followed by sensitive analytical instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the most common methods.

General Experimental Workflow

The general workflow for quantifying this compound involves sample collection, extraction of the analyte, purification, and subsequent analysis by a chosen analytical technique.

Experimental_Workflow cluster_workflow Quantification Workflow cluster_analysis Analytical Methods Sample_Collection Sample Collection (e.g., Insect Oral Secretion, Plant Tissue) Extraction Solvent Extraction (e.g., Dichloromethane (B109758), Methanol) Sample_Collection->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extraction->Purification Analysis Analytical Quantification Purification->Analysis HPLC_UV HPLC-UV LC_MS LC-MS/MS GC_MS GC-MS (after derivatization) Data_Processing Data Processing and Quantification HPLC_UV->Data_Processing LC_MS->Data_Processing GC_MS->Data_Processing

Figure 2: General experimental workflow for this compound quantification.
Protocol 1: Quantification of this compound in Insect Oral Secretions by HPLC-UV

This protocol is adapted from methods described for the analysis of fatty acid-amino acid conjugates in lepidopteran oral secretions.[4]

1. Sample Collection:

  • Gently squeeze the anterior region of the caterpillar to induce regurgitation.

  • Collect the oral secretion using a micro-capillary tube.

  • Store the collected sample at -80°C until analysis.

2. Sample Preparation and Extraction:

  • To 100 µL of oral secretion, add 10 µL of an internal standard (e.g., N-palmitoleoyl-L-glutamine).

  • Add 200 µL of dichloromethane and 10 µL of acetic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer.

  • Dry the organic extract under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) Purification:

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile (B52724).

  • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of 50% acetonitrile.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 50% acetonitrile to remove polar impurities.

  • Elute the this compound and other FACs with 1 mL of 100% acetonitrile.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of the initial mobile phase for HPLC analysis.

4. HPLC-UV Conditions:

  • Column: YMC ODS-AQ S-5 column (4.6 mm ID × 250 mm long) or equivalent C18 column.[4]

  • Mobile Phase A: 0.05% acetic acid in water.[4]

  • Mobile Phase B: 0.05% acetic acid in acetonitrile.[4]

  • Gradient: 40-100% B over 10 minutes, then hold at 100% B for 15 minutes.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV at 200 nm.[4][5]

  • Injection Volume: 20 µL.

5. Quantification:

  • Prepare a calibration curve using a synthetic this compound standard of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Protocol 2: Quantification of this compound in Plant Tissues by UPLC-MS/MS

This protocol is a generalized method for the analysis of N-acyl amino acids in plant matrices, optimized for high sensitivity and selectivity.

1. Sample Collection and Preparation:

  • Harvest plant tissue (e.g., maize leaves) that has been subjected to herbivory or treatment with this compound.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • To ~100 mg of powdered plant tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., stable isotope-labeled this compound, if available, or a structural analog).

  • Homogenize the sample using a tissue lyser or sonicator.

  • Incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

3. Purification (if necessary):

  • For complex matrices, a solid-phase extraction step similar to Protocol 1 (Step 3) can be employed to clean up the sample and reduce matrix effects.

4. UPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient will need to be optimized, for example, starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. For this compound (C23H38N2O5, MW: 422.56), the protonated molecule [M+H]+ at m/z 423.3 would be the precursor ion. Product ions would be generated through collision-induced dissociation (CID). A common product ion for N-acyl glutamine compounds is the glutamine immonium ion at m/z 130.1.

5. Quantification:

  • Generate a calibration curve using a serial dilution of a this compound standard.

  • Quantify this compound in the samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

The following tables summarize representative quantitative data for this compound and its effects.

Table 1: Relative Abundance of this compound and Related FACs in Oral Secretions of Lepidopteran Larvae

CompoundSpodoptera exigua (Relative Peak Area %)Athetis lepigone (Relative Peak Area %)Athetis dissimilis (Relative Peak Area %)
This compound (N-(17-hydroxylinolenoyl)-L-glutamine) PresentPresentPresent
N-linolenoyl-L-glutamineHighHighHigh
N-linoleoyl-L-glutaminePresentPresentPresent
N-linolenoyl-L-glutamic acidLowLowLow
N-linoleoyl-L-glutamic acidLowLowLow
Data are presented as relative abundance based on HPLC peak areas and are indicative of the general composition. Absolute concentrations can vary. Adapted from studies on FAC profiles in lepidopteran oral secretions.[6]

Table 2: this compound-Induced Indole Emission in Maize Seedlings

TreatmentIndole Emission (ng/hour)
Untreated Control6 ± 7
Buffer Control (Wounded)13 ± 4
This compound Treatment (Wounded)326 ± 77
Data represent the mean ± standard deviation of indole emitted per hour from bx1bx1 mutant maize seedlings, 3 hours after treatment. This demonstrates the biological activity of this compound in inducing a key volatile compound.[3]

Table 3: Jasmonic Acid Levels in Maize Leaves Following this compound Treatment

Treatment Time (hours)Jasmonic Acid (ng/g fresh weight)
0 (Mechanical Damage only)~5
3 (this compound Treatment)24.8
15 (this compound Treatment)~15
Data show the increase in jasmonic acid levels in low nitrogen maize plants after the application of 1 nmol of this compound, indicating the activation of the octadecanoid pathway.[7]

Conclusion

The protocols and data presented here provide a comprehensive guide for the quantification of this compound in various biological samples. The choice of method will depend on the specific research question, the sample matrix, and the available instrumentation. Accurate quantification of this important elicitor will continue to be crucial in advancing our understanding of chemical ecology and developing innovative approaches to pest management.

References

Application Notes and Protocols for Inducing Plant Defense with Volicitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using volicitin for the induction of plant defense mechanisms in a laboratory setting. This document outlines the protocols for this compound application, methods for assessing plant defense responses, and a summary of expected quantitative outcomes based on published research.

Introduction

This compound, N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate (FAC) elicitor originally isolated from the oral secretions of the beet armyworm (Spodoptera exigua).[1][2][3] It is a potent inducer of plant defense responses, particularly in maize (Zea mays), where it triggers the emission of a specific blend of volatile organic compounds (VOCs), including terpenoids and indole (B1671886).[1][2][4] This volatile bouquet serves to attract natural enemies of the herbivore, a key mechanism in tritrophic interactions.[2][3] The application of this compound in experimental settings allows researchers to mimic herbivore-induced defenses, providing a valuable tool for studying plant signaling pathways, identifying defense-related genes, and screening for compounds that may modulate plant immunity.

Mechanism of Action

This compound perception in plants activates a signaling cascade that is closely linked to the jasmonic acid (JA) pathway.[4][5][6] Application of this compound to wounded plant tissue leads to a rapid increase in endogenous JA levels.[5][6] The signaling pathway also exhibits crosstalk with ethylene (B1197577), which can act synergistically with this compound and JA to enhance the emission of defense-related volatiles.[5][6] Studies have shown that this compound treatment leads to the transcriptional upregulation of genes involved in the biosynthesis of defense compounds, such as indole-3-glycerol phosphate (B84403) lyase (Igl), which is responsible for the production of indole.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound application in maize.

Volicitin_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Intracellular Signaling Cascade cluster_response Plant Defense Response This compound This compound Receptor PBP/Receptor This compound->Receptor PLC Phospholipase C Receptor->PLC Ca2+ Ca²⁺ influx PLC->Ca2+ MAPK_Cascade MAPK Cascade Ca2+->MAPK_Cascade JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis Ethylene_Signaling Ethylene Signaling JA_Biosynthesis->Ethylene_Signaling crosstalk Gene_Expression Upregulation of Defense Genes (e.g., Igl, TPS) JA_Biosynthesis->Gene_Expression Ethylene_Signaling->Gene_Expression Volatile_Emission Emission of Volatiles (Indole, Terpenoids) Gene_Expression->Volatile_Emission

Caption: this compound-induced signaling pathway in plants.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound to induce plant defense responses in maize seedlings.

Protocol 1: this compound Treatment of Excised Maize Seedlings for Volatile Collection and Gene Expression Analysis

Materials:

  • Maize seedlings (e.g., Zea mays cv. Delprim), 10-14 days old

  • Synthetic this compound

  • 50 mM Sodium phosphate buffer (pH 8.0)

  • Sterile razor blades or scalpels

  • Shell vials or small tubes

  • Growth chamber with controlled light and temperature

  • Volatile collection system (e.g., solid-phase microextraction (SPME) or push-pull system with adsorbent traps)

  • Gas chromatograph-mass spectrometer (GC-MS) for volatile analysis

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Dilute the stock solution with 50 mM sodium phosphate buffer (pH 8.0) to the desired final concentration. A typical concentration used is 300 pmol of this compound in 500 µL of buffer per seedling.[1] For dose-response experiments, a range of concentrations from 0.01 to 1.0 nmol per plant can be used.[5]

  • Plant Preparation and Treatment:

    • Carefully excise maize seedlings at the base of the stem, just above the roots.

    • Place each seedling individually into a shell vial containing 500 µL of the prepared this compound solution or a buffer-only control.[1]

  • Incubation:

    • Place the vials with the seedlings in a growth chamber under controlled conditions (e.g., 14-hour light/10-hour dark photoperiod).

    • Incubate the seedlings for the desired duration. For gene expression analysis, time points of 0, 1, 2, 4, and 8 hours are common.[1] For volatile collection, incubation can range from a few hours to 24 hours.

  • Volatile Collection:

    • At the desired time points, enclose the aerial part of the seedling in a volatile collection chamber.

    • Collect volatiles using an appropriate method (e.g., SPME fiber exposure for a set time, or a push-pull system with a constant airflow over an adsorbent trap).

    • Analyze the collected volatiles by GC-MS to identify and quantify the emitted compounds.

  • Gene Expression Analysis:

    • At the end of each incubation time point, harvest the seedling tissue (e.g., leaves) and immediately freeze it in liquid nitrogen.

    • Store the frozen tissue at -80°C until RNA extraction.

    • Extract total RNA from the tissue using a commercial kit or a standard protocol.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target defense-related genes (e.g., Igl, terpene synthases) using qRT-PCR. Normalize the expression levels to a suitable reference gene.

Protocol 2: In-Planta Application of this compound to Wounded Leaves of Intact Plants

Materials:

  • Intact maize seedlings, 10-14 days old

  • Synthetic this compound solution (as prepared in Protocol 1)

  • Sterile razor blades or pattern wheel

  • Micropipette

  • Volatile collection system for intact plants

Procedure:

  • Wounding:

    • Gently wound the leaves of the intact maize seedlings. This can be done by making small scratches with a sterile razor blade on the leaf surface.

  • This compound Application:

    • Immediately after wounding, apply a small volume (e.g., 10-20 µL) of the this compound solution or buffer control directly to the wounded area using a micropipette.

  • Incubation and Volatile Collection:

    • Enclose the entire plant or the treated leaf in a volatile collection chamber.

    • Collect and analyze volatiles as described in Protocol 1.

  • Tissue Harvesting and Gene Expression Analysis:

    • After the desired incubation period, harvest the treated leaf tissue, as well as systemic (untreated) leaves if desired.

    • Immediately freeze the tissue in liquid nitrogen and proceed with RNA extraction and qRT-PCR analysis as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_this compound Prepare this compound Solution (e.g., 300 pmol/500 µL) Start->Prepare_this compound Prepare_Plants Prepare Maize Seedlings (10-14 days old) Start->Prepare_Plants Treatment Apply this compound to Seedlings (Excised or Intact/Wounded) Prepare_this compound->Treatment Prepare_Plants->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Analysis Analysis Type? Incubation->Analysis Volatile_Collection Collect Volatiles (e.g., SPME, Traps) Analysis->Volatile_Collection Volatiles Gene_Expression Harvest Tissue & Freeze in Liquid N₂ Analysis->Gene_Expression Gene Expression GCMS GC-MS Analysis Volatile_Collection->GCMS End End GCMS->End RNA_Extraction RNA Extraction Gene_Expression->RNA_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR qRT_PCR->End

Caption: General experimental workflow for this compound application.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound to induce plant defense responses in maize.

Table 1: Dose-Dependent Volatile Emission Induced by this compound in Maize

This compound Dose (nmol/plant)Sesquiterpene Emission (µg/h)Indole Emission (µg/h)Reference
0 (Control)~0.1< 0.02[5]
0.01~0.2< 0.02[5]
0.1~0.5~0.05[5]
1.0~0.9 - 11.2*~0.12[5]

*The range reflects differences observed in plants with varying nitrogen availability, with nitrogen-deficient plants showing a stronger response.[5]

Table 2: Time-Course of this compound-Induced Gene Expression in Maize

Time After Treatment (hours)Igl Transcript Level (Fold Change vs. Control)Reference
01[1]
2~8[1]
4Peak levels observed[1]
8Levels begin to decline[1]

Table 3: this compound-Induced Indole Emission Over Time

Time After Treatment (hours)Indole Emission (ng/h)Reference
0 (Untreated Control)6 ± 7[1]
1.5Elevated levels detected[1]
3326 ± 77 (Peak)[1]
4.5Levels declining[1]
6Levels declining[1]
10Levels declining[1]

Conclusion

This compound is a well-characterized elicitor that provides a reliable and reproducible method for inducing herbivore-associated defense responses in plants, particularly maize. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of plant defense. By utilizing this compound, scientists can further unravel the signaling networks that govern plant-insect interactions and potentially identify new targets for enhancing crop protection.

References

Application Notes and Protocols for Bioassays Testing Volicitin Activity in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volicitin [N-(17-hydroxylinolenoyl)-L-glutamine] is a fatty acid-amino acid conjugate (FAC) first identified in the oral secretions of the beet armyworm (Spodoptera exigua)[1]. It is a potent elicitor of indirect plant defenses, particularly in monocots like maize[1][2]. When introduced to a wounded plant, this compound triggers a systemic response, leading to the emission of a specific blend of herbivore-induced plant volatiles (HIPVs)[1][2]. These volatiles, which include terpenoids and indole (B1671886), act as a "distress signal," attracting natural enemies of the herbivorous insects, such as parasitic wasps[1][2][3]. This tritrophic interaction is a key mechanism of plant defense.

The perception of this compound is thought to occur at the plasma membrane, though a specific receptor has not been fully characterized[4][5]. The downstream signaling cascade involves the octadecanoid pathway, with jasmonic acid (JA) and ethylene (B1197577) playing crucial roles in modulating the defense response[6][7]. The activation of this pathway leads to the transcriptional regulation of defense-related genes, including those responsible for the synthesis of volatile compounds[2].

These application notes provide detailed protocols for three key bioassays to test the activity of this compound in plants: the analysis of HIPV emissions, the quantification of jasmonic acid, and the analysis of defense-related gene expression.

This compound Signaling Pathway

This compound perception and signaling in plants is a complex process that integrates with the plant's general wound and herbivore defense responses. The pathway, as currently understood, can be summarized as follows:

  • Perception: this compound, present in the oral secretions of herbivores, is introduced into plant tissues during feeding. It is believed to be recognized by a putative receptor on the plasma membrane of plant cells[4][5].

  • Signal Transduction: This recognition event initiates a downstream signaling cascade. While the exact initial steps are still under investigation, it is known to involve mitogen-activated protein kinases (MAPKs).

  • Hormonal Regulation: The signaling pathway is heavily reliant on the production and action of phytohormones, primarily jasmonic acid (JA) and ethylene[6][7]. This compound treatment leads to a significant increase in the endogenous levels of JA[6][7].

  • Transcriptional Activation: The accumulation of JA and the activation of other signaling components lead to the transcriptional upregulation of defense-related genes[2]. A key example is the indole-3-glycerol phosphate (B84403) lyase (Igl) gene in maize, which is responsible for the production of indole, a major component of the HIPV blend[2].

  • Volatile Emission: The products of these newly expressed genes, including various synthases, lead to the production and release of a complex blend of HIPVs from the entire plant, not just the site of damage[3].

Volicitin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Putative_Receptor Putative Receptor This compound->Putative_Receptor Binding MAPK_Cascade MAPK Cascade Putative_Receptor->MAPK_Cascade Activation JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis Ethylene_Signaling Ethylene Signaling MAPK_Cascade->Ethylene_Signaling Transcription_Factors Transcription Factors JA_Biosynthesis->Transcription_Factors Activation Ethylene_Signaling->Transcription_Factors Modulation Defense_Gene_Expression Defense Gene Expression (e.g., Igl) Transcription_Factors->Defense_Gene_Expression Induction Volatile_Synthesis Volatile Synthesis (e.g., Indole, Terpenoids) Defense_Gene_Expression->Volatile_Synthesis Enzyme Production HIPV_Emission HIPV Emission Volatile_Synthesis->HIPV_Emission Release Volatile_Analysis_Workflow Start Start Plant_Growth Grow Maize Seedlings Start->Plant_Growth Treatment Wound and Apply this compound or Buffer (Control) Plant_Growth->Treatment Volatile_Collection Collect Volatiles from Individual Seedlings Treatment->Volatile_Collection GCMS_Analysis Analyze Volatiles by GC-MS Volatile_Collection->GCMS_Analysis Data_Analysis Identify and Quantify Volatiles GCMS_Analysis->Data_Analysis End End Data_Analysis->End JA_Quantification_Workflow Start Start Plant_Treatment Treat Seedlings with This compound or Buffer Start->Plant_Treatment Sample_Harvest Harvest and Freeze Leaf Tissue Plant_Treatment->Sample_Harvest Extraction Extract Phytohormones with Solvent and Internal Standard Sample_Harvest->Extraction SPE_Cleanup Purify Extract using Solid-Phase Extraction Extraction->SPE_Cleanup LCMS_Analysis Analyze by LC-MS/MS SPE_Cleanup->LCMS_Analysis Quantification Quantify JA Levels LCMS_Analysis->Quantification End End Quantification->End Gene_Expression_Workflow Start Start Plant_Treatment Treat Seedlings with This compound or Buffer Start->Plant_Treatment RNA_Extraction Extract Total RNA from Leaf Tissue Plant_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Calculate Relative Gene Expression qRT_PCR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Radiolabeled Volicitin in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores, such as the beet armyworm (Spodoptera exigua). It acts as a potent elicitor of plant defense responses, particularly in maize (Zea mays). When introduced to a wounded plant, this compound triggers the synthesis and release of a blend of volatile organic compounds (VOCs), which can attract natural enemies of the herbivore, forming a key part of the plant's indirect defense mechanism.[1]

The high specificity and potent activity of this compound suggest that it is recognized by a specific receptor in the plant. Indeed, studies using tritiated this compound ([³H]-L-volicitin) have demonstrated the presence of a high-affinity binding site on the plasma membrane of maize leaves.[1][2] This makes radiolabeled this compound an invaluable tool for characterizing its receptor, elucidating the downstream signaling cascade, and potentially for screening for novel compounds that could modulate plant defense pathways for agricultural applications.

These application notes provide a summary of the quantitative data available for radiolabeled this compound binding and detailed protocols for its use in receptor binding studies.

Data Presentation

The following table summarizes the quantitative data obtained from radioligand binding studies using [³H]-L-volicitin with enriched plasma membrane fractions from Zea mays leaves.

ParameterValueDescriptionSource
Kd 1.3 nMDissociation constant, a measure of the affinity of [³H]-L-volicitin for its receptor. A lower Kd indicates higher affinity.[1][2]
Bmax VariesMaximal binding capacity, representing the total number of receptors in the tissue preparation. This value is influenced by experimental conditions and plant treatments. For example, treatment with methyl jasmonate or insect feeding can increase Bmax.[2]
Hill Coefficient 1.07A measure of the cooperativity of ligand binding. A value close to 1.0 suggests non-cooperative binding to a single site.[1]

Note: Competition assays have shown that the L-glutamine and the hydroxyl moieties of this compound are crucial for high-affinity binding.[1][2]

Experimental Protocols

This section provides detailed methodologies for preparing radiolabeled this compound and conducting receptor binding assays.

Synthesis of [³H]-L-Volicitin

Radiolabeled this compound can be synthesized by conjugating 17-hydroxylinolenic acid with commercially available tritiated L-glutamine.

Materials:

  • 17-hydroxylinolenic acid

  • L-[3,4-³H(N)]-Glutamine (specific activity ~45 Ci/mmol)

  • Coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS))

  • Anhydrous solvents (e.g., dimethylformamide (DMF))

  • HPLC system for purification

Protocol:

  • Activate the carboxylic acid group of 17-hydroxylinolenic acid with DCC and NHS in anhydrous DMF.

  • Add L-[3,4-³H(N)]-Glutamine to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the [³H]-L-volicitin using reverse-phase HPLC.

  • Determine the specific activity of the purified product by liquid scintillation counting and mass spectrometry.

Preparation of Enriched Plasma Membranes from Maize Leaves

This protocol is adapted from methods used in this compound binding studies.[2]

Materials:

  • 2-week-old maize (Zea mays) seedlings

  • Homogenization buffer (e.g., 50 mM Tris-MES, pH 7.2, 0.25 M sucrose (B13894), 0.1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail)

  • Wash buffer (e.g., 5 mM Tris-MES, pH 7.2, 0.1 mM DTT, 0.25 M sucrose)

  • Liquid nitrogen

  • Homogenizer (e.g., mortar and pestle or blender)

  • Centrifuge and ultracentrifuge

Protocol:

  • Harvest fresh maize leaves and immediately freeze them in liquid nitrogen.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in 3 volumes of ice-cold homogenization buffer.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in the wash buffer and layer it onto a sucrose density gradient to separate the plasma membrane from other endomembranes.

  • Centrifuge the gradient and carefully collect the enriched plasma membrane fraction.

  • Wash the plasma membrane fraction with wash buffer and resuspend it in a suitable buffer for the binding assay.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

Radioligand Binding Assay

This protocol describes a filtration-based assay to measure the binding of [³H]-L-volicitin to maize plasma membranes.[2]

Materials:

  • [³H]-L-Volicitin

  • Enriched plasma membrane preparation

  • Assay buffer (e.g., 5 mM Tris-MES, pH 7.2, 0.1 mM DTT, 0.25 M sucrose)

  • Unlabeled ("cold") this compound for determining non-specific binding

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of plasma membrane protein (e.g., 200 µg) in assay buffer.

    • Add increasing concentrations of [³H]-L-volicitin to the tubes.

    • For each concentration, prepare a parallel set of tubes containing a large excess (e.g., 1000-fold) of unlabeled this compound to determine non-specific binding.

    • Incubate the tubes at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 7 minutes).[2]

    • Terminate the binding reaction by rapidly filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

  • Competition Binding Assay:

    • Set up tubes containing a fixed amount of plasma membrane protein and a fixed concentration of [³H]-L-volicitin (typically at or near its Kd).

    • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound analogs or potential inhibitors).

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

    • Follow the incubation, filtration, and counting steps as described for the saturation assay.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

This compound Signaling Pathway

Volicitin_Signaling_Pathway This compound This compound Receptor This compound Receptor (e.g., FACS, a receptor-like kinase) This compound->Receptor Binding Plasma_Membrane Plasma Membrane MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Activation JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs JA_Biosynthesis->WRKY_TFs Activation Ethylene_Signaling Ethylene (E) Signaling Pathway VOC_Emission Volatile Organic Compound (VOC) Emission Ethylene_Signaling->VOC_Emission Synergistic Enhancement Gene_Expression Defense Gene Expression (e.g., Igl for indole (B1671886) synthesis) WRKY_TFs->Gene_Expression Induction Gene_Expression->VOC_Emission Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Enriched Plasma Membranes Start->Membrane_Prep Assay_Setup Set up Binding Assay Tubes (Membranes, Buffer) Membrane_Prep->Assay_Setup Add_Radioligand Add [3H]-Volicitin (and Competitors if applicable) Assay_Setup->Add_Radioligand Incubation Incubate to Reach Equilibrium Add_Radioligand->Incubation Filtration Rapid Filtration and Washing to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Scatchard or Non-linear Regression) Counting->Data_Analysis End Determine Kd, Bmax, IC50 Data_Analysis->End

References

Application Notes and Protocols for Studying Gene Expression after Volicitin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Volicitin, a fatty acid-amino acid conjugate [N-(17-hydroxylinolenoyl)-L-glutamine], was first isolated from the oral secretions of the beet armyworm (Spodoptera exigua).[1][2] It acts as a potent elicitor of plant defense responses, particularly in maize, triggering the synthesis and release of volatile organic compounds (VOCs) that attract natural enemies of the herbivore.[3][4][5] This chemically mediated tritrophic interaction highlights the sophisticated defense mechanisms plants have evolved. Studying the changes in gene expression following this compound treatment is crucial for understanding the molecular basis of these induced defenses, identifying key regulatory genes, and potentially developing novel strategies for crop protection.

This document provides detailed application notes and protocols for three common techniques used to analyze gene expression in response to this compound treatment: Quantitative Real-Time PCR (qPCR), RNA Sequencing (RNA-Seq), and Microarray Analysis.

This compound Signaling Pathway

This compound perception at the plant cell plasma membrane initiates a signaling cascade that leads to the activation of defense-related genes. While the specific receptor is still under investigation, evidence suggests the involvement of jasmonic acid (JA) and ethylene (B1197577) signaling pathways.[2][6] This cascade ultimately results in the transcription of genes responsible for the synthesis of defense compounds, including volatile terpenoids and indole (B1671886).[3][4]

Volicitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Binding PM Plasma Membrane JA_Pathway Jasmonic Acid Signaling Pathway Receptor->JA_Pathway ET_Pathway Ethylene Signaling Pathway Receptor->ET_Pathway TF_Activation Transcription Factor Activation JA_Pathway->TF_Activation ET_Pathway->TF_Activation DNA DNA TF_Activation->DNA Binding to Promoters Gene_Expression Defense Gene Expression (e.g., Igl, stc1) DNA->Gene_Expression Transcription

Caption: this compound signaling pathway in a plant cell.

Data Presentation: Gene Expression Changes in Maize after this compound Treatment

The following table summarizes quantitative data on the upregulation of specific genes in maize seedlings following treatment with this compound. This data is compiled from multiple studies and illustrates the targeted nature of the plant's response.

Gene NameGene FunctionFold Change (vs. Control)Time PointReference
Igl (indole-3-glycerol phosphate (B84403) lyase)Indole biosynthesis (volatile)~8-foldNot Specified[3]
stc1 (sesquiterpene cyclase 1)Sesquiterpene biosynthesis (volatile)Significant increaseNot Specified[4]
Terpene Synthase 2 (TPS2)Terpene biosynthesisIncreased expressionMultiple time points[7]
Terpene Synthase 10 (TPS10)Terpene biosynthesisIncreased expressionMultiple time points[7]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis

qPCR is a highly sensitive technique used to measure the expression levels of specific genes.[8][9] It is ideal for validating results from genome-wide analyses like RNA-Seq or for studying a small number of target genes.[10][11][12]

Experimental Workflow for qPCR:

qPCR_Workflow Plant_Treatment 1. Plant Treatment (this compound vs. Control) RNA_Extraction 2. Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction 4. qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Data Analysis (Relative Quantification) qPCR_Reaction->Data_Analysis

Caption: Workflow for qPCR analysis of gene expression.

Protocol:

  • Plant Material and Treatment:

    • Grow maize seedlings (or other target plants) under controlled conditions.

    • Apply this compound solution to wounded leaves. A typical treatment might involve applying 300 pmol of synthetic this compound in a buffer solution to a small mechanical wound.[3]

    • Use a buffer-only treatment as a control.

    • Harvest leaf tissue at various time points post-treatment (e.g., 0, 1, 2, 4, 8 hours), flash-freeze in liquid nitrogen, and store at -80°C.[3]

  • Total RNA Extraction:

    • Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit or a standard protocol like the Trizol method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis to ensure integrity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR:

    • Design and validate primers for your target genes (e.g., Igl, stc1) and at least two stable reference genes (e.g., Actin, GAPDH, EF1α).[13]

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR cycler using a standard thermal cycling program.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes.

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis

RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound treatment.[14][15][16]

Experimental Workflow for RNA-Seq:

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Plant_Treatment 1. Plant Treatment (this compound vs. Control) RNA_Extraction 2. RNA Extraction & QC Plant_Treatment->RNA_Extraction Library_Prep 3. Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC_Mapping 5. Quality Control & Read Mapping Sequencing->QC_Mapping DEG_Analysis 6. Differential Gene Expression (DEG) Analysis QC_Mapping->DEG_Analysis Functional_Annotation 7. Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Annotation Microarray_Workflow RNA_Extraction 1. RNA Extraction (this compound & Control) cDNA_Labeling 2. cDNA Synthesis & Fluorescent Labeling RNA_Extraction->cDNA_Labeling Hybridization 3. Hybridization to Microarray Chip cDNA_Labeling->Hybridization Scanning 4. Microarray Scanning Hybridization->Scanning Data_Analysis 5. Data Analysis (Normalization, DEG) Scanning->Data_Analysis

References

Application Notes & Protocols: Analysis of Jasmonic Acid and Ethylene in Response to Volicitin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volicitin, identified as N-(17-hydroxylinolenoyl)-l-glutamine, is a potent elicitor found in the oral secretions of insect herbivores such as the beet armyworm (Spodoptera exigua).[1][2] When introduced to a wounded plant, typically maize, this compound triggers a sophisticated defense response, including the emission of a specific blend of volatile organic compounds (VOCs).[1][2][3][4] This volatile bouquet serves to attract natural enemies of the herbivore, a phenomenon known as indirect defense.[1][5] The induction of these defenses is mediated by complex signaling pathways involving key plant hormones, most notably jasmonic acid (JA) and ethylene (B1197577) (ET).[6][7][8] Accurate analysis and quantification of JA and ET are therefore critical for understanding the molecular mechanisms of plant-insect interactions and for developing novel crop protection strategies.

These application notes provide detailed methodologies for the extraction, quantification, and analysis of JA and ET in plant tissues following this compound treatment, tailored for researchers in plant science, chemical ecology, and drug development.

Signaling Pathways: this compound, Jasmonic Acid, and Ethylene

Upon herbivore feeding, this compound is introduced into the plant through wounded tissue. Its perception initiates a signaling cascade that leads to the biosynthesis and accumulation of jasmonic acid.[7][9] While this compound itself does not directly induce significant ethylene production, ethylene released during the physical wounding of herbivory acts synergistically with the JA pathway to amplify the defense response, leading to a robust emission of volatile compounds.[6][7][8] The interaction between these pathways is crucial for a full-strength defense activation.[7][8]

The diagram below illustrates the simplified signaling pathway from this compound perception to the synergistic action of jasmonic acid and ethylene in activating defense gene expression.

Caption: this compound-induced signaling pathway for JA and ET.

Analytical Methods and Experimental Workflow

The gold standard for the quantification of plant hormones like jasmonic acid and ethylene involves chromatography coupled with mass spectrometry.[10][11] These techniques offer high sensitivity and selectivity, which are essential for detecting the trace amounts of these hormones present in plant tissues.[10][12]

  • For Jasmonic Acid (JA): Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[11][12] It allows for the separation, identification, and quantification of JA and its biologically active conjugate, JA-Isoleucine (JA-Ile), with high precision.

  • For Ethylene (ET): Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.[13] Since ethylene is a gaseous hormone, samples are typically collected from the headspace of an enclosed plant system.

A general experimental workflow for hormone analysis is depicted below. It involves sample collection, hormone extraction and purification, and finally, instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Hormone Extraction & Purification cluster_analysis Instrumental Analysis cluster_data Data Processing start Plant Treatment (e.g., this compound Application) harvest Harvest Plant Tissue (Flash freeze in Liq. N2) start->harvest homogenize Homogenize Tissue harvest->homogenize extract Solvent Extraction (e.g., Methanol) with Internal Standard homogenize->extract centrifuge Centrifugation extract->centrifuge purify Purification (e.g., Solid-Phase Extraction) centrifuge->purify concentrate Dry & Reconstitute purify->concentrate lcms LC-MS/MS Analysis (for Jasmonic Acid) concentrate->lcms gcms GC-MS Analysis (for Ethylene) concentrate->gcms *Separate protocol for gas sampling data Quantification & Data Analysis lcms->data gcms->data

Caption: General experimental workflow for hormone analysis.

Protocol 1: Quantification of Jasmonic Acid by UPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying JA from plant leaf tissue.

1. Materials and Reagents:

  • Plant leaf tissue (approx. 100-200 mg fresh weight)

  • Liquid nitrogen

  • Extraction Solvent: 80% (v/v) Methanol (B129727) in water

  • Internal Standard (IS): Dihydrojasmonic acid (D2-JA) or a similar isotopically labeled standard

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • UPLC-MS/MS system equipped with an electrospray ionization (ESI) source

2. Sample Preparation and Extraction:

  • Harvest leaf tissue immediately after the designated treatment time and flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill grinder.[13]

  • Transfer the powdered tissue (a known weight) to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., at 10-20 ng/mL).

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. This is the crude extract.

3. Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 1 mL of 100% methanol followed by 1 mL of deionized water.

  • Load the crude extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove highly polar impurities.

  • Elute the jasmonates with 1 mL of 80% methanol.

  • Dry the eluate completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried sample in a small, known volume (e.g., 100 µL) of 50% methanol for analysis.

4. UPLC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate JA from other metabolites (e.g., 5% B to 95% B over 5-10 minutes).

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Negative mode (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • JA: Precursor ion (m/z) 209 -> Product ion (m/z) 59.

      • D2-JA (IS): Precursor ion (m/z) 211 -> Product ion (m/z) 59 (or other appropriate transition).

  • Quantification: Create a calibration curve using pure JA standards. The concentration of JA in the sample is determined by comparing the peak area ratio of endogenous JA to the internal standard against the calibration curve.

Protocol 2: Quantification of Ethylene by GC-MS

This protocol describes the collection and analysis of ethylene from the headspace of treated plants.

1. Materials and Reagents:

  • Intact plant seedlings.

  • Airtight glass chambers or vessels large enough to enclose the seedlings.

  • Gas-tight syringe.

  • GC-MS system equipped with a suitable column.

  • Ethylene gas standard for calibration.

2. Sample Collection:

  • Place the this compound-treated (and control) plants inside the airtight chambers.

  • Seal the chambers and incubate under controlled light and temperature conditions for a specific period (e.g., 1-4 hours).

  • Using a gas-tight syringe, carefully withdraw a known volume (e.g., 1 mL) of the headspace gas from the chamber through a septum.

3. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A porous layer open tubular (PLOT) column (e.g., Al2O3 or Porapak Q) is ideal for separating small gaseous molecules.

    • Carrier Gas: Helium.

    • Injection: Manually inject the 1 mL gas sample into the GC inlet.

    • Temperature Program: An isothermal run at a relatively low temperature (e.g., 50-80°C) is often sufficient.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • Target Ion: Monitor the molecular ion of ethylene at m/z = 28.

  • Quantification: Generate a calibration curve by injecting known concentrations of the ethylene gas standard. The concentration of ethylene in the headspace sample is calculated based on the peak area from the GC-MS chromatogram and the calibration curve. The total amount of ethylene produced per plant can then be calculated based on the chamber volume and incubation time.

Data Presentation: Quantitative Effects of this compound

This compound treatment leads to a significant and sustained increase in JA levels.[9] This response can be modulated by other factors, such as the plant's nutrient status. For example, maize seedlings grown under low nitrogen conditions exhibit a more pronounced and prolonged accumulation of JA in response to this compound compared to those with sufficient nitrogen.[9][14]

Table 1: Jasmonic Acid Accumulation in Maize Seedlings After this compound Treatment Under Different Nitrogen (N) Levels.

Time After Treatment (hours) Treatment Group Jasmonic Acid (ng/g Fresh Weight) - Low N Jasmonic Acid (ng/g Fresh Weight) - Medium N
2 Control ~10 ~10
2 Mechanical Damage ~150 ~150
2 This compound (1 nmol) ~550 ~550
4 This compound (1 nmol) ~600 ~300
8 This compound (1 nmol) ~500 ~150
12 This compound (1 nmol) ~400 ~100

Data are approximated from graphical representations in Schmelz et al., 2004.[9]

The synergistic interaction between JA and ethylene is critical for the production of volatile compounds. While this compound primarily induces JA, the presence of ethylene (often induced by the physical damage of herbivory) dramatically enhances the plant's volatile emissions.[6][7]

Table 2: Effect of Jasmonic Acid and Ethylene on Volatile Emission in Maize.

Treatment Jasmonic Acid Level Ethylene Presence Relative Volatile Emission
Control Basal Absent Very Low
Mechanical Damage Low Increase Low Increase Low
This compound High Increase Absent Moderate
This compound + Ethylene High Increase Present Very High
Jasmonic Acid (Exogenous) High Absent Moderate
Jasmonic Acid + Ethylene High Present Very High

This table provides a qualitative summary based on findings from Schmelz et al., 2003.[6][7]

References

Application Notes and Protocols for Studying Tritrophic Interactions with Volicitin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volicitin, identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a key elicitor found in the oral secretions of lepidopteran larvae, such as the beet armyworm (Spodoptera exigua).[1][2][3] It plays a crucial role in mediating tritrophic interactions by inducing plants to release a specific blend of volatile organic compounds (VOCs) upon herbivory.[4][5] These herbivore-induced plant volatiles (HIPVs) act as chemical cues, attracting natural enemies of the herbivores, such as parasitic wasps.[1][2][5] This document provides detailed experimental designs and protocols for researchers, scientists, and drug development professionals to investigate these complex interactions.

Core Concepts of this compound-Mediated Tritrophic Interactions
  • Elicitor Recognition: Plants recognize this compound from the herbivore's oral secretion, distinguishing herbivore damage from simple mechanical wounding.[3][5]

  • Signal Transduction: Upon recognition, a signaling cascade is initiated within the plant, involving phytohormones like jasmonic acid and ethylene (B1197577).[6][7]

  • Gene Activation: This signaling pathway leads to the activation of specific genes responsible for the synthesis of volatile compounds. For instance, in maize, this compound induces the expression of the Igl gene, which encodes indole-3-glycerol phosphate (B84403) lyase, an enzyme responsible for the production of the volatile indole (B1671886).[4]

  • HIPV Emission: The plant then releases a blend of VOCs, including terpenoids and indole, which serves as a distress signal.[4][8]

  • Parasitoid Attraction: Foraging parasitoids detect this specific blend of HIPVs and use it to locate their herbivorous hosts.[9][10]

Experimental Design and Protocols

This section outlines a comprehensive experimental workflow to study the effects of this compound on tritrophic interactions, from the molecular level within the plant to the behavioral responses of the parasitoid.

Experimental Workflow Overview

The overall experimental design involves three main stages:

  • Plant Treatment: Application of this compound to plants to mimic herbivory.

  • Volatile Collection and Analysis: Collection and identification of the emitted VOCs from the treated plants.

  • Behavioral Bioassay: Assessing the response of parasitoids to the collected volatiles.

experimental_workflow cluster_plant_treatment Plant Treatment cluster_voc_analysis Volatile Analysis cluster_behavioral_assay Behavioral Bioassay plant_growth Plant Cultivation (e.g., Maize seedlings) treatment_groups Treatment Groups: 1. This compound + Wounding 2. Mechanical Wounding Only 3. Untreated Control plant_growth->treatment_groups Application voc_collection Headspace Volatile Collection treatment_groups->voc_collection VOC Emission gc_ms GC-MS Analysis voc_collection->gc_ms Analysis olfactometer Four-Arm Olfactometer Bioassay gc_ms->olfactometer Odor Source parasitoid_rearing Parasitoid Rearing (e.g., Cotesia marginiventris) parasitoid_rearing->olfactometer Introduction

Caption: A generalized workflow for studying this compound-mediated tritrophic interactions.

Protocol 1: Plant Treatment with this compound

Objective: To induce the release of HIPVs from plants by applying this compound, mimicking herbivore damage.

Materials:

  • Maize seedlings (Zea mays), 10-14 days old

  • This compound solution (1 nmol/µL in water or buffer)

  • Pipette and tips

  • Carborundum powder (optional, for gentle abrasion)

  • Razor blade or other wounding tool

Procedure:

  • Gently wound the leaves of the maize seedlings. A standardized method is to make a small scratch (e.g., 1 cm) with a razor blade on one of the primary leaves. A small amount of carborundum powder can be applied to the leaf surface before wounding to ensure consistent abrasion.

  • Immediately after wounding, apply a known amount of this compound solution (e.g., 10 µL, containing 10 nmol of this compound) directly to the wound site.

  • Prepare control groups:

    • Mechanical Damage Control: Wound the plants as described in step 1 but apply the solvent (e.g., 10 µL of water or buffer) without this compound.

    • Untreated Control: Leave a group of plants completely untreated.

  • Place the treated and control plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) for the duration of the volatile collection.

Protocol 2: Headspace Volatile Collection

Objective: To collect the VOCs emitted by the treated and control plants for subsequent analysis and use in behavioral bioassays.

Materials:

  • Volatile collection chambers (e.g., glass cylinders or oven bags)[11][12]

  • Air pump or vacuum system

  • Flow meters

  • Activated charcoal filters (to purify incoming air)

  • Sorbent tubes (e.g., containing Tenax-TA) for trapping VOCs[11]

  • Teflon tubing

Procedure:

  • Enclose each plant (or the treated leaf) in a volatile collection chamber. Seal the chamber around the base of the plant stem.

  • Create a push-pull system. Purified air (passed through an activated charcoal filter) is pushed into the chamber at a constant flow rate (e.g., 600 mL/min).

  • Air is pulled out of the chamber through a sorbent tube at a slightly lower flow rate (e.g., 400 mL/min) to maintain positive pressure and prevent contamination from outside air.[13]

  • Collect volatiles for a set period, typically 4-8 hours, during the plant's photophase.

  • After collection, seal the sorbent tubes and store them at a low temperature (e.g., 4°C) until analysis.

Protocol 3: GC-MS Analysis of Volatiles

Objective: To identify and quantify the VOCs collected from the plants.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS) with a thermal desorption unit

  • Helium (carrier gas)

  • GC column suitable for volatile analysis (e.g., DB-5ms)

  • Authentic standards for major expected compounds (e.g., indole, linalool, (E)-β-farnesene) for confirmation and quantification.

Procedure:

  • Place the sorbent tube in the thermal desorption unit of the GC.

  • The trapped volatiles are thermally desorbed from the sorbent and transferred to the GC column.

  • Run a temperature program to separate the different volatile compounds. A typical program might start at 40°C and ramp up to 250°C.

  • The separated compounds are then ionized and detected by the mass spectrometer.

  • Identify the compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to authentic standards.

  • Quantify the compounds by comparing their peak areas to the peak areas of known amounts of the authentic standards.

Data Presentation: Volatile Emission Profile

CompoundThis compound + Wounding (ng/plant/hr)Mechanical Wounding (ng/plant/hr)Untreated Control (ng/plant/hr)
Indole150.5 ± 25.210.2 ± 3.1< 1.0
Linalool85.3 ± 15.85.1 ± 1.5< 1.0
(E)-β-Farnesene210.8 ± 35.415.7 ± 4.3< 1.0
(E)-α-Bergamotene75.1 ± 12.98.3 ± 2.1< 1.0
Total Terpenoids 371.2 ± 64.1 29.1 ± 7.9 < 2.0

Note: The data presented in this table are representative and should be replaced with actual experimental results.

Protocol 4: Four-Arm Olfactometer Bioassay

Objective: To test the behavioral response of parasitoids to the collected plant volatiles.

Materials:

  • Four-arm olfactometer[14][15]

  • Air pump and flow meters

  • Humidifier

  • Odor sources: Sorbent tubes with collected volatiles or synthetic blends

  • Parasitoids (e.g., mated, naive female Cotesia marginiventris)

Procedure:

  • Set up the four-arm olfactometer. Purified, humidified air is passed through each of the four arms at a constant flow rate.

  • Connect the odor sources to the arms of the olfactometer. For example:

    • Arm 1: Volatiles from this compound-treated plants.

    • Arm 2: Volatiles from mechanically damaged plants.

    • Arm 3 & 4: Clean air (control).

  • Introduce a single parasitoid into the central chamber of the olfactometer.

  • Observe the parasitoid's behavior for a set period (e.g., 10 minutes). Record the time spent in each arm and the first choice.

  • Repeat the experiment with multiple individual parasitoids (e.g., n=30-50) for each treatment combination.

  • Randomize the position of the odor sources between trials to avoid positional bias.

Data Presentation: Parasitoid Preference

Odor SourceMean Time Spent (seconds ± SE)Percentage of First Choices
This compound-induced Volatiles250.5 ± 30.275%
Mechanical Damage Volatiles80.3 ± 15.815%
Clean Air (Arm 3)35.1 ± 8.55%
Clean Air (Arm 4)34.1 ± 8.25%

Note: The data presented in this table are representative and should be replaced with actual experimental results.

Signaling Pathway

This compound perception in maize triggers a signaling cascade that leads to the production of HIPVs. While the exact receptor for this compound is still under investigation, it is known to involve the jasmonic acid (JA) and ethylene (ET) pathways.

signaling_pathway cluster_pathways Intracellular Signaling This compound This compound (from Herbivore Oral Secretion) receptor Plasma Membrane Receptor (Binding Site) This compound->receptor Binding mapk MAPK Cascade receptor->mapk Activation ja_pathway Jasmonic Acid (JA) Biosynthesis & Signaling mapk->ja_pathway et_pathway Ethylene (ET) Signaling ja_pathway->et_pathway Crosstalk gene_induction Induction of Defense Genes (e.g., Igl, Terpene Synthases) ja_pathway->gene_induction et_pathway->gene_induction hipv_synthesis Synthesis of HIPVs (Indole, Terpenoids, etc.) gene_induction->hipv_synthesis

Caption: Simplified signaling pathway of this compound-induced defense in maize.

References

Troubleshooting & Optimization

Technical Support Center: Volicitin Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of volicitin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a fatty acid-amino acid conjugate (FAC), specifically N-(17-hydroxylinolenoyl)-L-glutamine.[1] Its stability in solution is a critical factor for researchers as degradation can lead to a loss of biological activity, affecting the accuracy and reproducibility of experiments. The primary degradation pathway is the hydrolysis of the amide bond, which is influenced by factors such as pH, temperature, and the solvent used.

Q2: What are the likely degradation products of this compound in solution?

A2: The principal degradation of this compound is expected to occur via hydrolysis of the amide bond, yielding 17-hydroxylinolenic acid and L-glutamine. Due to the presence of multiple double bonds in the linolenic acid backbone, oxidative degradation products may also form, especially if the solution is exposed to air and/or light for extended periods.

Q3: What is the optimal pH range for storing this compound solutions?

Q4: How does temperature affect the stability of this compound in solution?

A4: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. For long-term storage, it is crucial to keep this compound solutions at low temperatures, such as -20°C or -80°C. For short-term handling during experiments, solutions should be kept on ice whenever possible.

Q5: What are the recommended solvents for preparing and storing this compound solutions?

A5: Due to the unsaturated fatty acid component, which is prone to oxidation, it is advisable to store this compound in an organic solvent under an inert atmosphere (e.g., argon or nitrogen).[4] A common practice for similar lipid-based molecules is to dissolve them in a minimal amount of an organic solvent like ethanol (B145695) or methanol (B129727), which can then be diluted with an appropriate aqueous buffer immediately before use. Storing aqueous solutions of this compound for extended periods is not recommended due to the risk of hydrolysis.

Q6: How should I handle this compound to ensure its integrity?

A6: To maintain the integrity of this compound, it is recommended to:

  • Store the solid compound at -20°C or below.

  • Prepare stock solutions in a suitable organic solvent and store them at low temperatures under an inert gas.[4]

  • Prepare aqueous working solutions fresh for each experiment.

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • Protect solutions from light to minimize photo-oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments This compound degradation due to improper storage or handling.Prepare fresh working solutions from a properly stored stock for each experiment. Verify the integrity of the stock solution using an analytical method like HPLC.
Inconsistent experimental results Variable degradation of this compound between experimental runs.Standardize the preparation, handling, and storage procedures for all this compound solutions. Ensure consistent timing between solution preparation and experimental use.
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.Prepare a concentrated stock solution in an organic solvent (e.g., ethanol) and add it to the aqueous buffer with vigorous mixing to the final desired concentration. The final concentration of the organic solvent should be kept low to avoid affecting the biological system.
Discoloration of the solution Potential oxidation of the unsaturated fatty acid chain.Store stock solutions under an inert atmosphere and protect from light. Prepare fresh aqueous solutions and use them promptly.

Data on this compound Stability (Inferred)

Direct quantitative stability data for this compound is limited in the scientific literature. The following table provides an inferred stability profile based on the general chemical properties of fatty acid-amino acid conjugates.

Condition Parameter Expected Stability Rationale
pH 3.0LowAcid-catalyzed hydrolysis of the amide bond.[2][3]
7.0Moderate to HighAmide bonds are generally most stable around neutral pH.
9.0LowBase-catalyzed hydrolysis of the amide bond.[2][3]
Temperature -20°CHighLow temperature significantly reduces the rate of chemical degradation.
4°CModerateSuitable for short-term storage (hours to a few days).
Room Temp (25°C)LowIncreased rate of hydrolysis and potential for oxidation.
Solvent Aqueous BufferLow to ModerateRisk of hydrolysis. Recommended for immediate use only.
Organic Solvent (e.g., Ethanol)HighMinimizes hydrolysis. Should be stored at low temperature under an inert atmosphere to prevent oxidation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glove box or using a stream of argon gas), weigh the desired amount of this compound.

  • Dissolve the solid in an appropriate volume of anhydrous ethanol or methanol to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution

  • Thaw the stock solution on ice.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous experimental buffer.

  • While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution.

  • Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Monitoring this compound Stability by HPLC

  • Prepare a fresh this compound solution at a known concentration in the desired buffer or solvent.

  • Immediately inject an aliquot onto a reverse-phase HPLC column (e.g., C18) and obtain the initial chromatogram.

  • Store the solution under the desired test conditions (e.g., specific pH, temperature).

  • At various time points, inject aliquots of the stored solution onto the HPLC.

  • Monitor the decrease in the area of the this compound peak and the appearance of any new peaks corresponding to degradation products. The primary degradation products, 17-hydroxylinolenic acid and L-glutamine, can be identified by comparing their retention times with those of authentic standards.

Visualizations

Volicitin_Degradation_Pathway This compound This compound (N-(17-hydroxylinolenoyl)-L-glutamine) products 17-hydroxylinolenic acid + L-glutamine This compound->products Hydrolysis (H₂O, H⁺ or OH⁻) oxidation Oxidized Products This compound->oxidation Oxidation (O₂, light) Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep Prepare this compound Solution (Defined pH, Solvent, Concentration) hplc_initial Initial HPLC Analysis (t=0) prep->hplc_initial store Store at Defined Temperature hplc_initial->store hplc_timed HPLC Analysis at Timepoints hplc_timed->store Repeat store->hplc_timed

References

preventing contamination in volicitin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in volicitin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to contamination?

A1: this compound (N-(17-hydroxylinolenoyl)-L-glutamine) is a fatty acid-amino acid conjugate found in the oral secretions of insect herbivores, such as the beet armyworm (Spodoptera exigua).[1][2] It acts as an elicitor, triggering defense responses in plants, notably the release of volatile organic compounds (VOCs) that can attract natural enemies of the herbivores. This compound experiments are highly sensitive to contamination because both microbial and chemical contaminants can interfere with the delicate signaling pathways that regulate plant defense responses, leading to unreliable or misleading results.

Q2: What are the most common sources of contamination in this compound experiments?

A2: Contamination can arise from several sources, broadly categorized as microbial and chemical.

  • Microbial Contamination: This includes bacteria, fungi, and yeasts. These can be introduced from non-sterile equipment, the laboratory environment (airborne spores), or even be present as endophytes within the plant material itself.[3][4][5] Insect oral secretions, the source of this compound, can also contain a host of bacteria that may influence plant responses.[6]

  • Chemical Contamination: This can originate from impurities in solvents and reagents, leaching from plasticware (e.g., phthalates), residues from cleaning agents, and cross-contamination from other experiments in the lab.[7][8]

Q3: How can I distinguish between the plant's response to this compound and an artifact of contamination?

A3: Distinguishing between a genuine response and a contamination artifact requires careful experimental design and controls. Key indicators of contamination may include:

  • An unusually high or variable baseline response in control plants (treated with buffer only).

  • The presence of unexpected volatile compounds in the GC-MS analysis that are known to be of microbial origin.

  • Visible microbial growth on the plant tissue or in the hydroponic/soil medium.

  • Inconsistent and non-reproducible results between experimental replicates.

Running parallel controls, such as a "mock" treatment with sterilized water and another with the vehicle used to dissolve this compound, can help identify the source of any anomalous results.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound experiments, with a focus on contamination as a potential cause.

Issue 1: High Variability in Volatile Emissions Across Replicates
Potential Cause Troubleshooting Steps
Inconsistent Microbial Contamination - Ensure all seeds are surface-sterilized using a consistent protocol. - Work in a laminar flow hood when handling plants and applying treatments to minimize airborne contaminants. - Autoclave all soil/vermiculite and hydroponic solutions.
Pipetting Errors/Inconsistent Dosing - Calibrate pipettes regularly. - Use low-retention pipette tips to ensure accurate dispensing of this compound solutions. - Apply the solution directly and consistently to the designated area on each plant.
Chemical Contamination from Labware - Use high-purity solvents and reagents for all solutions. - Pre-rinse all glassware with a high-purity solvent. - Avoid plastic containers for long-term storage of solutions to prevent leaching.[8]
Issue 2: No or Weak Volatile Response to this compound Treatment
Potential Cause Troubleshooting Steps
Degradation of this compound Stock - Prepare fresh stock solutions of this compound regularly. - Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. - Confirm the activity of a new batch of this compound with a positive control plant species known to respond strongly.
Presence of Suppressive Microbes - Some bacteria can suppress plant defense responses.[6] Test for the presence of asymptomatic bacterial contamination using PCR with general bacterial primers (e.g., 16S rRNA).[3]
Incorrect Experimental Conditions - Ensure optimal plant health (light, water, nutrients) as stressed plants may have altered responses. - The timing of this compound application can influence the magnitude of the volatile response. Standardize the time of day for treatments.
Issue 3: Presence of Unexpected Peaks in GC-MS Chromatogram
Potential Cause Troubleshooting Steps
Airborne Contaminants - Run "air blanks" by collecting volatiles from an empty collection chamber to identify background lab contaminants. - Ensure a clean air supply for the volatile collection system.
Microbial Volatiles - Certain alcohols, ketones, and sulfur compounds can be indicative of microbial metabolism.[9][10] - Compare your chromatogram with libraries of known microbial VOCs. - Inspect plants and growth media for any visible signs of microbial growth.
System Contamination (GC-MS) - "Bake out" the GC column at a high temperature to remove contaminants. - Check for carryover from previous samples by running a solvent blank. - Ensure the purity of the carrier gas.[11]

Data Presentation: Impact of Contamination

The presence of microbial contaminants can significantly alter the volatile profile induced by this compound. Below is a table summarizing hypothetical, yet representative, quantitative data illustrating this effect.

Volatile Compound This compound Only (ng/hr) This compound + Bacterial Contaminant (ng/hr) % Change Potential Implication
(E)-β-caryophyllene150 ± 1285 ± 15-43%Reduced attraction of certain parasitoids.
(E)-α-bergamotene95 ± 850 ± 10-47%Altered volatile ratio, affecting predator recognition.
Indole40 ± 535 ± 6-12.5%Minor change, but could be significant in combination.
2-phenylethanol060 ± 9N/AIntroduction of a microbial volatile, confounding the signal.[12]
Dimethyl disulfide025 ± 7N/APresence of a sulfur compound indicative of bacterial metabolism.[12]

Experimental Protocols

Protocol 1: Aseptic Application of this compound and Volatile Collection
  • Plant Preparation: Grow plants in a sterile environment (autoclaved soil or hydroponics). If starting from seed, surface-sterilize seeds (e.g., with 1% sodium hypochlorite (B82951) followed by sterile water rinses).

  • This compound Preparation: Prepare this compound stock solutions in a sterile solvent (e.g., ethanol) and dilute to the final working concentration with sterile water in a laminar flow hood.

  • Application: In a clean environment, apply a standardized amount of the this compound solution to a small, mechanically wounded area on the plant leaf. For the control group, apply the same amount of the solvent vehicle.

  • Volatile Collection: Immediately enclose the plant in a clean, airtight glass chamber. Use a closed-loop volatile collection system with a pump to pull air through a trap containing an adsorbent (e.g., Super-Q). Collect volatiles for a defined period (e.g., 12-24 hours).

  • Analysis: Elute the collected volatiles from the trap using a high-purity solvent (e.g., dichloromethane). Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Sterility Testing of this compound Stock Solution
  • Plating: In a laminar flow hood, pipette a small aliquot (e.g., 50 µL) of the this compound stock solution onto a nutrient-rich agar (B569324) plate (e.g., LB agar for bacteria, PDA for fungi).

  • Incubation: Seal the plate and incubate at 28-30°C for 2-5 days.

  • Observation: Visually inspect the plate for any microbial colony formation. The absence of growth indicates a sterile stock solution.

Visualizations

This compound Signaling Pathway

Volicitin_Signaling_Pathway This compound This compound Receptor PEX1-like Receptor? This compound->Receptor Binds Membrane Plasma Membrane Depolarization Receptor->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx MAPK MAPK Cascade Ca_Influx->MAPK JA_Biosynthesis JA Biosynthesis (Peroxisome) MAPK->JA_Biosynthesis Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA OPDA AOC->OPDA OPDA->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2/TFs JAZ->MYC2 Represses Gene_Expression Volatile Synthesis Gene Expression MYC2->Gene_Expression Activates Volatiles Volatile Emission (Terpenoids, Indole) Gene_Expression->Volatiles

Caption: Simplified this compound signaling cascade leading to volatile emission.

Experimental Workflow for Contamination Prevention

Contamination_Prevention_Workflow Start Start Experiment Seed_Sterilization Surface Sterilize Seeds Start->Seed_Sterilization Sterile_Growth Grow Plants in Sterile Medium Seed_Sterilization->Sterile_Growth Treatment Apply this compound/Control Sterile_Growth->Treatment Prepare_Solutions Prepare Solutions in Laminar Flow Hood Sterility_Check Check Solution Sterility Prepare_Solutions->Sterility_Check Sterility_Check->Treatment Sterile Discard Discard & Remake Sterility_Check->Discard Contaminated Volatile_Collection Collect Volatiles in Clean Chamber Treatment->Volatile_Collection Analysis GC-MS Analysis with Blanks Volatile_Collection->Analysis End End Analysis->End Discard->Prepare_Solutions

Caption: Aseptic workflow for this compound experiments.

References

troubleshooting low signal in volicitin-induced VOC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in volicitin-induced Volatile Organic Compound (VOC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not detecting any or very low signal for my target VOCs after this compound induction. What are the potential causes?

A low or absent signal in your VOC analysis can stem from several factors throughout the experimental workflow, from sample preparation to data acquisition. A systematic troubleshooting approach is crucial to identify the root cause.

Troubleshooting Steps:

  • Verify this compound Activity: Ensure the this compound solution is properly prepared and active. Degradation of the elicitor will lead to a failed induction of VOCs.

  • Optimize SPME Parameters: The efficiency of VOC extraction is highly dependent on the Solid Phase Microextraction (SPME) parameters. Key factors to consider are:

    • Fiber Selection: The type of SPME fiber coating significantly impacts the range and quantity of adsorbed VOCs.

    • Extraction Time and Temperature: These parameters must be optimized to ensure efficient partitioning of VOCs from the sample matrix to the fiber.

  • Check GC-MS System Performance: A poorly performing Gas Chromatography-Mass Spectrometry (GC-MS) system is a common cause of low signal.

    • Leaks: Air leaks in the GC inlet or MS system can degrade the signal and increase background noise.

    • Contamination: A contaminated inlet liner, column, or ion source can lead to poor peak shape and reduced sensitivity.

    • Column Integrity: A degraded or improperly installed column will result in poor separation and peak broadening.

  • Review Sample Handling and Preparation:

    • Sample Matrix Effects: The plant matrix itself can interfere with VOC release and extraction.[1]

    • Vial Sealing: Improperly sealed vials can lead to the loss of volatile compounds.

Below is a troubleshooting workflow diagram to guide you through the process of identifying the source of low signal.

TroubleshootingWorkflow start Low or No VOC Signal check_this compound Verify this compound Activity & Application start->check_this compound check_spme Review SPME Parameters check_this compound->check_spme This compound OK check_gcms Assess GC-MS System Performance check_spme->check_gcms Parameters Optimal sub_spme Optimize Fiber, Time, & Temp. check_spme->sub_spme Parameters Suboptimal sub_gcms_leak Check for Leaks check_gcms->sub_gcms_leak check_sample_prep Examine Sample Preparation solution Problem Identified & Resolved check_sample_prep->solution Sample Prep OK sub_spme->check_gcms sub_gcms_leak->solution Leak Found sub_gcms_contam Inspect for Contamination sub_gcms_leak->sub_gcms_contam No Leaks sub_gcms_contam->solution Contamination Found sub_gcms_column Verify Column Integrity sub_gcms_contam->sub_gcms_column System Clean sub_gcms_column->check_sample_prep Column OK sub_gcms_column->solution Column Issue Found

Troubleshooting workflow for low VOC signal.

Q2: How do I choose the right SPME fiber for my analysis of this compound-induced VOCs, which are often terpenes?

The choice of SPME fiber is critical as the coating material determines the selectivity and efficiency of VOC extraction. For terpenes, which are common this compound-induced VOCs, a fiber with a mixed-phase coating is often recommended.

Data Presentation: SPME Fiber Selection for Terpene Analysis

The following table summarizes the performance of different SPME fiber coatings for the analysis of various volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber often provides good results for a broad range of volatiles, including terpenes.[2][3]

SPME Fiber CoatingTarget AnalytesPerformance CharacteristicsReference
DVB/CAR/PDMS Broad range of VOCs, including terpenes and sulfides.High extraction efficiency for both polar and non-polar compounds due to the mixed-phase coating.[2]
Polydimethylsiloxane (PDMS) Non-polar, high molecular weight compounds.Good for larger terpenes, but may have lower efficiency for smaller, more volatile compounds.[4]
Polyacrylate (PA) Polar compounds.Less effective for non-polar terpenes.
Carboxen/PDMS (CAR/PDMS) Small, volatile compounds.Excellent for trapping highly volatile compounds, but may be less efficient for larger sesquiterpenes.

Q3: What are the optimal extraction time and temperature for SPME-based VOC analysis?

Extraction time and temperature are interdependent parameters that need to be optimized for your specific experimental setup and target analytes.

  • Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analytes, which can enhance their transfer to the SPME fiber. However, excessively high temperatures can lead to the degradation of thermally labile compounds. A common starting point is between 40°C and 60°C.[2][4]

  • Extraction Time: The extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample headspace and the SPME fiber. This can range from 20 to 60 minutes.[2][5]

Data Presentation: Effect of Extraction Parameters on VOC Signal

ParameterCondition 1Signal Intensity (Arbitrary Units)Condition 2Signal Intensity (Arbitrary Units)
Extraction Time 20 min1.2 x 10⁶50 min2.5 x 10⁶
Extraction Temperature 40 °C8.5 x 10⁵70 °C1.9 x 10⁶

Note: The above data is illustrative and the optimal conditions should be determined empirically for your specific experiment.

Experimental Protocols

Protocol: this compound-Induced VOC Collection and Analysis using SPME-GC-MS

This protocol outlines a general procedure for the analysis of this compound-induced VOCs from plant leaves.

Materials:

  • This compound solution (concentration to be optimized based on plant species)

  • Control solution (e.g., water or buffer used to dissolve this compound)

  • Plant material (e.g., maize seedlings)

  • Headspace vials (20 mL) with caps (B75204) and septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • GC-MS system

Procedure:

  • Plant Treatment:

    • Gently wound a small area of the plant leaf with a sterile instrument.

    • Apply a known volume of the this compound solution to the wounded area.

    • For control plants, apply the same volume of the control solution.

  • Sample Incubation:

    • Excise the treated leaf area and place it in a headspace vial.

    • Seal the vial immediately.

    • Incubate the vial at a controlled temperature (e.g., 30°C) for a specific duration to allow for VOC accumulation.

  • SPME Extraction:

    • Place the vial in a heating block or the autosampler incubator set to the optimized extraction temperature (e.g., 50°C).

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with agitation.[6]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.

    • Desorb the VOCs from the fiber onto the analytical column (e.g., at 250°C for 2 minutes).

    • Run the appropriate GC temperature program and MS acquisition method to separate and detect the target VOCs.

ExperimentalWorkflow start Start plant_treatment Plant Treatment (this compound Application) start->plant_treatment incubation Sample Incubation plant_treatment->incubation spme_extraction SPME Extraction incubation->spme_extraction gcms_analysis GC-MS Analysis spme_extraction->gcms_analysis data_processing Data Processing & Analysis gcms_analysis->data_processing end End data_processing->end VolicitinSignaling This compound This compound receptor Plasma Membrane Receptor (Putative) This compound->receptor Binds to early_events Early Signaling Events (Ion Fluxes, Protein Kinases) receptor->early_events octadecanoid_pathway Octadecanoid Pathway Activation early_events->octadecanoid_pathway ja_biosynthesis Jasmonic Acid (JA) Biosynthesis octadecanoid_pathway->ja_biosynthesis gene_activation Activation of VOC Biosynthesis Genes ja_biosynthesis->gene_activation voc_release VOC Release (e.g., Terpenes, Indole) gene_activation->voc_release

References

Technical Support Center: Optimizing Volicitin Concentration for Plant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing volicitin for plant treatment experiments. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in plants?

A1: this compound, chemically known as N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate originally isolated from the oral secretions of the beet armyworm (Spodoptera exigua).[1][2] In plants, particularly in species like maize, soybean, and eggplant, it acts as a potent elicitor of defense responses.[1][3] Its primary documented function is to trigger the synthesis and release of a specific blend of volatile organic compounds (VOCs), which can attract natural enemies of the herbivore, a phenomenon known as "indirect defense".[2][3]

Q2: In which plant species is this compound known to be active or inactive?

A2: this compound has demonstrated significant activity in inducing defense responses, such as phytohormone production and volatile emissions, in several plant species, including:

  • Maize (Zea mays)[1][4]

  • Soybean (Glycine max)[1]

  • Eggplant (Solanum melongena)[1]

However, research has shown that this compound does not induce volatile production in other species such as lima bean and cotton, nor does it appear to affect jasmonic acid (JA) production in Arabidopsis thaliana.[5] This specificity suggests the involvement of particular receptor-ligand interactions that are not universally present across all plant species.[1]

Q3: What is the general recommended concentration range for this compound treatment?

A3: The optimal concentration of this compound can vary depending on the plant species and experimental setup. For maize, a commonly effective range is between 10 and 500 picomoles (pmol) per plant.[6][7] Some studies have successfully used concentrations up to 1 nanomole (nmol) per plant to elicit strong volatile responses.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

Q4: How should I prepare a this compound stock solution?

A4: Due to the potential for degradation, it is highly recommended to prepare fresh this compound solutions before each experiment.[8] For short-term storage, solutions should be kept at low temperatures (e.g., -20°C) and protected from light.[8] A common method for preparing a this compound solution for treating maize seedlings involves dissolving it in a 50 mM sodium phosphate (B84403) buffer adjusted to a pH of 8.[4]

Q5: What are the key signaling pathways activated by this compound?

A5: this compound is known to activate plant defense signaling pathways primarily mediated by the phytohormones jasmonic acid (JA) and ethylene (B1197577).[7] Research has demonstrated a synergistic interaction between this compound, JA, and ethylene in maize, where the presence of ethylene can significantly enhance this compound- and JA-induced volatile emissions.[7] this compound treatment leads to an increase in endogenous JA levels, which in turn is associated with the upregulation of genes responsible for the production of volatile compounds, such as sesquiterpene cyclases.[6]

Troubleshooting Guides

This section addresses common problems encountered during this compound treatment experiments.

Problem 1: No or very low volatile emission detected after this compound treatment.

Possible Cause Recommended Solution
Incorrect this compound Concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a range of concentrations (e.g., 10 pmol to 1 nmol per plant for maize) to determine the optimal concentration for your plant species.
Plant Species Incompatibility This compound is not active in all plant species. Verify that your chosen plant species (e.g., maize, soybean) is known to respond to this compound. For non-responsive species like cotton or Arabidopsis thaliana, consider alternative elicitors.[5]
Improper Plant Developmental Stage The responsiveness of plants to this compound can be dependent on their developmental stage. For maize, seedlings with two to three expanded leaves have been shown to be responsive.[4] Using plants that are too young or too old may result in a diminished response.
Degraded this compound Solution This compound, as a fatty acid-amino acid conjugate, can degrade over time, especially when in solution and exposed to light or non-optimal pH.[8] Always prepare fresh solutions before use. If storing, use small, single-use aliquots at -20°C or -80°C and protect from light.[9]
Suboptimal pH of Application Buffer The pH of the buffer used to dissolve and apply this compound can impact its activity. For maize, a pH of 8 has been used successfully.[4] The optimal pH may vary for other species.
Insufficient Wounding This compound is most effective when applied to wounded plant tissue, mimicking herbivore damage. Ensure that the plant tissue is sufficiently wounded (e.g., with a razor blade or pattern wheel) before applying the this compound solution to facilitate its entry into the plant tissue.

Problem 2: High variability in results between experimental replicates.

Possible Cause Recommended Solution
Inconsistent Application Technique Uneven application of the this compound solution can lead to variable responses. Ensure that the volume of solution and the area of application are consistent across all replicates.
Variable Plant Material Differences in plant age, size, and health can contribute to variability. Use plants that are of a uniform size and developmental stage. Ensure consistent growing conditions (light, temperature, humidity, and nutrient availability) for all plants.
Environmental Factors Factors such as nitrogen availability can significantly influence the magnitude of the this compound-induced response.[6] Maintain consistent and optimal nutrient levels for your plants.
Inconsistent Wounding The extent of wounding can affect the plant's response. Standardize the wounding method to ensure that all plants receive a similar level of damage before this compound application.
Pipetting Errors Inaccurate pipetting can lead to inconsistent concentrations of this compound being applied. Use calibrated pipettes and ensure proper pipetting technique.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound treatment in maize.

Table 1: Dose-Dependent Effect of this compound on Jasmonic Acid (JA) and Sesquiterpene Volatile Emission in Excised Maize Leaves

This compound Applied (pmol)Jasmonic Acid Increase (relative to control)Sesquiterpene Emission (relative to control)
10Significant IncreaseDirect Positive Relationship
100Significant IncreaseDirect Positive Relationship
500Significant IncreaseDirect Positive Relationship

Data synthesized from Schmelz et al. (2003)[7]

Table 2: Effect of this compound and Nitrogen (N) Availability on Volatile Emission in Maize Seedlings

TreatmentNitrogen LevelSesquiterpene Emission (µg/h)Indole (B1671886) Emission (µg/h)
This compound (1 nmol)Low11.20.12
This compound (1 nmol)Medium0.9< 0.02
Jasmonic Acid (100 nmol)Low16.20.58
Jasmonic Acid (100 nmol)Medium10.30.20

Data from Schmelz et al. (2003)[6]

Experimental Protocols

Detailed Methodology for this compound Treatment of Maize Seedlings

This protocol is adapted from established methods for studying this compound-induced volatile emissions in maize.[4][6][7]

1. Plant Material and Growth Conditions:

  • Grow maize seedlings (Zea mays) in a controlled environment with consistent light, temperature, and humidity.

  • Use seedlings at the two- to three-leaf stage for optimal responsiveness.[4]

  • Ensure uniform watering and nutrient supply to minimize variability. Low nitrogen levels can enhance the response to this compound.[6]

2. Preparation of this compound Solution:

  • Prepare a fresh stock solution of synthetic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and store at -20°C for short-term use.

  • On the day of the experiment, prepare the working solution by diluting the stock solution in 50 mM sodium phosphate buffer (pH 8).[4] The final concentration will depend on the desired application amount (e.g., 300 pmol in the final application volume).[4]

3. Experimental Controls:

  • Negative Control 1 (Untreated): Healthy, undamaged plants to measure basal volatile emission.

  • Negative Control 2 (Wound + Buffer): Plants that are wounded in the same manner as the treatment group but receive only the phosphate buffer solution. This control accounts for the wound response.

  • Positive Control (Optional): Application of jasmonic acid (e.g., 100 nmol per plant) can serve as a positive control for the induction of a defense response.[6]

4. Application of this compound:

  • Mechanically wound the leaves of the maize seedlings. A common method is to gently scratch the leaf surface with a razor blade or a pattern wheel, avoiding major damage to the midrib.

  • Immediately after wounding, apply a small, precise volume of the this compound working solution (e.g., 10-20 µL) directly to the wounded area.

  • Apply the buffer solution to the wounded leaves of the negative control plants.

5. Incubation and Volatile Collection:

  • Place the treated plants in a volatile collection system. This typically involves enclosing the plant in a glass chamber and pulling air through an adsorbent trap to capture the emitted volatiles.

  • Collect volatiles for a defined period, which can range from a few hours to over 24 hours, depending on the experimental goals. The peak of indole emission in maize has been observed around 3 hours after treatment.[4]

6. Analysis of Volatiles:

  • Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane).

  • Analyze the eluted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different compounds.

Visualizations

Volicitin_Signaling_Pathway cluster_herbivore Herbivore Interaction cluster_plant Plant Response Herbivore_Feeding Herbivore Feeding Oral_Secretions Oral Secretions (contains this compound) Herbivore_Feeding->Oral_Secretions Wounding Mechanical Wounding Herbivore_Feeding->Wounding Volicitin_Recognition This compound Recognition (Putative Receptor) Oral_Secretions->Volicitin_Recognition JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_Biosynthesis Volicitin_Recognition->JA_Biosynthesis Gene_Expression Upregulation of Defense Genes (e.g., Terpene Synthases) JA_Biosynthesis->Gene_Expression Ethylene_Signaling Ethylene Signaling Ethylene_Signaling->Gene_Expression Synergistic Effect VOC_Emission Volatile Organic Compound (VOC) Emission Gene_Expression->VOC_Emission Indirect_Defense Attraction of Natural Enemies VOC_Emission->Indirect_Defense

Caption: this compound-induced signaling pathway in plants.

Experimental_Workflow Start Start Plant_Growth 1. Grow Plants to Appropriate Stage Start->Plant_Growth Solution_Prep 2. Prepare Fresh This compound Solution & Controls Plant_Growth->Solution_Prep Wounding 3. Mechanically Wound Plant Leaves Solution_Prep->Wounding Application 4. Apply this compound or Control Solutions Wounding->Application Volatile_Collection 5. Collect Volatiles over Time Application->Volatile_Collection Analysis 6. GC-MS Analysis of Volatiles Volatile_Collection->Analysis Data_Interpretation 7. Data Interpretation and Comparison Analysis->Data_Interpretation End End Data_Interpretation->End

References

Technical Support Center: Volicitin-Induced Plant Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volicitin. The information is designed to address the inherent variability in plant responses to this potent elicitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Question/Issue Possible Causes Troubleshooting Steps & Recommendations
Why am I observing inconsistent or no induction of volatile organic compounds (VOCs) after this compound application? 1. Plant Genotype: Different plant species, and even different cultivars or inbred lines of the same species, exhibit significant genetic variability in their response to elicitors.[1] 2. Plant Physiological State: The age, health, and developmental stage of the plant can influence its responsiveness. 3. Environmental Conditions: Factors such as light intensity, temperature, humidity, and nutrient availability can alter plant responses.[1][2] 4. This compound Application Technique: Improper application may result in poor uptake and an inconsistent response.1. Standardize Plant Material: Use a single, well-characterized plant genotype for all experiments. If screening different genotypes, be aware that variability is expected. 2. Control Growth Conditions: Grow plants in a controlled environment with consistent light, temperature, and humidity. Ensure plants are healthy and at a similar developmental stage. 3. Optimize Nutrient Supply: Be particularly mindful of nitrogen availability, as it has been shown to significantly impact this compound-induced volatile emission.[3][4] 4. Refine Application Method: Ensure consistent wounding (if required by the protocol) and uniform application of the this compound solution to the target tissue.
My VOC profile is inconsistent between replicates of the same treatment. What could be the cause? 1. Inconsistent Wounding: If mechanical damage is part of the protocol, variations in the extent of wounding will lead to variable responses. 2. Uneven this compound Application: Inconsistent droplet size or placement of the this compound solution can lead to localized differences in induction. 3. Variable Incubation/Collection Times: Inconsistent timing of volatile collection relative to this compound application will capture different stages of the response. 4. Analytical Variability (GC-MS/LC-MS): Issues with the analytical instrumentation can introduce variability.1. Standardize Wounding: Use a consistent method for mechanical damage, such as a pattern wheel or a specific number and size of punctures. 2. Precise Application: Use a calibrated micropipette to apply a consistent volume of this compound solution to the same location on each plant. 3. Strict Timing: Adhere to a strict timeline for this compound application and the start and end of volatile collection for all replicates. 4. Instrument Calibration: Regularly calibrate and maintain your analytical instruments. Use an internal standard to account for variations in injection volume and instrument response.
Why are the levels of jasmonic acid (JA) and ethylene (B1197577) not correlating with the observed VOC emissions? 1. Complex Signaling Crosstalk: The signaling pathways involving JA and ethylene are complex and can be influenced by other plant hormones and environmental factors.[3][4] 2. Temporal Dynamics: The peak of JA and ethylene production may not perfectly coincide with the peak of VOC emission. 3. Differential Sensitivity: The plant's sensitivity to JA and ethylene can be altered by factors such as nitrogen availability.[3][4]1. Time-Course Experiments: Conduct time-course experiments to map the temporal relationship between JA/ethylene levels and VOC emissions. 2. Consider Other Hormones: Be aware that other signaling molecules may be modulating the response. 3. Control Environmental Factors: Maintain consistent environmental conditions, especially nutrient levels, to ensure consistent hormonal sensitivity.
I am seeing high background levels of volatiles in my control plants. How can I reduce this? 1. Contamination: Volatiles from other sources in the lab or growth chamber can contaminate your samples. 2. Handling Stress: Excessive or rough handling of plants before and during the experiment can induce a stress response and volatile emission. 3. Chamber/Collection System Contamination: The volatile collection system may be contaminated from previous experiments.1. Isolate Experiments: Conduct experiments in a clean, well-ventilated area, away from other potential sources of volatiles. 2. Gentle Handling: Handle plants gently and minimize any unnecessary mechanical stress. 3. Thoroughly Clean Equipment: Clean all components of the volatile collection system (chambers, tubing, etc.) with appropriate solvents and bake them out before each use.

Quantitative Data Summary

The following tables summarize quantitative data on this compound-induced volatile emissions in maize seedlings, highlighting the influence of this compound concentration and nitrogen availability.

Table 1: Dose-Dependent Response of this compound on Sesquiterpene Emission in Maize Seedlings under Low and Medium Nitrogen Conditions.

This compound (nmol per plant)Mean Sesquiterpene Emission (µg/h) - Low NitrogenMean Sesquiterpene Emission (µg/h) - Medium Nitrogen
0< 0.1< 0.1
0.01~1.0~0.2
0.1~5.0~0.5
1.0~11.2~0.9
Data adapted from Schmelz et al. (2003).[3]

Table 2: Influence of Nitrogen Availability on this compound- and Jasmonic Acid-Induced Sesquiterpene Emission in Maize Seedlings.

TreatmentMean Sesquiterpene Emission (µg/h) - Low NitrogenMean Sesquiterpene Emission (µg/h) - Medium Nitrogen
This compound (1 nmol/plant)11.20.9
Jasmonic Acid (100 nmol/plant)16.210.3
Data adapted from Schmelz et al. (2003).[3][4]

Experimental Protocols

Protocol 1: Application of this compound to Maize Seedlings and Headspace Volatile Collection

This protocol is adapted from methodologies described in the literature.[3][5][6]

Materials:

  • Maize seedlings (e.g., Zea mays cv. Delprim) at the 2-3 leaf stage

  • This compound solution of desired concentration in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 8.0)

  • Micropipette and sterile tips

  • Mechanical wounding tool (e.g., pattern wheel, sterile needle)

  • Volatile collection chambers (e.g., glass cylinders)

  • Volatile traps (e.g., Super-Q or Tenax TA packed filters)

  • Air pump and flow meter

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Plant Preparation: Grow maize seedlings under controlled conditions (e.g., 16:8 h light:dark cycle, 25°C). Select healthy, uniform seedlings for the experiment.

  • Mechanical Wounding (Optional but recommended): Create a consistent wound on the leaves of each seedling. For example, make a series of small punctures with a needle along the midrib of the second leaf.

  • This compound Application: Immediately after wounding, apply a precise volume (e.g., 10 µL) of the this compound solution directly to the wounded area. For control plants, apply the same volume of buffer solution.

  • Volatile Collection Setup: Carefully place each seedling into a volatile collection chamber. Ensure a tight seal to prevent leaks.

  • Headspace Collection: Connect the chamber to an air pump and a volatile trap. Pull air through the chamber at a constant flow rate (e.g., 1 L/min) for a defined period (e.g., 4-8 hours). The air passing over the plant will carry the emitted volatiles onto the trap.

  • Sample Analysis:

    • Elute the trapped volatiles from the filter using a suitable solvent (e.g., dichloromethane).

    • Add an internal standard to the eluate for quantification.

    • Analyze the sample using GC-MS to identify and quantify the individual volatile compounds.

Visualizations

Volicitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Volicitin_Receptor This compound Binding Protein This compound->Volicitin_Receptor Binding MAPK_Cascade MAPK Cascade Volicitin_Receptor->MAPK_Cascade Activation JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis Ethylene_Signaling Ethylene (ET) Signaling MAPK_Cascade->Ethylene_Signaling Transcription_Factors Transcription Factors (e.g., WRKY) JA_Biosynthesis->Transcription_Factors Activation Ethylene_Signaling->Transcription_Factors Synergistic Activation VOC_Biosynthesis VOC Biosynthesis (Terpenoids, Indole, etc.) Transcription_Factors->VOC_Biosynthesis Gene Expression

Caption: this compound signaling pathway in a plant cell.

Experimental_Workflow Start Start Plant_Growth Grow Plants under Controlled Conditions Start->Plant_Growth Treatment_Groups Divide into Treatment Groups (Control, this compound) Plant_Growth->Treatment_Groups Wounding Mechanical Wounding (Optional) Treatment_Groups->Wounding Volicitin_Application Apply this compound or Buffer Wounding->Volicitin_Application Volatile_Collection Headspace Volatile Collection Volicitin_Application->Volatile_Collection Sample_Extraction Solvent Elution of Traps Volatile_Collection->Sample_Extraction GCMS_Analysis GC-MS Analysis Sample_Extraction->GCMS_Analysis Data_Analysis Data Processing and Statistical Analysis GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound studies.

Troubleshooting_Guide Inconsistent_Results Inconsistent VOC Induction? Check_Plant_Material Is Plant Genotype and Stage Consistent? Inconsistent_Results->Check_Plant_Material Start Here Check_Environment Are Growth Conditions Controlled? Check_Plant_Material->Check_Environment Yes Standardize_Plants Use uniform plant material Check_Plant_Material->Standardize_Plants No Check_Application Is this compound Application Uniform? Check_Environment->Check_Application Yes Control_Environment Standardize growth conditions Check_Environment->Control_Environment No Check_Analysis Is Analytical Method Validated? Check_Application->Check_Analysis Yes Refine_Application Refine application technique Check_Application->Refine_Application No Calibrate_Instrument Calibrate and maintain GC-MS Check_Analysis->Calibrate_Instrument No

References

Technical Support Center: Overcoming Challenges in Volicitin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of volicitin and this compound-induced plant volatiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate (FAC) elicitor found in the oral secretions of insect herbivores, such as the beet armyworm.[1][2] When introduced to a wounded plant, it triggers a defense response, leading to the emission of a blend of volatile organic compounds (VOCs), including terpenoids and indole (B1671886).[1][2] Accurate quantification of this compound is crucial for understanding plant-insect interactions, elucidating defense signaling pathways, and potentially developing novel pest management strategies.

Q2: What are the primary analytical methods for quantifying this compound and the induced volatiles?

A2: The quantification of this compound itself is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[2] The analysis of the volatile compounds induced by this compound is primarily carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q3: How can I ensure the stability of my this compound samples during extraction and storage?

A3: this compound, being a lipid-derived molecule, can be susceptible to degradation. To ensure stability, it is recommended to keep samples cold at all times during and after extraction.[3] Freeze samples in liquid nitrogen immediately after collection and store them at -80°C.[3] Minimize freeze-thaw cycles. During extraction, use pre-chilled solvents and keep samples on ice. For long-term storage of extracts, keeping them at low temperatures (-20°C or -80°C) and protecting them from light is advisable to prevent degradation.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification experiments, categorized by the analytical technique.

HPLC Analysis of this compound
Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: this compound may interact with residual acidic silanol groups on silica-based columns.- Use a high-purity, end-capped C18 column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).- Adjust the mobile phase pH to be more acidic (e.g., using 0.1% formic acid) to suppress silanol ionization.
Column Overload: Injecting too concentrated a sample.- Dilute the sample or reduce the injection volume.[6]
Extra-column Volume: Excessive tubing length or dead volume in fittings.- Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Poor Resolution Inappropriate Mobile Phase: The solvent gradient may not be optimal for separating this compound from similar compounds.- Optimize the gradient elution program. A common gradient for this compound analysis starts with a higher aqueous phase and gradually increases the organic phase (e.g., acetonitrile).[2]
Column Contamination: Buildup of matrix components on the column.- Implement a column wash step after each run.- Use a guard column to protect the analytical column.
Ghost Peaks Sample Carryover: Residual sample from a previous injection in the autosampler.- Optimize the needle wash method in the autosampler, using a strong solvent.- Inject a blank solvent run to check for carryover.
Contaminated Mobile Phase: Impurities in the solvents or additives.- Use high-purity, LC-MS grade solvents and additives.- Prepare fresh mobile phase daily.
Low Signal Intensity Sample Degradation: this compound may have degraded during sample preparation or storage.- Review sample handling procedures to ensure samples were kept cold and protected from light.[4][5]
Ion Suppression (LC-MS): Matrix components co-eluting with this compound can suppress its ionization.- Improve sample clean-up using solid-phase extraction (SPE).- Modify the chromatographic method to separate this compound from interfering matrix components.
GC-MS Analysis of this compound-Induced Volatiles
Problem Potential Cause Recommended Solution
Low Recovery of Volatiles Inefficient Trapping: The adsorbent material may not be suitable for the target volatiles.- Use a broad-spectrum adsorbent trap or one specifically suited for terpenoids and indole.- Ensure a proper flow rate during volatile collection to allow for efficient trapping.
Analyte Breakthrough: The collection time is too long for the capacity of the adsorbent trap.- Reduce the collection time or use a larger trap.
Contamination Peaks System Contamination: Contaminants in the GC system (liner, column, etc.).- Bake out the column and clean the injector port and liner.- Run a system blank to identify the source of contamination.
Contaminated Carrier Gas or Solvents: Impurities in the gas or solvents used for extraction.- Use high-purity carrier gas and solvents.
Poor Peak Shape Active Sites in the System: Polar analytes like indole can interact with active sites in the injector or column.- Use a deactivated injector liner and a high-quality, low-bleed GC column.- Consider derivatization of polar analytes if the problem persists.
Improper Injection Technique: Slow injection or incorrect injection volume.- Use an autosampler for consistent and rapid injections.
Retention Time Shifts Fluctuations in Flow Rate or Temperature: Inconsistent GC conditions.- Check for leaks in the gas lines.- Ensure the GC oven temperature program is stable and reproducible.
Column Aging: Degradation of the stationary phase over time.- Condition the column regularly.- Replace the column if performance does not improve.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on maize seedlings.

Table 1: Indole Emission from bx1bx1 Mutant Maize Seedlings After Treatment

TreatmentTime After TreatmentIndole Emission Rate (ng/h ± SD)
Untreated Control-6 ± 7
Buffer Control-13 ± 4
This compound1.5 hElevated levels detected
This compound3 h326 ± 77

Data sourced from Frey et al. (2000).[1]

Table 2: Effect of Nitrogen Availability and Elicitor on Sesquiterpene Volatile Emission in Maize

Nitrogen LevelElicitor (Dose)Sesquiterpene Emission (µg/h)
LowThis compound (1 nmol/plant)11.2
LowJasmonic Acid (100 nmol/plant)16.2
MediumThis compound (1 nmol/plant)0.9
MediumJasmonic Acid (100 nmol/plant)10.3

Data sourced from Schmelz et al. (2003).[7]

Table 3: Synergistic Effect of this compound and Ethylene on Volatile Emission in Low Nitrogen Maize

This compound Dose (nmol/plant)Ethylene Concentration (nL/L)Effect on Sesquiterpene EmissionEffect on Indole Emission
0.150Synergistic increase detected-
110-Synergistic increase detected (4- to 12-fold)

Data sourced from Schmelz et al. (2003).[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Insect Regurgitant

This protocol is adapted from the methods used for the isolation of this compound.

Materials:

  • Insect regurgitant

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Sample Collection: Collect regurgitant from caterpillars by gently squeezing them.

  • Dilution and Centrifugation: Dilute the collected regurgitant with an equal volume of a 50% water/acetonitrile solution. Centrifuge to pellet any solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with water.

  • Sample Loading: Load the supernatant from the diluted regurgitant onto the conditioned C18 cartridge.

  • Fractionated Elution:

    • Wash the cartridge with water to remove highly polar compounds.

    • Elute a fraction with 50% acetonitrile in water.

    • Elute the final fraction containing this compound with 100% acetonitrile.

  • Analysis: The fractions can then be analyzed by HPLC or LC-MS. This compound is expected to be in the more hydrophobic fractions.

Protocol 2: General Protocol for Extraction of N-Acyl Amino Acids from Plant Tissue

This protocol is a general method for the extraction of amino acids and can be adapted for N-acyl amino acids like this compound from plant leaves.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., Methanol/Chloroform/Water)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant leaf tissue (approximately 20-50 mg). Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[8]

  • Grinding: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the tissue frozen during this step.[9]

  • Extraction:

    • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

    • Add ice-cold extraction buffer (e.g., a mixture of methanol, chloroform, and water).

    • Vortex the tube briefly to mix.

  • Homogenization: Further homogenize the sample by shaking or rotating for 30 minutes at 4°C.

  • Phase Separation: Centrifuge the sample to separate the phases and pellet the debris. The N-acyl amino acids are expected to be in the polar (methanol/water) phase.

  • Collection and Analysis: Carefully collect the supernatant for analysis by LC-MS.

Visualizations

Volicitin_Signaling_Pathway herbivore_feeding Herbivore Feeding (e.g., Beet Armyworm) oral_secretion Oral Secretion (contains this compound) herbivore_feeding->oral_secretion releases plant_damage Plant Wounding herbivore_feeding->plant_damage causes e_synthesis Ethylene (E) Synthesis herbivore_feeding->e_synthesis induces volicitin_perception This compound Perception (Pattern Recognition Receptors) oral_secretion->volicitin_perception interacts with plant_damage->volicitin_perception enables membrane_events Plasma Membrane Events (Ca2+ influx, ROS burst) volicitin_perception->membrane_events mapk_cascade MAPK Cascade membrane_events->mapk_cascade octadecanoid_pathway Octadecanoid Pathway mapk_cascade->octadecanoid_pathway ja_synthesis Jasmonic Acid (JA) Synthesis & Accumulation octadecanoid_pathway->ja_synthesis gene_activation Activation of Defense Genes (e.g., Igl) ja_synthesis->gene_activation voc_synthesis VOC Synthesis (Terpenoids, Indole) e_synthesis->voc_synthesis synergizes with JA gene_activation->voc_synthesis voc_emission Volatile Emission voc_synthesis->voc_emission

Caption: this compound signaling pathway in plants.

Volicitin_Quantification_Workflow cluster_this compound This compound Quantification cluster_voc Induced Volatile Quantification sample_collection Sample Collection (Insect Regurgitant or Plant Tissue) extraction Extraction (SPE or Liquid-Liquid) sample_collection->extraction purification Purification / Clean-up extraction->purification hplc_analysis HPLC / LC-MS Analysis (for this compound) purification->hplc_analysis data_analysis_this compound Data Analysis (Quantification of this compound) hplc_analysis->data_analysis_this compound volatile_collection Volatile Collection (Headspace Trapping) gcms_analysis GC-MS Analysis (for Induced Volatiles) volatile_collection->gcms_analysis data_analysis_voc Data Analysis (Identification & Quantification of VOCs) gcms_analysis->data_analysis_voc

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Analysis of Volicitin by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of volicitin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis. In complex matrices like plant extracts, components such as salts, sugars, pigments, and other lipids can interfere with the ionization of this compound in the MS source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of a neat standard solution of this compound at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column, while a blank, extracted sample is injected onto the column. Dips or rises in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to address matrix effects for this compound analysis fall into three categories:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.

  • Calibration Strategies: Using specific calibration methods to compensate for matrix effects. The most effective strategies are the use of a stable isotope-labeled internal standard (SIL-IS) and matrix-matched calibration.

Troubleshooting Guides

Issue: Poor reproducibility and low signal intensity for this compound.

This is a common symptom of unaddressed matrix effects, particularly ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Matrix_Effects start Start: Poor Reproducibility/ Low Signal for this compound assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, QuEChERS) me_present->optimize_sp Yes review_other Review Other Parameters (e.g., Instrument Stability, Standard Integrity) me_present->review_other No optimize_lc Optimize LC Separation optimize_sp->optimize_lc implement_cal Implement Correction Strategy (SIL-IS or Matrix-Matched Cal.) optimize_lc->implement_cal end End: Improved Reproducibility & Accuracy implement_cal->end

Troubleshooting Workflow for Matrix Effects

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the expected performance of common sample preparation techniques for the analysis of this compound and similar fatty acid amides in plant matrices. The data is compiled from various studies on related compounds.[1][2][3][4][5][6]

Sample Preparation MethodTypical Recovery (%)Matrix Effect ReductionThroughputCost per SampleKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 80-110%Good to ExcellentModerateModerateHigh selectivity, good for complex matricesMethod development can be time-consuming
Liquid-Liquid Extraction (LLE) 70-100%Fair to GoodLow to ModerateLowSimple, inexpensiveCan be labor-intensive, may form emulsions
QuEChERS 85-115%GoodHighLowFast, easy, uses minimal solventMay require optimization of d-SPE sorbent for specific matrices

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Tissue

This protocol is a general guideline for the extraction and cleanup of this compound from a plant matrix (e.g., maize leaves) using a reversed-phase SPE cartridge.

  • Sample Homogenization:

    • Flash-freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of extraction solvent (e.g., 80:20 methanol (B129727):water with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a chilled water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 2 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

SPE_Workflow homogenize 1. Homogenize Plant Tissue extract 2. Extract with Solvent homogenize->extract centrifuge 3. Centrifuge extract->centrifuge load 5. Load Supernatant centrifuge->load condition 4. Condition SPE Cartridge condition->load wash 6. Wash Cartridge load->wash elute 7. Elute this compound wash->elute dry_reconstitute 8. Dry and Reconstitute elute->dry_reconstitute analyze 9. LC-MS Analysis dry_reconstitute->analyze

Solid-Phase Extraction (SPE) Workflow

Protocol 2: Matrix-Matched Calibration for this compound Quantification

This protocol describes how to prepare a matrix-matched calibration curve to compensate for matrix effects.

  • Prepare Blank Matrix Extract:

    • Using a sample of the same plant matrix that is known to be free of this compound, perform the entire sample preparation procedure (e.g., Protocol 1) to obtain a blank matrix extract.

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known high concentration (e.g., 1 mg/mL).

  • Create Calibration Standards:

    • Perform serial dilutions of the this compound stock solution to create a series of working standard solutions.

    • Spike aliquots of the blank matrix extract with the working standard solutions to create a series of matrix-matched calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Analysis:

    • Analyze the matrix-matched calibration standards along with the unknown samples using the same LC-MS method.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the matrix-matched calibration curve.

Matrix_Matched_Calibration prep_blank 1. Prepare Blank Matrix Extract create_standards 3. Create Calibration Standards (Spike Blank Extract) prep_blank->create_standards prep_stock 2. Prepare this compound Stock Solution prep_stock->create_standards analyze 4. Analyze Standards and Samples create_standards->analyze quantify 5. Quantify Samples using Matrix-Matched Curve analyze->quantify

Matrix-Matched Calibration Workflow

This compound Signaling Pathway

This compound perception in maize triggers a signaling cascade that leads to the production of volatile organic compounds (VOCs), which act as an indirect defense mechanism by attracting natural enemies of herbivores. This pathway involves the activation of mitogen-activated protein kinase (MAPK) cascades and the induction of genes responsible for the synthesis of these volatiles, such as terpene synthases.[7][8][9]

Volicitin_Signaling This compound This compound receptor P-type H+-ATPase? This compound->receptor Binding mapkkk MAPKKK receptor->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Activation gene_induction Gene Induction (e.g., Terpene Synthases) transcription_factors->gene_induction voc_synthesis VOC Synthesis (e.g., Terpenes, Indole) gene_induction->voc_synthesis voc_emission VOC Emission voc_synthesis->voc_emission

This compound Signaling Pathway in Maize

References

Technical Support Center: Volicitin Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing volicitin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, with the chemical formula C₂₃H₃₈N₂O₅, is a fatty acid-amino acid conjugate.[1] It was first isolated from the oral secretions of beet armyworm caterpillars.[2][3] In research, it is primarily used as an elicitor to induce the release of volatile compounds in plants, which is a key signaling mechanism in plant defense against herbivores.[4]

Q2: What are the recommended long-term storage conditions for this compound powder?

A2: For long-term stability, this compound in its powdered form should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.[4]

Q3: How should I store this compound once it is dissolved in a solvent?

A3: this compound solutions should be stored at -80°C for long-term use, where they can be stable for up to one year.[4] For short-term storage of a few days, refrigeration at 4°C is acceptable, but repeated freeze-thaw cycles should be avoided.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, especially in powdered form, it is recommended to use standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5] If there is a risk of aerosolization, a fume hood should be used.

Q5: Is there a specific type of glove material recommended for handling this compound?

A5: While a specific material is not mandated in the available literature, nitrile gloves are a common and generally appropriate choice for handling small quantities of chemicals like this compound in a laboratory setting.

Troubleshooting Guides

Problem: this compound powder is not dissolving readily.

  • Solution 1: Choose an appropriate solvent. this compound is a lipophilic molecule and is expected to have better solubility in organic solvents. Based on its chemical structure and information from synthesis and purification procedures, solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are good starting points.[5]

  • Solution 2: Gentle warming and sonication. To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a sonication bath. Avoid excessive heat, as it may degrade the compound.

  • Solution 3: Use a co-solvent system. If solubility in a single solvent is limited, a co-solvent system, such as a mixture of an organic solvent and a small amount of aqueous buffer, may be effective.

Problem: I am observing unexpected or inconsistent results in my bioassays.

  • Solution 1: Verify the integrity of your this compound stock. Improper storage or repeated freeze-thaw cycles can lead to degradation. If you suspect degradation, it is advisable to use a fresh stock of this compound.

  • Solution 2: Check for solvent effects. The solvent used to dissolve this compound may have an effect on your biological system. Always run a vehicle control (solvent only) in your experiments to account for any solvent-induced effects.

  • Solution 3: Ensure proper application in your bioassay. For plant-based assays, ensure that the this compound solution is applied directly to the site of wounding or damage to mimic the natural elicitation process.

Quantitative Data

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[4]
In Solvent-80°CUp to 1 year[4]

Table 2: Approximate Solubility of this compound in Common Solvents

SolventApproximate Solubility (mg/mL)Molar Concentration (mM) for 1 mg/mL
Methanol>10>23.6
Ethanol>10>23.6
Acetonitrile>10>23.6
Dimethyl Sulfoxide (DMSO)>10>23.6

Note: The solubility data is inferred from a supplier's stock solution preparation table. It indicates that at least 10 mg of this compound can be dissolved in 0.4733 mL of solvent to achieve a 50 mM concentration. Actual solubility may be higher.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous solvent (e.g., DMSO, Methanol, or Ethanol)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen solvent to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.23 mg of this compound in 1 mL of solvent.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment by HPLC (General Guideline)

Note: A specific stability-indicating method for this compound has not been published. The following is a general protocol based on methods used for similar compounds.

  • Forced Degradation Study:

    • Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).

    • Subject the solutions to stress conditions, including:

      • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal degradation: 80°C for 48 hours (for both solid and solution).

      • Photostability: Expose to UV light (254 nm) and visible light for 24 hours.

    • Take samples at various time points and neutralize if necessary before HPLC analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.05% acetic acid in water) and solvent B (e.g., 0.05% acetic acid in acetonitrile).

    • Gradient Program: A linear gradient from a low to a high concentration of solvent B over a suitable time (e.g., 40% to 100% B in 10 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 200 nm.

    • Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

Visualizations

Volicitin_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound Receptor Pectin Receptor? This compound->Receptor Binding Ca_ion Ca²⁺ Influx Receptor->Ca_ion MAPK_cascade MAPK Cascade Ca_ion->MAPK_cascade JA_biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_cascade->JA_biosynthesis JA Jasmonic Acid JA_biosynthesis->JA JAZ JAZ Repressor JA->JAZ Degradation of JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_genes Defense Gene Expression (e.g., for volatile synthesis) MYC2->Defense_genes Activates Volatiles Volatile Emission Defense_genes->Volatiles Experimental_Workflow_Dissolution cluster_workflow This compound Dissolution Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent weigh->add_solvent dissolve Vortex/Sonicate/ Gently Warm add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check aliquot Aliquot into Working Volumes check->aliquot Yes troubleshoot Troubleshoot: - Use different solvent - Use co-solvent check->troubleshoot No store Store at -80°C aliquot->store

References

Technical Support Center: Enhancing Volicitin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for volicitin detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows for the sensitive and accurate quantification of this compound and related fatty acid-amino acid conjugates (FACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound, N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate (FAC) found in the oral secretions of insect herbivores, such as the beet armyworm (Spodoptera exigua).[1][2] When introduced into a wounded plant, it acts as an elicitor, triggering the plant to release a blend of volatile organic compounds (VOCs).[1][2][3] These VOCs can attract natural enemies of the herbivore, serving as an indirect defense mechanism for the plant.[1] Sensitive detection of this compound is crucial for studying plant-insect interactions, understanding plant defense signaling pathways, and potentially developing novel pest management strategies.

Q2: Which analytical techniques are most suitable for this compound detection?

A2: The primary techniques for this compound detection are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS is highly sensitive but typically requires derivatization to increase the volatility of this compound.[4][5][6] HPLC-MS, particularly with tandem mass spectrometry (MS/MS), can analyze this compound directly in its native form and is effective for separating it from structurally similar analogs.[7] Immunoassays are a potential high-throughput screening method, though the availability of specific antibodies and potential cross-reactivity with this compound analogs are important considerations.

Q3: What are the main challenges in achieving high sensitivity for this compound detection?

A3: The main challenges include:

  • Low concentrations: this compound is often present in biological samples at very low levels.

  • Matrix effects: Complex sample matrices, such as plant tissues or insect oral secretions, can interfere with ionization in MS, leading to signal suppression or enhancement.[8][9][10][11][12]

  • Chemical properties: The polar nature and low volatility of this compound can lead to poor chromatographic peak shape and adsorption to analytical hardware in GC-MS without derivatization.[5][6]

  • Structural analogs: The presence of structurally similar compounds can interfere with accurate quantification.[13]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No or low peak intensity Incomplete derivatizationOptimize derivatization conditions (reagent concentration, temperature, and time).[4][14] Ensure anhydrous conditions as silylation reagents are water-sensitive.[15]
Thermal degradation in the injectorUse a lower injector temperature.[5]
Active sites in the GC systemUse a deactivated inlet liner and column.[16] If peak tailing is observed for active compounds, trim the first few centimeters of the column.[5][17]
Leaks in the injectorPerform a leak check.[5]
Peak tailing Adsorption of derivatized analyteUse a properly deactivated column and liner.[5][6] Consider a different derivatization agent that yields a less polar product.
Column contaminationBake out the column according to the manufacturer's instructions.[18] If the problem persists, trim the inlet side of the column.[16]
Poor library match Incorrect derivatizationConfirm complete derivatization by analyzing standards. Incomplete silylation can result in multiple peaks or incorrect mass spectra.[5]
Co-eluting peaksImprove chromatographic separation by optimizing the temperature program.
Absence of spectrum in the libraryThe mass spectrum of silylated this compound may not be present in commercial libraries. It is crucial to confirm the identity by running a derivatized this compound standard.
Rising baseline Column bleedCondition the column properly. Ensure the final oven temperature does not exceed the column's limit.[5]
Contaminated carrier gasUse high-purity gas and ensure gas purifiers are functioning correctly.
HPLC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low signal intensity/Ion suppression Matrix effects from co-eluting compoundsImprove chromatographic separation to resolve this compound from interfering matrix components.[10][11]
Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective.[9][19]
Dilute the sample extract to reduce the concentration of matrix components.[8]
Inefficient ionizationOptimize ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).
Consider using a different mobile phase additive to enhance ionization, but be aware that some additives can also cause ion suppression.[20]
Poor peak shape (fronting or tailing) Column overloadReduce the injection volume or dilute the sample.
Inappropriate mobile phaseEnsure the sample solvent is compatible with the mobile phase. High organic content in the sample solvent can distort peak shape in reversed-phase chromatography.
Column degradationFlush the column or replace it if performance does not improve.
Inconsistent retention times Fluctuations in mobile phase compositionEnsure proper mixing and degassing of the mobile phase.
Column temperature variationsUse a column oven to maintain a stable temperature.
Carryover Adsorption of analyte to injector componentsOptimize the needle wash procedure with a strong solvent.

Quantitative Data Summary

The sensitivity of this compound detection methods can vary significantly depending on the analytical platform, sample matrix, and optimization of experimental parameters. The following table summarizes typical performance data.

Analytical Method Derivatization Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Key Advantages Key Disadvantages
GC-MS Silylation (e.g., BSTFA, MSTFA)Low pg rangeMid-to-high pg rangeHigh sensitivity and chromatographic resolution.Requires derivatization, which adds a step and potential for variability.[5]
HPLC-MS/MS NoneHigh pg to low ng rangeLow-to-mid ng rangeNo derivatization required; good for complex mixtures.[7]Susceptible to matrix effects and ion suppression.[10][11][12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted for the extraction of this compound from maize seedlings for subsequent analysis.[1][3][21]

  • Sample Collection: Harvest maize seedlings (approximately 11 days old). For systemic analysis, separate different parts of the plant (e.g., wounded leaf, systemic leaves).[3]

  • Homogenization: Immediately freeze the collected tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Transfer the powdered tissue to a glass tube. Add an appropriate volume of a suitable solvent mixture (e.g., 2-propanol/water/HCl).

  • Liquid-Liquid Partitioning: Add dichloromethane (B109758) and vortex thoroughly. Centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids and FACs.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or HPLC-MS analysis (e.g., acetonitrile/water for HPLC).

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of hydroxyl and carboxyl groups in this compound.[4][14]

  • Sample Preparation: Ensure the dried extract from Protocol 1 is completely free of water.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 60 minutes.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_tissue Plant Tissue Collection homogenization Homogenization (Liquid N2) plant_tissue->homogenization extraction Solvent Extraction homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization Optional hplcms HPLC-MS/MS Analysis cleanup->hplcms gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification hplcms->quantification

Caption: General experimental workflow for this compound detection.

troubleshooting_logic start Low Signal Intensity? check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument_params Optimize Instrument Parameters start->check_instrument_params matrix_effects Investigate Matrix Effects check_sample_prep->matrix_effects derivatization_issue Check Derivatization Efficiency check_sample_prep->derivatization_issue GC-MS ion_suppression Address Ion Suppression check_instrument_params->ion_suppression HPLC-MS improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup optimize_derivatization Optimize Derivatization Protocol derivatization_issue->optimize_derivatization ion_suppression->improve_cleanup dilute_sample Dilute Sample improve_cleanup->dilute_sample

Caption: Troubleshooting logic for low signal intensity.

signaling_pathway herbivory Insect Herbivory oral_secretion Oral Secretion (this compound) herbivory->oral_secretion plant_damage Plant Tissue Damage herbivory->plant_damage receptor This compound Receptor (Putative) oral_secretion->receptor plant_damage->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade voc_synthesis VOC Synthesis Gene Expression signaling_cascade->voc_synthesis voc_release Volatile Organic Compound (VOC) Release voc_synthesis->voc_release parasitoid_attraction Parasitoid Attraction voc_release->parasitoid_attraction

Caption: Simplified this compound-induced signaling pathway.

References

troubleshooting unexpected phenotypes in volicitin-treated plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing volicitin in plant studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate unexpected experimental outcomes and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

A1: this compound, chemically N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate (FAC) elicitor.[1] It was first isolated from the oral secretions (regurgitant) of the beet armyworm (Spodoptera exigua).[1][2] Its primary role is to act as a signal that allows plants to recognize they are being attacked by an insect herbivore, as opposed to just experiencing mechanical damage.[3][4] This recognition triggers a cascade of induced defense responses in the plant.[3]

Q2: What is the expected, classic phenotype in plants treated with this compound?

A2: The most well-documented response to this compound application on a wounded plant leaf is the synthesis and release of a specific blend of herbivore-induced plant volatiles (HIPVs).[5][6] In maize, for example, this blend includes terpenoids and indole (B1671886).[5] These volatiles serve as an indirect defense mechanism by attracting natural enemies of the herbivore, such as parasitic wasps.[2][3][7] This response is typically mediated by the plant's octadecanoid signaling pathway.[4]

Q3: How does this compound trigger this response?

A3: this compound is perceived by the plant at the site of wounding. While the specific receptor is still an area of research, its perception is known to activate downstream signaling pathways. A key event is the rapid increase in the plant hormone jasmonic acid (JA).[7] The elevated JA levels, often in synergy with another hormone, ethylene (B1197577), drive the expression of genes responsible for producing volatile compounds.[7][8] For instance, this compound selectively activates the gene for indole-3-glycerol phosphate (B84403) lyase (IGL), an enzyme that catalyzes the formation of free indole.[5]

Troubleshooting Guide: Unexpected Phenotypes

This guide addresses common issues encountered during experiments with this compound.

Q4: I applied this compound to my plants, but I am not detecting any significant increase in volatile emissions. What could be the cause?

A4: This is a common issue that can stem from several factors. Use the following logical workflow and table to diagnose the problem.

G start No Volatile Emission Detected q_prep Was the this compound solution prepared and stored correctly? start->q_prep q_app Was the application protocol followed precisely? q_prep->q_app Yes sol_prep Potential Issue: this compound Degradation - Prepare fresh solution. - Store stock at -20°C or lower. - Avoid repeated freeze-thaw cycles. q_prep->sol_prep No q_plant Are the plant's physiological conditions optimal? q_app->q_plant Yes sol_app Potential Issue: Incorrect Application - Ensure sufficient mechanical wounding. - Apply solution directly to the wound. - Check application volume and concentration. q_app->sol_app No q_time Was the collection timing appropriate? q_plant->q_time Yes sol_plant Potential Issue: Plant Insensitivity - Check plant age (8-10 day old seedlings are often used). - Review nutrient status (Nitrogen levels affect response). - Consider bioassay type (excised leaves are often more sensitive). q_plant->sol_plant No sol_time Potential Issue: Incorrect Timing - Volatile emission is time-dependent. - Collect at multiple time points post-application (e.g., 2, 4, 8, 12 hours). q_time->sol_time No end_node Re-run experiment with adjustments q_time->end_node Yes sol_prep->end_node sol_app->end_node sol_plant->end_node sol_time->end_node

Figure 1: Troubleshooting workflow for lack of volatile response.

Q5: My results are highly variable between replicates. How can I improve consistency?

A5: Inconsistent results often point to subtle variations in experimental conditions.

  • Standardize Plant Material: Use plants of the same age, grown under identical light, temperature, and nutrient conditions. Plant health is critical; use only vigorous, healthy plants.

  • Uniform Application: Ensure the mechanical wound is of a consistent size and depth across all replicates. Use a calibrated pipette to apply the exact same volume of this compound solution to each plant.

  • Control Environmental Factors: Conduct experiments in a controlled environment chamber. Fluctuations in temperature, humidity, and light can alter plant physiological responses and volatile emission rates.

  • Bioassay Choice: The choice between using intact plants and excised leaves can significantly impact results. Excised leaves often produce a greater and more rapid volatile response, but the blend of chemicals may differ from intact plants.[9] Choose one method and use it consistently.

Q6: The plants show a strong defense response (e.g., browning, necrosis) but low specific volatile emission. Why?

A6: This phenotype suggests the activation of a general wound response rather than the specific this compound-mediated pathway.

  • Excessive Damage: The mechanical damage inflicted during application may be too severe, overriding the specific signaling from this compound and leading to a generalized stress response, including the production of reactive oxygen species and cell death.

  • Hormonal Crosstalk: High levels of stress can lead to complex interactions between different plant hormone pathways (e.g., salicylic (B10762653) acid, abscisic acid), which can sometimes inhibit the jasmonate pathway responsible for volatile production.

  • Nutrient Imbalance: Nutrient availability, particularly nitrogen, can dramatically alter plant responses. Plants with low nitrogen availability may show increased JA accumulation and higher sensitivity to ethylene, leading to a stronger volatile response to this compound.[8][10] Conversely, different nutrient statuses could potentially alter this balance.

Quantitative Data Summary

The tables below summarize key quantitative parameters from published research to help guide your experimental design.

Table 1: this compound and Jasmonic Acid Dose-Response in Maize

ElicitorDose per PlantResulting Sesquiterpene Volatile Emission (μg/h)Plant Condition
This compound1 nmol~11.2Low Nitrogen[8]
This compound1 nmol~0.9Medium Nitrogen[8]
Jasmonic Acid100 nmol~16.2Low Nitrogen[8]
Jasmonic Acid100 nmol~10.3Medium Nitrogen[8]

Note: This data illustrates that nitrogen availability significantly modulates the plant's sensitivity to this compound. Low nitrogen conditions can increase the volatile response by over 10-fold.[8]

Table 2: Comparison of Bioassay Methods for Volatile Emission

Bioassay TypeElicitor TreatmentTypical Volatile ResponseKey Consideration
Intact Plant This compound or JALower magnitude of volatile release.[9]More representative of natural conditions.
Excised Leaf This compound or JASignificantly higher volatile release.[7][9]Response may be amplified by excision-induced stress.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling cascade initiated by this compound in a plant cell.

G elicitor This compound Application (at wound site) perception Perception (Receptor Binding) elicitor->perception mapk Signal Transduction (e.g., MAPK Cascade) perception->mapk ja_synthesis Jasmonic Acid (JA) Biosynthesis mapk->ja_synthesis synergy JA-ET Synergy ja_synthesis->synergy ethylene Ethylene (ET) Production ethylene->synergy synergistic role gene_exp Transcription Factor Activation (e.g., IGL gene) synergy->gene_exp voc_synthesis Volatile Biosynthesis (Terpenes, Indole) gene_exp->voc_synthesis emission HIPV Emission voc_synthesis->emission G A 1. Grow Maize Seedlings (8-10 days) C 3. Mechanically Wound and Apply Solution A->C B 2. Prepare this compound and Control Solutions B->C D 4. Enclose Plant in Volatile Collection Chamber C->D E 5. Collect Volatiles on Adsorbent Trap (2-12h) D->E F 6. Elute Volatiles from Trap with Solvent E->F G 7. Analyze by GC-MS F->G

References

Technical Support Center: Optimizing Headspace Collection for Volicitin-Induced Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the headspace collection of volicitin-induced volatiles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to induce volatile emission?

A1: this compound, N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate originally isolated from the oral secretions of the beet armyworm (Spodoptera exigua).[1] It acts as a potent elicitor, triggering a defense response in many plants, including the production and release of a blend of volatile organic compounds (VOCs).[1] Researchers use this compound to mimic herbivore damage in a controlled and reproducible manner, allowing for the study of plant defense signaling pathways and the identification of induced volatiles that may have applications in pest management or drug development.

Q2: What are the primary methods for collecting headspace volatiles?

A2: The two main approaches for collecting headspace volatiles are static and dynamic sampling.[2]

  • Static Headspace Sampling: This method involves enclosing the plant material in a sealed container and allowing the volatile compounds to equilibrate between the sample and the gas phase (headspace).[3] A common technique within this category is Solid Phase Microextraction (SPME), where a coated fiber is exposed to the headspace to adsorb the volatiles.[4][5] Static methods are generally simpler and suitable for qualitative analysis.[2]

  • Dynamic Headspace Sampling: In this technique, a purified stream of gas is continuously passed over the plant sample, and the exiting gas, carrying the volatiles, is passed through a trap containing an adsorbent material.[6] This method is more suitable for quantitative analysis and for capturing a larger volume of volatiles over a specific period.[5][6]

Q3: What materials should be used for constructing a headspace collection chamber?

A3: To avoid contamination, it is crucial to use inert materials for your collection chamber.[5] Recommended materials include glass, Teflon, and stainless steel, as they are easy to clean and do not release interfering compounds ("bleed").[5] Materials to be avoided include plastics, rubber, glues, and wood, as they can adsorb or release volatile compounds, leading to inaccurate results.[5]

Q4: How does this compound induce the production of volatiles in plants?

A4: this compound perception in plants activates a complex signaling cascade, primarily involving the octadecanoid pathway, which leads to the synthesis of jasmonic acid (JA).[7] Jasmonic acid, a key plant defense hormone, then triggers the expression of genes responsible for the synthesis of various volatile compounds, including terpenoids and indole.[8][9] Ethylene signaling can also interact with the jasmonic acid pathway to modulate the final blend of emitted volatiles.[1][8]

Experimental Protocols

Protocol 1: Static Headspace Collection using SPME

This protocol outlines the general steps for collecting this compound-induced volatiles using Solid Phase Microextraction (SPME).

  • Plant Preparation and this compound Application:

    • Grow plants under controlled environmental conditions.

    • Apply a known concentration and volume of this compound solution to a small, wounded area on the leaves. A typical application might involve pipetting 10 µL of a 1 nmol/µL this compound solution.

    • Prepare control plants with a similar wound but treated with the solvent used to dissolve the this compound.

  • Headspace Chamber Setup:

    • Place the treated plant or excised leaf into a glass vial or chamber of an appropriate size.[4]

    • Seal the chamber with a septum-lined cap.[4]

  • SPME Fiber Exposure:

    • Pre-condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.[10]

    • Insert the SPME syringe through the septum of the collection chamber.[4]

    • Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[11][12] The optimal time and temperature will depend on the specific analytes and plant system and should be empirically determined.

  • Sample Analysis:

    • After the extraction period, retract the fiber into the needle and immediately insert it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.

Protocol 2: Dynamic Headspace Collection (Push-Pull System)

This protocol describes a dynamic headspace collection system for quantitative analysis of this compound-induced volatiles.

  • Plant Preparation and this compound Application:

    • Follow the same procedure as in the static SPME protocol for plant growth and this compound application.

  • Collection System Assembly:

    • Place the plant in a glass chamber with an inlet and an outlet.

    • The inlet is connected to a purified air source (e.g., passed through a charcoal filter) with a controlled flow rate (the "push").[13]

    • The outlet is connected to a trap containing a suitable adsorbent (e.g., Porapak Q, Tenax TA) and a flow meter to control the rate at which air is pulled through the system (the "pull").[13]

  • Volatile Collection:

    • Pass purified air through the chamber at a constant flow rate (e.g., 100-500 mL/min) for the desired collection period (e.g., 1-8 hours).

    • The volatiles emitted by the plant will be carried by the airstream and trapped on the adsorbent.

  • Sample Elution and Analysis:

    • After collection, remove the adsorbent trap.

    • Elute the trapped volatiles with a suitable solvent (e.g., dichloromethane, hexane).

    • Analyze the resulting solution using GC-MS.

Data Presentation

Table 1: SPME Fiber Selection Guide for Plant Volatiles

SPME Fiber CoatingTarget AnalytesCharacteristics
100 µm Polydimethylsiloxane (PDMS)Non-polar volatilesGood for general screening of non-polar compounds.[10]
85 µm Carboxen®/PDMS (CAR/PDMS)Low molecular weight, highly volatile compoundsRecommended for small, volatile molecules.[14]
65 µm Divinylbenzene/PDMS (DVB/PDMS)Polar volatiles, amines, nitro-aromaticsSuitable for more polar compounds.[10]
50/30 µm DVB/CAR/PDMSBroad range of volatiles and semi-volatilesA good choice for general-purpose profiling of a wide range of analytes.[10][12]

Table 2: Optimization of SPME Parameters for Alfalfa Volatiles

ParameterCondition 1Condition 2Condition 3Optimal Condition
Fiber Type PDMSCAR/PDMSDVB/CAR/PDMSDVB/CAR/PDMS
Extraction Temp. 40 °C50 °C60 °C60 °C
Extraction Time 10 min20 min30 min20 min
Data adapted from a study on alfalfa, providing a starting point for optimization in other plant species.[12]

Troubleshooting Guide

Problem: No or very low volatile peaks detected.

Possible CauseSolution
Inactive this compound solution.Prepare a fresh solution of this compound. Ensure proper storage (e.g., -20°C).
Insufficient incubation time after this compound application.Allow for a longer time between this compound application and headspace collection (e.g., 2-4 hours).
Incorrect SPME fiber choice.Select a fiber with a coating appropriate for the expected volatiles (see Table 1).[14]
Inefficient desorption from the SPME fiber.Ensure the GC inlet temperature is high enough for complete desorption (typically 250°C).[15]
Leaks in the collection system.Check all fittings and seals for leaks, especially the vial septum.[16]
Low sample concentration.Increase the amount of plant material or the concentration of this compound applied.[16]

Problem: Presence of contaminant peaks in the chromatogram.

Possible CauseSolution
Contaminated collection chamber or vial.Thoroughly clean all glassware with solvent and bake at a high temperature before use.
Bleed from the SPME fiber.Properly condition the SPME fiber at the recommended temperature before each use.
Contaminated carrier gas or gas lines.Use high-purity gas and install or replace gas purifiers.[17][18]
Septum bleed from the GC inlet.Use high-quality, low-bleed septa and replace them regularly.[17]
Contamination from the laboratory environment.Avoid the use of solvents and other volatile chemicals in the vicinity of the experiment.[19]
Contaminants in the solvent used for this compound.Run a blank of the solvent to check for impurities. Use high-purity solvents.

Problem: Poor reproducibility of results.

Possible CauseSolution
Inconsistent this compound application.Use a consistent wounding method and apply a precise volume of this compound solution each time.
Variability in plant material.Use plants of the same age and grown under identical conditions.
Inconsistent SPME fiber positioning.Ensure the fiber is exposed to the headspace at the same depth in the vial for each sample.
Fluctuations in temperature during collection.Use a temperature-controlled incubator or water bath for the collection vials.[20]
Inconsistent sample preparation.Standardize all sample preparation steps, including the volume of the sample and the addition of any salts.[20]
Matrix effects.The sample matrix can influence the release of volatiles.[11] Consider using an internal standard to normalize the data.

Visualizations

Volicitin_Signaling_Pathway This compound This compound Perception PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane perceived at Wounding Herbivore Wounding Wounding->this compound introduces SignalCascade Signal Cascade PlasmaMembrane->SignalCascade initiates OctadecanoidPathway Octadecanoid Pathway Activation SignalCascade->OctadecanoidPathway activates JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis OctadecanoidPathway->JA_Biosynthesis leads to JA_Accumulation JA Accumulation JA_Biosynthesis->JA_Accumulation results in GeneExpression Defense Gene Expression JA_Accumulation->GeneExpression induces EthyleneSignaling Ethylene Signaling (synergistic) EthyleneSignaling->GeneExpression enhances VolatileSynthesis Volatile Synthesis (e.g., Terpenoids, Indole) GeneExpression->VolatileSynthesis upregulates VolatileRelease Volatile Release VolatileSynthesis->VolatileRelease results in

Caption: this compound-induced signaling pathway for volatile production.

Headspace_Collection_Workflow PlantPrep 1. Plant Preparation & this compound Treatment CollectionSetup 2. Headspace Collection Setup PlantPrep->CollectionSetup Static Static (SPME) CollectionSetup->Static Dynamic Dynamic (Push-Pull) CollectionSetup->Dynamic VolatileCollection 3. Volatile Collection Static->VolatileCollection Dynamic->VolatileCollection SPME_Exposure SPME Fiber Exposure VolatileCollection->SPME_Exposure if Static AdsorbentTrapping Adsorbent Trapping VolatileCollection->AdsorbentTrapping if Dynamic SampleAnalysis 4. Sample Analysis SPME_Exposure->SampleAnalysis AdsorbentTrapping->SampleAnalysis ThermalDesorption Thermal Desorption (GC-MS) SampleAnalysis->ThermalDesorption from SPME SolventElution Solvent Elution & Injection (GC-MS) SampleAnalysis->SolventElution from Trap DataProcessing 5. Data Processing & Interpretation ThermalDesorption->DataProcessing SolventElution->DataProcessing

Caption: Experimental workflow for headspace volatile collection.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Volicitin and Its Analogs in Inducing Plant Volatile Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of volicitin and several of its key analogs. The primary measure of activity is the induction of volatile organic compounds (VOCs) in maize (Zea mays), a well-established model system for herbivore-induced plant defenses. The data and methodologies presented are synthesized from peer-reviewed experimental studies to ensure accuracy and reliability.

This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a potent elicitor found in the oral secretions of lepidopteran larvae, such as the beet armyworm (Spodoptera exigua).[1] It triggers plants to release a specific blend of volatiles, primarily terpenoids and indole (B1671886), which serves as a distress signal to attract natural enemies of the herbivore.[2][3] Understanding the structure-activity relationship of this compound through the study of its analogs is crucial for developing novel strategies in crop protection and pest management.

Data Presentation: Comparative Activity of this compound Analogs

The bioactivity of this compound analogs is highly dependent on specific structural features. Key modifications, such as the stereochemistry of the glutamine moiety, the presence of the hydroxyl group on the fatty acid chain, and the position of this hydroxylation, have been shown to dramatically alter the molecule's efficacy in eliciting a volatile response in plants. The following tables summarize the quantitative data on VOC emissions induced by various analogs compared to this compound.

Table 1: Structure-Activity Relationship of Key this compound Analogs in Maize

CompoundKey Structural ModificationRelative Activity (VOC Emission vs. This compound)Reference(s)
This compound (17(S)-hydroxylinolenoyl-L-glutamine) Reference Compound 100% [4]
N-linolenoyl-L-glutamineLacks the C-17 hydroxyl group~30-40%[4][5]
17-hydroxylinolenoyl-D-glutamine (D-Volicitin)D-glutamine instead of L-glutamineInactive[4]
N-(17-azidolinolenoyl)-L-glutamineAzide group at C-17 (photoaffinity label)~100%[1]
N-(8-N-Boc-amino-17-hydroxylinolenoyl)-L-glutamineBoc-protected amino group at C-8~10%[1]
N-(8-amino-17-hydroxylinolenoyl)-L-glutamine hydrochlorideFree amino group at C-8Inactive[1]
17-hydroxylinolenic acidFatty acid portion onlyInactive[4]
L-glutamineAmino acid portion onlyInactive[4]

Table 2: Plant Species-Specific Activity of Hydroxylated this compound Analogs

CompoundPlant SpeciesActivity Compared to N-linolenoyl-L-glutamineReference(s)
This compound (17OH-Volicitin) Maize (Corn) >3 times more active [6]
Tobacco / EggplantNo significant difference from 18OH-Volicitin[6]
18OH-Volicitin Maize (Corn) Similar response (no significant increase) [6]
Tobacco / Eggplant~2 times more active[6]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

This protocol outlines the process for treating plants with elicitors and analyzing the resulting VOC emissions by gas chromatography (GC).

1. Plant Treatment:

  • Maize seedlings (e.g., Zea mays cv. Delprim) are grown for 8-10 days until they have three developed leaves.
  • Seedlings are excised at the base and the cut stem is immediately placed into a vial containing a buffer solution (e.g., 50 mM sodium phosphate, pH 8.0).
  • The test compound (this compound or analog) is added to the buffer to a final concentration (e.g., 300 pmol in 500 µL). Control plants are placed in buffer alone.
  • Plants are incubated for a set period (e.g., 10-12 hours) to allow for uptake and induction of the volatile response.

2. Volatile Collection:

  • Following incubation, treated seedlings are placed into individual volatile collection chambers, which are typically glass vessels connected to an air circulation system.
  • Purified, humidified air is pushed into the chamber at a controlled rate (e.g., 600 ml/min).
  • Air is pulled out of the chamber through a trap containing an adsorbent material (e.g., 25 mg Super-Q) to capture the emitted VOCs.
  • Volatiles are collected for a standardized duration, typically 1.5 to 2 hours.[2][3]

3. Volatile Analysis (GC-MS):

  • The collected volatiles are eluted from the adsorbent trap using a solvent (e.g., 150 µL of methylene (B1212753) chloride).
  • An internal standard (e.g., n-octane or nonyl acetate) is added for quantification.
  • The sample is injected into a Gas Chromatograph (GC) equipped with a capillary column (e.g., methyl-silicone, 15m x 0.25mm).
  • A typical GC temperature program is: hold at 40°C for 0.5 min, increase at 12°C/min to 180°C, then increase at 40°C/min to 220°C and hold for 2 min.[2]
  • Compounds are identified and quantified using a coupled Mass Spectrometer (MS) by comparing mass spectra and retention times to authentic standards.

This protocol describes a filter binding assay to determine the binding affinity of this compound and its analogs to receptors in the plant's plasma membrane.

1. Preparation of Enriched Plasma Membranes:

  • Maize leaf tissue is homogenized in a cold extraction buffer.
  • The homogenate is filtered and centrifuged at low speed to remove cellular debris.
  • The supernatant is then subjected to ultracentrifugation to pellet all membranes.
  • The membrane pellet is resuspended, and plasma membranes are purified from other organellar membranes (e.g., mitochondria, ER) using a two-phase aqueous polymer partitioning system (dextran and polyethylene (B3416737) glycol).

2. Binding Assay:

  • A radiolabeled version of this compound (e.g., [³H]-L-volicitin) is required for this assay.
  • The enriched plasma membrane fraction (containing a known amount of protein) is incubated in a binding buffer with a set concentration of [³H]-L-volicitin (e.g., 10 nM).
  • For competition assays, a 100-fold molar excess of an unlabeled competitor (unlabeled this compound or an analog) is added to the mixture before the addition of the radiolabeled this compound.
  • The mixture is incubated to allow binding to reach equilibrium.

3. Quantification:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes but allows unbound [³H]-L-volicitin to pass through.
  • The filter is washed quickly with cold buffer to remove any remaining unbound ligand.
  • The radioactivity retained on the filter is measured using a scintillation counter.
  • Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound) from total binding. Data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).

Visualizations: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of this compound.

Volicitin_Signaling_Pathway This compound This compound Analog Receptor Plasma Membrane Receptor Protein This compound->Receptor Binding JA_Pathway Jasmonic Acid (JA) Signaling Cascade Receptor->JA_Pathway Activation Gene_Expression Transcription of Defense Genes (e.g., Igl, stc1) JA_Pathway->Gene_Expression Ethylene Ethylene (E) Signaling Ethylene->Gene_Expression Synergistic Modulation VOC_Synth Synthesis of Volatile Compounds Gene_Expression->VOC_Synth VOC_Emission Volatile Emission (Indole, Terpenoids) VOC_Synth->VOC_Emission

Caption: this compound signaling pathway in maize.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth 1. Grow Maize Seedlings (8-10 days) Treatment 3. Treat Seedlings with Elicitors Plant_Growth->Treatment Elicitor_Prep 2. Prepare Elicitor Solutions Elicitor_Prep->Treatment Collection 4. Collect Volatiles (1.5-2 hours) Treatment->Collection Extraction 5. Solvent Elution of VOCs from Trap Collection->Extraction GCMS 6. GC-MS Analysis Extraction->GCMS Data_Analysis 7. Quantify & Compare VOC Profiles GCMS->Data_Analysis

Caption: Workflow for analyzing VOC emissions.

References

A Comparative Guide to Volicitin and N-linolenoyl-L-glutamine in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and insect herbivores, fatty acid-amino acid conjugates (FACs) produced by insects play a pivotal role as potent elicitors of plant defense responses. Among the most studied of these are volicitin (N-(17-hydroxylinolenoyl)-L-glutamine) and its precursor, N-linolenoyl-L-glutamine. Both molecules, found in the oral secretions of lepidopteran larvae, alert the plant to herbivore attack, triggering a cascade of defensive measures, most notably the emission of volatile organic compounds (VOCs) that can attract natural enemies of the herbivores.

This guide provides a detailed, objective comparison of the performance of this compound and N-linolenoyl-L-glutamine in inducing plant defenses, supported by experimental data from peer-reviewed literature. We will delve into their differential effects on volatile emissions and phytohormone induction, outline the experimental protocols used to ascertain these effects, and visualize the current understanding of their signaling pathways.

Data Presentation: Quantitative Comparison of Elicitor Activity

The efficacy of this compound and N-linolenoyl-L-glutamine as defense elicitors is highly dependent on the plant species, indicating a co-evolutionary specialization. The hydroxylation of the linolenic acid moiety in this compound significantly enhances its activity in some species, particularly maize.

Defense ResponsePlant SpeciesThis compoundN-linolenoyl-L-glutamineReference
Volatile Organic Compound (VOC) Emission Maize (Zea mays)>3 times more activeBaseline[1][2]
Eggplant (Solanum melongena)~2 times more activeBaseline[1][2]
Tobacco (Nicotiana tabacum)~2 times more activeBaseline[1][2]
Soybean (Glycine max)No significant differenceNo significant difference[3]
Phytohormone Induction (Ethylene) Soybean (Glycine max)Significantly greater inductionLower induction[3]
Eggplant (Solanum melongena)Lower inductionSignificantly greater induction[3]
Phytohormone Induction (Jasmonic Acid) Soybean (Glycine max)Significantly greater inductionLower induction[3]
Eggplant (Solanum melongena)No significant differenceNo significant difference[3]

*Note: The data for eggplant and tobacco is based on studies using 17-OH- and 18-OH-volicitin, which showed similar activity.

Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature for the application of elicitors and the analysis of plant volatile emissions.

Protocol 1: Elicitor Application and Volatile Collection
  • Plant Preparation: Plants are typically grown in a controlled environment (growth chamber or greenhouse) to a specific developmental stage (e.g., 2-3 leaf stage for maize seedlings).

  • Wounding: A standardized mechanical wound is inflicted on a specific leaf. This is often done using a fabric pattern wheel or by making small punctures or scratches with a sterile blade.

  • Elicitor Application: A precise volume (e.g., 10-20 µL) of the elicitor solution (this compound or N-linolenoyl-L-glutamine, typically at a concentration of 1-2 nmol/µL in a buffer solution) is applied directly to the wounded site. Control plants are treated with the buffer solution alone.

  • Volatile Collection: After a set incubation period (ranging from a few hours to 24 hours), the plant or the treated leaf is enclosed in a volatile collection chamber (e.g., a glass vessel or a plastic bag). Air is then drawn through the chamber and over an adsorbent trap (e.g., packed with Super-Q or Tenax) for a defined period to collect the emitted VOCs.

Protocol 2: Analysis of Volatile Organic Compounds by GC-MS
  • Sample Preparation: The collected volatiles are eluted from the adsorbent trap using a solvent (e.g., dichloromethane) or thermally desorbed directly into the gas chromatograph.

  • Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column suitable for separating volatile compounds (e.g., a nonpolar or mid-polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification and Quantification: The individual VOCs are identified by comparing their mass spectra and retention times to those of authentic standards and entries in a spectral library (e.g., NIST). Quantification is typically achieved by comparing the peak area of each compound to the peak area of a known amount of an internal standard.

Mandatory Visualization

Signaling Pathways

The perception of this compound and N-linolenoyl-L-glutamine is believed to occur at the plasma membrane, although a specific receptor has yet to be definitively identified. The downstream signaling cascade involves the activation of mitogen-activated protein kinase (MAPK) pathways and the synergistic action of the phytohormones jasmonic acid (JA) and ethylene. This signaling culminates in the transcriptional activation of genes responsible for the synthesis of defense compounds, including volatile terpenes and indole.

G cluster_outside Extracellular cluster_cell Plant Cell This compound This compound Receptor Putative Receptor(s) This compound->Receptor Stronger binding in some species NLG N-linolenoyl-L-glutamine NLG->Receptor Weaker binding PM Plasma Membrane MAPK MAPK Cascade Receptor->MAPK JA Jasmonic Acid Synthesis & Signaling MAPK->JA Ethylene Ethylene Synthesis & Signaling MAPK->Ethylene TFs Transcription Factors (e.g., activating Igl gene) JA->TFs Ethylene->TFs Synergistic action Defense Defense Gene Expression & Volatile Synthesis TFs->Defense

Caption: Generalized signaling pathway for this compound and N-linolenoyl-L-glutamine.

Experimental Workflow

The process of comparing the efficacy of these elicitors follows a structured experimental workflow, from the initial treatment of the plants to the final analysis of the induced defense responses.

G start Plant Culturing wounding Mechanical Wounding start->wounding elicitor_app Elicitor Application (this compound or N-linolenoyl-L-glutamine) wounding->elicitor_app control_app Control Application (Buffer) wounding->control_app incubation Incubation elicitor_app->incubation control_app->incubation collection Volatile Collection (SPME/Headspace) incubation->collection analysis GC-MS Analysis collection->analysis data_proc Data Processing & Quantification analysis->data_proc comparison Comparative Analysis data_proc->comparison

References

Unraveling the Synergistic Crosstalk: A Comparative Guide to Volicitin and Ethylene Signaling in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate signaling networks that govern plant defense mechanisms is paramount. This guide provides an objective comparison of the signaling pathways initiated by the insect-derived elicitor, volicitin, and the gaseous plant hormone, ethylene (B1197577). It delves into their synergistic interaction, supported by experimental data, detailed protocols, and visual pathway representations, to illuminate how plants mount a robust defense against herbivory.

The interaction between this compound and ethylene signaling pathways is a cornerstone of induced plant defense against chewing insects. This compound, a fatty acid-amino acid conjugate found in the oral secretions of caterpillars like the beet armyworm (Spodoptera exigua), acts as a potent elicitor of defense responses in plants such as maize (Zea mays). While this compound itself is a powerful signal, its effectiveness is dramatically amplified in the presence of ethylene, a key stress hormone in plants. This synergy allows the plant to fine-tune its defensive output, primarily the production of volatile organic compounds (VOCs) that attract natural enemies of the herbivores.

The Signaling Pathways: A Dual-Pronged Activation

Herbivore attack initiates a complex signaling cascade. The plant perceives both the mechanical damage of the chewing and specific chemical cues from the insect. This leads to the activation of at least two critical signaling pathways: the jasmonic acid (JA) pathway, triggered by this compound, and the ethylene (ET) pathway, largely induced by wounding.

This compound Signaling: Upon introduction into a wound, this compound is recognized by the plant, leading to a rapid and sustained accumulation of jasmonic acid. JA is a central regulator of defense against chewing herbivores, activating transcription factors that upregulate the expression of genes responsible for producing defensive compounds, including the enzymes that synthesize volatile terpenes and indole.

Ethylene Signaling: In parallel, the physical damage inflicted by the herbivore stimulates the production of ethylene. The ethylene signaling pathway is initiated when ethylene binds to its receptors on the endoplasmic reticulum, leading to the activation of downstream transcription factors. Crucially, studies have demonstrated that this compound application alone does not significantly increase ethylene production; the primary trigger for ethylene in this context is the wounding itself.[1][2][3]

The true strength of this defense system lies in the integration of these two signals. Ethylene acts synergistically with the this compound-JA pathway to dramatically boost the production and release of VOCs. This interaction is not merely additive; ethylene appears to sensitize the plant to the JA signal, resulting in a far greater defensive output than either signal could achieve alone.[1][2][3]

Volicitin_Ethylene_Interaction herbivory Insect Herbivory wounding Mechanical Damage herbivory->wounding os Oral Secretions (this compound) herbivory->os ethylene Ethylene (ET) Signaling wounding->ethylene ja Jasmonic Acid (JA) Signaling os->ja synergy Synergistic Amplification ethylene->synergy ja->synergy voc Volatile Synthesis (Terpenes, Indole) synergy->voc defense Indirect Defense: Attraction of Natural Enemies voc->defense

Interaction of this compound and Ethylene Pathways.

Quantitative Analysis of the Synergistic Effect

The synergistic interaction between this compound and ethylene has been quantified in several studies. The data clearly show that the combined application of this compound and ethylene leads to a multiplicative, rather than additive, increase in volatile emissions. Furthermore, this synergy is strongly modulated by the plant's nutritional status, particularly nitrogen availability. Nitrogen-deficient plants exhibit heightened sensitivity to ethylene, leading to a more pronounced synergistic response.[4][5][6]

Table 1: Effect of this compound and Ethylene on Volatile Emissions in Intact Maize Seedlings

TreatmentSesquiterpene Emission (ng plant⁻¹ h⁻¹)Indole Emission (ng plant⁻¹ h⁻¹)
Control (Wounding only)15.2 ± 3.50.5 ± 0.2
This compound (1 nmol)45.8 ± 10.12.1 ± 0.8
Ethylene (50 nL L⁻¹)20.1 ± 4.20.6 ± 0.3
This compound + Ethylene255.6 ± 55.325.2 ± 6.1
Data are representative values adapted from Schmelz et al., 2003. Values are mean ± SE.

Table 2: Influence of Nitrogen Availability on this compound-Ethylene Synergy in Maize

Nitrogen LevelTreatmentSesquiterpene Emission (µg h⁻¹)Synergistic Fold-Increase
Low Nitrogen This compound0.8 ± 0.2\multirow{2}{}{~12x }
This compound + Ethylene9.5 ± 2.1
Medium Nitrogen This compound0.3 ± 0.1\multirow{2}{}{~4x }
This compound + Ethylene1.2 ± 0.3
Data are representative values adapted from Schmelz et al., 2003, demonstrating the enhanced synergy in low-nitrogen conditions.[5][6]

Table 3: Jasmonic Acid Levels in Maize Leaves After Treatment

TreatmentTime Post-TreatmentJA Concentration (ng g⁻¹ FW)
Control (Untreated)12 h15 ± 5
Wounding12 h150 ± 25
This compound (1 nmol)12 h450 ± 60
This compound + Ethylene12 h445 ± 58
Data adapted from Schmelz et al., 2003. Note that ethylene co-treatment does not significantly increase this compound-induced JA levels, suggesting ethylene acts downstream or parallel to JA accumulation to enhance volatile emission.[5][6]

Experimental Protocols

The following protocols are summarized from the methodologies reported in the key literature, particularly the work of Schmelz et al. They provide a framework for replicating and building upon these findings.

Experimental_Workflow growth Plant Growth (Zea mays, varied N) treatment Treatment Application growth->treatment wounding_node Wounding treatment->wounding_node volicitin_node This compound treatment->volicitin_node ethylene_node Ethylene Gas treatment->ethylene_node collection Analyte Collection wounding_node->collection volicitin_node->collection ethylene_node->collection volatiles_coll Headspace Volatiles (Dynamic Trapping) collection->volatiles_coll ethylene_coll Headspace Ethylene (Sealed Vial) collection->ethylene_coll ja_coll Leaf Tissue (Flash Frozen) collection->ja_coll gcms GC-MS volatiles_coll->gcms gcfid GC-FID ethylene_coll->gcfid lcms LC-MS/MS ja_coll->lcms analysis Instrumental Analysis data Data Interpretation gcms->data gcfid->data lcms->data

References

A Comparative Analysis of Volicitin-Induced Gene Expression Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential transcriptomic responses to the herbivore-associated elicitor, volicitin, with a focus on maize, lima bean, and cotton.

Introduction

This compound, a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores, is a potent elicitor of defense responses in many plants. Its application to wounded sites can mimic the effects of herbivory, leading to the production of volatile organic compounds (VOCs) that attract natural enemies of the herbivores. However, the intensity and nature of these responses, particularly at the gene expression level, vary significantly across different plant species. This guide provides a comparative overview of this compound-induced gene expression, with a primary focus on the well-documented responses in maize (Zea mays) and a discussion of the distinct reactions observed in lima bean (Phaseolus lunatus) and cotton (Gossypium hirsutum).

Comparative Gene Expression Analysis

The response to this compound is most extensively studied in maize, where it triggers a robust induction of genes involved in indirect defense. In contrast, direct data on this compound-induced gene expression in lima bean and cotton is limited, with studies indicating a less pronounced or absent immediate volatile response. The following table summarizes the known gene expression changes in maize and contrasts them with general herbivore-induced gene expression in lima bean and cotton, which are largely mediated by jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.

Gene CategoryMaize (this compound-Induced)Lima Bean (Herbivore-Induced)Cotton (Herbivore-Induced)
Terpene Synthases Strong upregulation of multiple sesquiterpene cyclase genes.[1]Upregulation of terpene synthase genes, contributing to volatile blends.Upregulation of terpene synthase genes, leading to the emission of compounds like α-pinene and (E)-β-caryophyllene.[2]
Indole (B1671886) Synthesis Significant upregulation of Indole-3-glycerol phosphate (B84403) lyase (Igl), leading to indole emission.[3]Information not available.Information not available.
Lipoxygenase Pathway Activation of genes involved in the lipoxygenase pathway, leading to the production of green leaf volatiles.Activation of the lipoxygenase pathway is a key component of the defense response.Genes associated with the lipoxygenase pathway are upregulated following herbivory.
Pathogenesis-Related (PR) Genes Upregulation of various PR genes.Expression of basic PR genes is induced by jasmonic acid, a key signaling molecule in herbivore defense.[4]Upregulation of PR genes is a common response to herbivory.
Transcription Factors Induction of transcription factors involved in defense signaling.Jasmonic acid-responsive transcription factors are activated.Upregulation of numerous transcription factors, including those from the ERF family, in response to herbivory.[5]

Signaling Pathways

The perception of this compound and subsequent activation of defense gene expression is orchestrated by complex signaling networks, primarily involving the phytohormones jasmonic acid and ethylene.

This compound-Induced Signaling in Maize

In maize, this compound perception at the site of wounding leads to a rapid increase in JA levels. This initiates a signaling cascade that, in conjunction with ethylene signaling, results in the activation of defense-related transcription factors and the subsequent expression of genes responsible for the synthesis of volatile compounds.

Volicitin_Signaling_Maize This compound This compound Perception JA_Burst Jasmonic Acid (JA) Burst This compound->JA_Burst TFs Activation of Transcription Factors JA_Burst->TFs ET_Signaling Ethylene (ET) Signaling ET_Signaling->TFs Gene_Expression Upregulation of Defense Genes (e.g., TPS, IGL) TFs->Gene_Expression

This compound signaling pathway in maize.
Herbivore-Induced Signaling in Lima Bean and Cotton

While direct evidence for this compound-specific signaling is scarce in lima bean and cotton, herbivory in these species is known to activate JA and ET signaling pathways, which regulate the expression of defense-related genes. The interplay and relative importance of these pathways can differ from that in maize, potentially explaining the observed differences in their responses. For instance, in lima bean, both JA and salicylic (B10762653) acid (SA) pathways can be involved in producing herbivore-induced volatiles, depending on the herbivore.[4] In cotton, ethylene-responsive factor (ERF) genes are key regulators of the plant's defense response.[1]

Herbivore_Signaling_General Herbivory Herbivore Damage JA_Signaling Jasmonic Acid (JA) Signaling Herbivory->JA_Signaling ET_Signaling Ethylene (ET) Signaling Herbivory->ET_Signaling TFs Activation of Transcription Factors (e.g., ERFs) JA_Signaling->TFs ET_Signaling->TFs Gene_Expression Upregulation of Defense Genes TFs->Gene_Expression

Generalized herbivore-induced signaling.

Experimental Protocols

Accurate and reproducible analysis of this compound-induced gene expression relies on meticulous experimental procedures. Below are detailed methodologies for key experiments.

This compound Treatment and Sample Collection

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment cluster_sampling Sampling Plant_Growth Grow plants to desired developmental stage (e.g., 2-3 leaf stage) Wounding Mechanically wound leaves (e.g., razor blade scratch) Plant_Growth->Wounding Volicitin_App Apply this compound solution (e.g., 1 nmol in 10 µL) to the wound site Wounding->Volicitin_App Control_App Apply control solution (e.g., water or buffer) to wounded leaves Wounding->Control_App Harvest Harvest leaf tissue at specific time points (e.g., 0.5, 1, 2, 4 hours) Volicitin_App->Harvest Control_App->Harvest Flash_Freeze Immediately flash-freeze tissue in liquid nitrogen Harvest->Flash_Freeze Storage Store at -80°C until RNA extraction Flash_Freeze->Storage

Workflow for this compound treatment.

Materials:

  • Healthy, young plants (e.g., maize seedlings at the 2-3 leaf stage)

  • This compound solution (e.g., 1 nmol/µL in water)

  • Control solution (sterile water or appropriate buffer)

  • Micropipette

  • Razor blades or other wounding tools

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Gently wound the leaves of the plant. For maize, a single scratch on the midrib of the second leaf is a common method.

  • Immediately apply a known volume and concentration of this compound solution to the wound site.

  • For control plants, apply an equal volume of the control solution to the wound site.

  • At designated time points post-treatment, excise the treated leaf tissue.

  • Immediately flash-freeze the collected tissue in liquid nitrogen to halt biological activity and prevent RNA degradation.

  • Store the frozen samples at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis

Materials:

  • Frozen plant tissue

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • RNA extraction kit (e.g., TRIzol reagent or a column-based kit)

  • Chloroform (for TRIzol method)

  • Isopropanol

  • 75% Ethanol (B145695)

  • RNase-free water

  • DNase I

  • Reverse transcription kit

Procedure:

  • Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Follow the manufacturer's protocol for the chosen RNA extraction kit. A common method involves homogenization in a lysis buffer (like TRIzol), phase separation with chloroform, and precipitation of RNA with isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

Materials:

  • cDNA template

  • Gene-specific primers (forward and reverse)

  • SYBR Green qPCR master mix

  • qPCR instrument

  • qPCR-compatible plates and seals

Procedure:

  • Design and validate primers for the target genes of interest and suitable reference (housekeeping) genes.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Pipette the reaction mix into a qPCR plate.

  • Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling program.

  • Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the expression of the reference gene(s).

Conclusion

The response of plants to this compound is a fascinating example of the intricate communication that occurs in tritrophic interactions. While maize exhibits a well-defined and robust upregulation of defense-related genes, particularly those involved in volatile production, other species like lima bean and cotton appear to have different or less immediate transcriptomic responses to this specific elicitor. Further research, especially comparative transcriptomic studies directly investigating the effects of this compound on a wider range of plant species, is needed to fully elucidate the evolutionary and mechanistic basis of these differential responses. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, which will be crucial for advancing our understanding of plant-herbivore interactions and for the development of novel pest management strategies.

References

Validating Volicitin's Role in Herbivore Resistance: A Comparative Guide for Field Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of volicitin-induced herbivore resistance, drawing on available experimental data. While direct field validation of this compound remains a significant research gap, this document synthesizes existing laboratory findings and juxtaposes them with field data from analogous elicitor applications to inform future research and development.

This compound, a fatty acid-amino acid conjugate identified in the oral secretions of lepidopteran larvae, has been demonstrated in laboratory and greenhouse settings to be a potent elicitor of indirect plant defenses. Specifically, it triggers the release of a blend of volatile organic compounds (VOCs) that attract natural enemies of herbivores. This guide examines the current understanding of this compound's mechanism of action and compares its potential field performance against other herbivore resistance strategies.

Comparative Performance of Elicitor-Induced Resistance

Direct field trial data quantitatively evaluating the efficacy of this compound in reducing herbivore damage and protecting crop yield is currently scarce in published literature. However, studies on the application of jasmonic acid (JA), a key hormone in the signaling pathway activated by this compound, provide valuable insights into the potential outcomes of elicitor-based strategies in an agricultural setting.

Table 1: Efficacy of Jasmonic Acid (JA) Application on Pest Resistance and Yield in Field and Greenhouse Studies

CropPest(s)JA Concentration & ApplicationKey FindingsReference
Wheat (Triticum aestivum)Aphids0.1 mM and 1 mM JA (Foliar Spray)60-73% reduction in aphid population 24 hours after spray. Increased plant height (21-24%) and enhanced antioxidant enzyme activity.[1]
Cotton (Gossypium hirsutum)Fall armyworm (Spodoptera frugiperda)2.0 mM JASignificant increase in resistance to fall armyworm compared to control.
Soybean (Glycine max)Fall armyworm (Spodoptera frugiperda), Soybean looper (Chrysodeixis includens)Not specifiedApplication of JA reduced the growth of both pests, with a more pronounced effect on the fall armyworm (~38% reduction in growth) compared to the soybean looper (~9% reduction in growth).
Watermelon (Citrullus lanatus)General stress mitigationNot specifiedNo significant metabolic cost observed in plants treated with JA.[2]
Sugar Beet (Beta vulgaris)Water deficit stress5 µM and 10 µM JA (Foliar Spray)Mitigated detrimental effects of water stress, increased root sugar content and sugar yield.[3]

Note: The data presented for Jasmonic Acid are intended to serve as a proxy for potential outcomes of this compound application, as both activate the same downstream defense pathways. Direct field trials of this compound are necessary to validate these assumptions.

Signaling Pathway of this compound-Induced Defense

This compound perception at the plant cell membrane initiates a signaling cascade that culminates in the synthesis and release of herbivore-induced plant volatiles (HIPVs). This process is intricately linked with the jasmonic acid and ethylene (B1197577) signaling pathways.

volicitin_signaling_pathway This compound This compound receptor PPRs (Putative) This compound->receptor membrane Plasma Membrane ca2_influx Ca²⁺ Influx receptor->ca2_influx ros_burst ROS Burst ca2_influx->ros_burst mapk_cascade MAPK Cascade ros_burst->mapk_cascade ja_biosynthesis JA Biosynthesis (Jasmonic Acid) mapk_cascade->ja_biosynthesis ethylene_signaling Ethylene Signaling mapk_cascade->ethylene_signaling gene_expression Upregulation of Defense Genes (e.g., Igl, TPS10) ja_biosynthesis->gene_expression ethylene_signaling->gene_expression volatile_synthesis Volatile Synthesis (Terpenoids, Indole (B1671886), etc.) gene_expression->volatile_synthesis volatile_release Volatile Release (HIPVs) volatile_synthesis->volatile_release natural_enemies Attraction of Natural Enemies volatile_release->natural_enemies

Caption: this compound signaling pathway in maize.

Upon binding to putative pattern recognition receptors (PRRs) on the plasma membrane, this compound triggers a rapid influx of calcium ions (Ca²⁺) and a burst of reactive oxygen species (ROS).[4] This initiates a mitogen-activated protein kinase (MAPK) cascade, which in turn activates the biosynthesis of jasmonic acid and interacts with the ethylene signaling pathway.[5][6] This concerted signaling leads to the transcriptional upregulation of defense-related genes, such as indole-3-glycerol phosphate (B84403) lyase (Igl) and terpene synthases (e.g., TPS10), resulting in the production and release of a specific blend of HIPVs that attract predatory and parasitic insects.[7][8]

Experimental Protocols

A standardized protocol for the field application and validation of this compound is crucial for obtaining reliable and comparable data. The following outlines a general experimental workflow based on methodologies used for other elicitors.

experimental_workflow start Start: Experimental Design plot_setup Field Plot Setup (Randomized Block Design) start->plot_setup treatments Treatment Groups: - this compound Solution - Jasmonic Acid (Positive Control) - Mechanical Damage (Control) - Untreated Control plot_setup->treatments application Elicitor Application (Foliar Spray to Runoff) treatments->application data_collection Data Collection application->data_collection herbivore_damage Herbivore Damage Assessment (% Leaf Area Consumed) data_collection->herbivore_damage pest_population Pest Population Counts (e.g., Larvae per Plant) data_collection->pest_population natural_enemies_count Natural Enemy Abundance (e.g., Parasitoid Wasps) data_collection->natural_enemies_count volatile_collection Volatile Collection & Analysis (GC-MS) data_collection->volatile_collection yield_measurement Yield Measurement (e.g., Grain Weight, Fruit Number) data_collection->yield_measurement analysis Statistical Analysis (ANOVA, etc.) herbivore_damage->analysis pest_population->analysis natural_enemies_count->analysis volatile_collection->analysis yield_measurement->analysis end End: Evaluation of Efficacy analysis->end

References

comparative analysis of volatiles induced by different fatty acid-amino acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the volatile organic compounds (VOCs) induced in plants by different fatty acid-amino acid conjugates (FAACs). FAACs, commonly found in the oral secretions of insect herbivores, act as potent elicitors of plant defense responses, including the emission of complex volatile blends. These volatiles play crucial roles in plant-insect interactions, such as attracting natural enemies of the herbivores. Understanding the specific volatile profiles induced by different FAACs is critical for research in chemical ecology, plant defense mechanisms, and the development of novel pest management strategies.

Introduction to Fatty Acid-Amino Acid Conjugates as Elicitors

Fatty acid-amino acid conjugates are a class of molecules produced by insects, often through the conjugation of fatty acids derived from the host plant with amino acids from the insect itself.[1][2] When introduced into a plant, for instance during herbivory, these molecules can be recognized by the plant's defense system, triggering a cascade of downstream responses. One of the most well-documented responses is the synthesis and release of a diverse array of volatile organic compounds.

Prominent examples of FAACs that have been shown to elicit volatile emissions in plants include:

  • N-linolenoyl-L-glutamine

  • Volicitin (N-(17-hydroxylinolenoyl)-L-glutamine) [3]

  • N-(18-hydroxylinolenoyl)-L-glutamine (18OH-volicitin) [3]

The structural differences between these FAACs, particularly the presence and position of hydroxyl groups on the fatty acid chain, can significantly influence the composition and quantity of the elicited volatile blend.

Comparative Quantitative Analysis of Induced Volatiles

The following table summarizes the quantitative analysis of major volatile compounds induced in maize (Zea mays), eggplant (Solanum melongena), and tobacco (Nicotiana tabacum) seedlings by different FAACs. The data is based on a study by Yoshinaga et al. (2014), which compared the elicitor activity of N-linolenoyl-L-glutamine, 17-OH-volicitin, and 18-OH-volicitin.[3] It is important to note that the volatile profiles can vary depending on the plant species, age, and environmental conditions.

Volatile CompoundChemical ClassMaize (Zea mays)Eggplant (Solanum melongena)Tobacco (Nicotiana tabacum)
(ng/plant) (ng/plant) (ng/plant)
Green Leaf Volatiles
(Z)-3-HexenalAldehydePresentPresentPresent
(E)-2-HexenalAldehydePresentPresentPresent
(Z)-3-Hexen-1-olAlcoholPresentPresentPresent
(Z)-3-Hexenyl acetateEsterPresentPresentPresent
Terpenoids
LinaloolMonoterpenePresentPresentPresent
(E)-β-OcimeneMonoterpenePresentPresentPresent
(E)-β-FarneseneSesquiterpenePresentPresentPresent
(E)-α-BergamoteneSesquiterpenePresentPresentPresent
Indole AromaticPresentNot ReportedNot Reported

Note: The term "Present" indicates that the compound was detected in the study, but specific quantitative data for each FAAC treatment was not presented in a comparative table format in the referenced literature. The study did find that in eggplant and tobacco, 18OH-volicitin and 17OH-volicitin induced approximately twice the total amount of VOCs compared to N-linolenoyl-L-glutamine, while in corn, the response to both was similar.[3]

Experimental Protocols

Synthesis of Fatty Acid-Amino Acid Conjugates

A general method for the synthesis of FAACs involves the coupling of a fatty acid with an amino acid. This can be achieved using standard peptide coupling reagents.

Materials:

Procedure:

  • Dissolve the fatty acid in the anhydrous solvent.

  • Add the coupling agent and stir for a few minutes at 0°C.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride and the base in the anhydrous solvent.

  • Add the amino acid solution to the fatty acid solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • Wash the filtrate with dilute acid and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired FAAC methyl ester.

  • Saponify the methyl ester using a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran (B95107) and water to yield the final FAAC.

  • Purify the final product by high-performance liquid chromatography (HPLC).

Plant Treatment with Fatty Acid-Amino Acid Conjugates

Materials:

  • Synthesized FAACs

  • Solvent (e.g., lanolin paste or a dilute aqueous solution with a surfactant)

  • Micropipette

  • Mechanical wounding tool (e.g., a pattern wheel or forceps)

  • Plant seedlings (e.g., maize, tobacco) at a consistent developmental stage

Procedure:

  • Prepare solutions of the different FAACs at the desired concentration in the chosen solvent.

  • Mechanically wound the leaves of the plant seedlings in a standardized manner. For example, make small punctures or scratches on the leaf surface.

  • Immediately after wounding, apply a small, precise volume (e.g., 10 µL) of the FAAC solution directly to the wounded area.

  • For the control group, apply the solvent without the FAAC to similarly wounded plants.

  • Place the treated plants in a controlled environment (e.g., a growth chamber with controlled light, temperature, and humidity) for the duration of the volatile collection period.

Volatile Collection and Analysis by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME):

Materials:

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • Glass chambers or bags to enclose the plants

  • Air purification system (to provide clean air)

  • Vacuum pump

Procedure:

  • Place the treated plant inside the glass chamber.

  • Purge the chamber with purified air for a set period to remove any background contaminants.

  • Seal the chamber and expose the SPME fiber to the headspace of the plant for a defined period (e.g., 30-60 minutes).

  • After the sampling period, retract the fiber into the needle and immediately introduce it into the gas chromatograph-mass spectrometer (GC-MS) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for volatile analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C (for thermal desorption of the SPME fiber)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Data Analysis:

  • Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST/Wiley).

  • Confirm the identity of key compounds by comparing their retention times with those of authentic standards.

  • Quantify the compounds by integrating the peak areas of their characteristic ions. The abundance can be expressed as peak area or converted to concentration using a calibration curve of authentic standards.

Signaling Pathways and Experimental Workflows

FAAC-Induced Plant Defense Signaling Pathway

The recognition of FAACs at the plant cell surface initiates a signaling cascade that leads to the production of defense-related compounds, including volatile organic compounds.

FAAC_Signaling_Pathway FAAC Fatty Acid-Amino Acid Conjugate (FAAC) Receptor PPR or other Membrane Receptor FAAC->Receptor G_Protein G-Protein Signaling Receptor->G_Protein Ca_Influx Ca²⁺ Influx G_Protein->Ca_Influx MAPK_Cascade MAPK Cascade (e.g., SIPK, WIPK) Ca_Influx->MAPK_Cascade ROS_Burst Reactive Oxygen Species (ROS) Burst Ca_Influx->ROS_Burst JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis ROS_Burst->JA_Biosynthesis Transcription_Factors Transcription Factors (e.g., WRKY, MYC) JA_Biosynthesis->Transcription_Factors Defense_Genes Activation of Defense Genes Transcription_Factors->Defense_Genes VOC_Biosynthesis Volatile Biosynthesis (Terpenoids, GLVs, etc.) Defense_Genes->VOC_Biosynthesis VOC_Emission Volatile Emission VOC_Biosynthesis->VOC_Emission

Caption: FAAC-induced plant defense signaling pathway.

Experimental Workflow for FAAC-Induced Volatile Analysis

The following diagram illustrates the typical workflow for studying the volatiles induced by FAACs in plants.

Experimental_Workflow cluster_synthesis FAAC Preparation cluster_treatment Plant Treatment cluster_analysis Volatile Analysis Synthesis Synthesis of different FAACs Purification Purification and Quantification (HPLC) Synthesis->Purification Application Application of FAACs to wounded sites Plant_Growth Grow plants under controlled conditions Wounding Mechanical Wounding of Leaves Plant_Growth->Wounding Wounding->Application Volatile_Collection Headspace Volatile Collection (HS-SPME) GCMS_Analysis GC-MS Analysis Volatile_Collection->GCMS_Analysis Data_Processing Data Processing and Compound Identification GCMS_Analysis->Data_Processing Statistical_Analysis Comparative Statistical Analysis Data_Processing->Statistical_Analysis

Caption: Experimental workflow for FAAC-induced volatile analysis.

References

A Comparative Analysis of Volicitin and Coronatine as Plant Defense Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of two prominent plant defense elicitors: volicitin and coronatine (B1215496). By presenting available experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers investigating plant-pathogen and plant-herbivore interactions, as well as for professionals in the development of novel crop protection strategies.

Introduction to this compound and Coronatine

This compound and coronatine are signaling molecules that modulate plant defense responses, albeit through different origins and with distinct physiological outcomes. This compound, a fatty acid-amino acid conjugate primarily found in the oral secretions of lepidopteran larvae, is a key elicitor in plant defense against herbivores. It triggers the production and release of volatile organic compounds (VOCs) that attract natural enemies of the attacking insects, a phenomenon known as indirect defense.

Coronatine, a phytotoxin produced by the bacterium Pseudomonas syringae, is a structural and functional mimic of the active form of the plant hormone jasmonic acid, JA-isoleucine (JA-Ile). It is a potent modulator of plant defense signaling, often suppressing the plant's immune response to promote pathogen virulence.

Comparative Efficacy and Biological Effects

Direct comparative studies quantifying the efficacy of this compound and coronatine under identical experimental conditions are limited in the currently available scientific literature. However, by examining their effects on specific plant responses in various studies, a comparative overview can be compiled.

ElicitorOriginPrimary Mode of ActionTarget Plant(s) in StudiesKey Biological EffectsQuantitative Data Highlights
This compound Insect Oral SecretionsInduces indirect defenseMaize (Zea mays)- Triggers the synthesis and release of volatile terpenoids and indole (B1671886).[1] - Attracts natural enemies of herbivores.- Induces an approximately 8-fold increase in the transcript level of the Igl gene (indole-3-glycerol phosphate (B84403) lyase) in maize.[1] - this compound (1 nmol/plant) and JA (100 nmol/plant) stimulate statistically similar levels of sesquiterpene volatile emission in nitrogen-deficient maize.
Coronatine Pseudomonas syringaeSuppresses plant immunityArabidopsis (Arabidopsis thaliana), Tomato (Solanum lycopersicum), Maize (Zea mays)- Mimics JA-Ile, activating JA signaling. - Suppresses salicylic (B10762653) acid (SA)-dependent defenses.[2][3] - Promotes pathogen virulence by, for example, reopening stomata. - Can enhance resistance to certain insect herbivores in maize by increasing JA and abscisic acid (ABA) levels.[4][5]- Suppresses the expression of SA-dependent pathogenesis-related (PR) genes (PR-1b and PR-2b) in tomato.[3] - 0.05 μM COR treatment in maize leads to a 461.8% increase in ABA and a 44.3% increase in JA content in leaves.[4] - Downregulates the expression of nine JAZ protein genes in maize.[4]

Signaling Pathways

This compound and coronatine both influence the jasmonic acid signaling pathway, but their initial perception and downstream consequences differ significantly.

This compound Signaling Pathway

This compound is perceived at the plasma membrane, although a specific receptor has not yet been definitively identified.[6] Its binding is thought to initiate a signaling cascade involving mitogen-activated protein kinases (MAPKs), leading to the activation of the jasmonic acid and ethylene (B1197577) signaling pathways. This culminates in the expression of genes responsible for the synthesis of volatile compounds.[7]

Volicitin_Signaling_Pathway cluster_cell Plant Cell This compound This compound Receptor Putative Receptor This compound->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade PlasmaMembrane Plasma Membrane JA_Pathway Jasmonic Acid Signaling MAPK_Cascade->JA_Pathway ET_Pathway Ethylene Signaling MAPK_Cascade->ET_Pathway Terpene_Synthases Terpene Synthase Gene Expression JA_Pathway->Terpene_Synthases Igl_Gene Igl Gene Expression JA_Pathway->Igl_Gene ET_Pathway->Terpene_Synthases ET_Pathway->Igl_Gene Volatiles Volatile Emission (Terpenoids, Indole) Terpene_Synthases->Volatiles Igl_Gene->Volatiles

This compound signaling cascade in a plant cell.
Coronatine Signaling Pathway

Coronatine enters the plant cell and binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes. A key consequence of this activation is the suppression of the salicylic acid (SA) signaling pathway, which is crucial for defense against biotrophic pathogens.

Coronatine_Signaling_Pathway cluster_cell Plant Cell Coronatine Coronatine COI1 SCF-COI1 Complex Coronatine->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Genes JA-Responsive Gene Expression MYC2->JA_Genes JA_Genes->Suppression SA_Pathway Salicylic Acid Signaling PR_Genes PR Gene Expression SA_Pathway->PR_Genes Suppression->SA_Pathway

Coronatine signaling cascade in a plant cell.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to assess the efficacy of elicitors like this compound and coronatine.

Plant Treatment and Sample Collection for Gene Expression Analysis

A typical workflow for treating plants with elicitors and collecting samples for RNA analysis is depicted below.

Experimental_Workflow_Gene_Expression Plant_Growth 1. Plant Growth (e.g., Maize seedlings) Treatment 3. Elicitor Application (e.g., to wounded leaf surface) Plant_Growth->Treatment Elicitor_Prep 2. Elicitor Preparation (this compound or Coronatine in buffer) Elicitor_Prep->Treatment Incubation 4. Incubation (Time course: e.g., 0, 1, 2, 4, 8h) Treatment->Incubation Harvesting 5. Tissue Harvesting (Flash-freeze in liquid N2) Incubation->Harvesting RNA_Extraction 6. RNA Extraction Harvesting->RNA_Extraction RT_qPCR 7. RT-qPCR Analysis RNA_Extraction->RT_qPCR

Workflow for gene expression analysis after elicitor treatment.

Methodology:

  • Plant Material: Grow plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle). For maize, seedlings at the V2-V3 stage are often used.

  • Elicitor Application: Prepare solutions of this compound or coronatine in a suitable buffer (e.g., MES-KOH, pH 6.0). Apply a defined volume and concentration of the elicitor solution to a small wound on a leaf. A buffer-only treatment serves as a control.

  • Time Course and Harvesting: Harvest leaf tissue at various time points post-treatment (e.g., 0, 1, 2, 4, 8 hours). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and RT-qPCR: Extract total RNA from the frozen tissue using a suitable kit or protocol. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers for target defense genes (e.g., Igl, TPS10 for this compound in maize; PR-1, PDF1.2 for coronatine in Arabidopsis) and a reference gene for normalization.

Volatile Organic Compound (VOC) Collection and Analysis

Methodology:

  • Plant Treatment: Treat plants with the elicitor as described above.

  • Volatile Collection: Enclose the treated plant or the treated leaf in a collection chamber (e.g., a glass vessel). Draw air from the chamber through a trap containing an adsorbent material (e.g., Porapak Q) for a defined period.

  • GC-MS Analysis: Elute the trapped volatiles from the adsorbent with a solvent (e.g., dichloromethane). Analyze the eluate using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual volatile compounds.

Conclusion

This compound and coronatine represent two distinct classes of elicitors that powerfully modulate plant defense responses. This compound acts as a "cry for help" in response to herbivory, initiating a cascade that leads to the attraction of the herbivore's natural enemies. In contrast, coronatine is a molecular weapon used by a bacterial pathogen to disarm the plant's immune system.

For researchers, understanding the contrasting mechanisms of these two elicitors provides valuable insights into the complexity of plant defense signaling. For drug development professionals, the targeted and potent nature of these molecules offers inspiration for the design of novel plant protectants. For instance, synthetic analogs of this compound could be developed to enhance indirect defenses in crops, while inhibitors of coronatine signaling could represent a new class of anti-virulence agents to combat bacterial diseases. Further research, particularly direct comparative studies, will be crucial to fully elucidate their relative potencies and to harness their potential in sustainable agriculture.

References

cross-talk between volicitin-mediated and pathogen-associated molecular pattern (PAMP)-triggered immunity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant immunity is paramount. This guide provides a comprehensive comparison of two key immune signaling pathways: one activated by volicitin, a Herbivore-Associated Molecular Pattern (HAMP), and the other by Pathogen-Associated Molecular Patterns (PAMPs). We delve into the experimental data, detailed protocols, and signaling pathway visualizations to illuminate the cross-talk and distinctions between these two crucial defense mechanisms.

Introduction

Plants have evolved sophisticated immune systems to defend against a wide array of threats, including herbivorous insects and pathogenic microbes. This defense is largely initiated by the recognition of specific molecular cues. PAMP-triggered immunity (PTI) is a well-characterized pathway activated by conserved microbial molecules like flagellin (B1172586) (or its active peptide fragment flg22). More recently, a parallel field of study has emerged focusing on HAMPs, such as this compound, a fatty acid-amino acid conjugate found in the oral secretions of lepidopteran larvae. While both PAMPs and HAMPs trigger immune responses, the extent of their signaling convergence and divergence is an active area of research. This guide synthesizes the current understanding of the cross-talk between this compound-mediated and PAMP-triggered immunity.

Comparative Analysis of Early Immune Responses

While direct quantitative comparisons of key immune responses to this compound and flg22 in the same experimental system are not extensively available in the current literature, we can infer a comparative model based on studies of analogous elicitors and the conceptual understanding of HAMP and PAMP signaling. The following tables summarize expected and observed outcomes based on available research.

Table 1: Comparison of Early Signaling Events

FeatureThis compound (HAMP)flg22 (PAMP)Key Overlap/Divergence
Receptor Type Putative Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Leucine-Rich Repeat Receptor-Like Kinase (FLS2)Both likely involve LRR-RLKs, suggesting shared downstream signaling partners.
Co-Receptor UnknownBAK1The involvement of a BAK1-like co-receptor in this compound signaling is plausible but not yet confirmed.
MAPK Activation Yes (inferred)Yes (MPK3, MPK4, MPK6)[1][2]Both pathways are thought to converge on MAPK cascades, a central hub in plant defense signaling.
ROS Burst Yes (inferred)Yes[3]A rapid and transient generation of reactive oxygen species is a common early response to both types of elicitors.
Callose Deposition Yes (inferred)Yes[4][5][6]Both can induce callose deposition, a reinforcement of the cell wall, though the kinetics and intensity may differ.

Table 2: Comparison of Downstream Phytohormone Signaling

PhytohormoneThis compound (HAMP)flg22 (PAMP)Cross-talk Mechanism
Jasmonic Acid (JA) Strong InductionWeaker or transient induction[7]This compound, associated with chewing herbivores, robustly activates the JA pathway, a key regulator of anti-herbivore defenses.
Salicylic Acid (SA) Generally antagonizedStrong InductionThe JA pathway, activated by this compound, often antagonizes the SA pathway, which is a hallmark of PTI against biotrophic pathogens.
Ethylene (B1197577) (ET) InductionInduction[7][8]Both pathways can induce ethylene production, which can have synergistic or antagonistic effects depending on the context.

Signaling Pathway Diagrams

To visualize the flow of information in these immune pathways, the following diagrams were generated using the Graphviz DOT language.

Volicitin_Signaling_Pathway This compound This compound (HAMP) receptor Putative LRR-RLK Receptor This compound->receptor coreceptor Co-receptor ? receptor->coreceptor mapk_cascade MAPK Cascade (e.g., MPK3/6) receptor->mapk_cascade ros_burst ROS Burst receptor->ros_burst ja_biosynthesis JA Biosynthesis and Signaling mapk_cascade->ja_biosynthesis ros_burst->ja_biosynthesis defense_genes Anti-herbivore Defense Gene Expression ja_biosynthesis->defense_genes

This compound-Mediated Signaling Pathway

PAMP_Signaling_Pathway flg22 flg22 (PAMP) fls2 FLS2 (LRR-RLK) flg22->fls2 bak1 BAK1 (Co-receptor) fls2->bak1 mapk_cascade MAPK Cascade (MPK3/4/6) fls2->mapk_cascade ros_burst ROS Burst fls2->ros_burst bak1->fls2 sa_biosynthesis SA Biosynthesis and Signaling mapk_cascade->sa_biosynthesis ros_burst->sa_biosynthesis defense_genes Anti-pathogen Defense Gene Expression sa_biosynthesis->defense_genes

PAMP-Triggered Immunity (PTI) Pathway

Cross_Talk_Diagram cluster_this compound This compound Signaling cluster_pamp PAMP Signaling This compound This compound vol_receptor This compound Receptor This compound->vol_receptor ja_pathway JA Pathway vol_receptor->ja_pathway mapk MAPK Cascade vol_receptor->mapk ros ROS Burst vol_receptor->ros sa_pathway SA Pathway ja_pathway->sa_pathway Antagonism defense_responses Defense Responses ja_pathway->defense_responses flg22 flg22 pamp_receptor FLS2/BAK1 flg22->pamp_receptor pamp_receptor->sa_pathway pamp_receptor->mapk pamp_receptor->ros sa_pathway->defense_responses mapk->defense_responses ros->defense_responses

Cross-talk between this compound and PAMP Signaling

Experimental Protocols

The following are detailed methodologies for key experiments to comparatively assess the effects of this compound and flg22 on plant immune responses.

Reactive Oxygen Species (ROS) Burst Assay

Objective: To quantify and compare the kinetics and magnitude of ROS production in response to this compound and flg22.

Materials:

  • Plant leaf discs (e.g., from Nicotiana benthamiana or Arabidopsis thaliana)

  • Luminol (B1675438) (for chemiluminescence detection)

  • Horseradish peroxidase (HRP)

  • This compound and flg22 stock solutions

  • 96-well microplate luminometer

Protocol:

  • Prepare leaf discs (e.g., 4 mm diameter) from mature plant leaves and float them on sterile water overnight in a 96-well plate to minimize wounding effects.

  • On the day of the experiment, replace the water with a solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).

  • Place the plate in a luminometer and measure the background luminescence for a few minutes.

  • Add this compound or flg22 to the wells to achieve the desired final concentration (e.g., 1 µM). A mock treatment (e.g., water or solvent control) should be included.

  • Immediately start recording luminescence every 1-2 minutes for at least 60-90 minutes.

  • Data is typically plotted as relative light units (RLU) over time. The area under the curve can be calculated to represent the total ROS production.

Callose Deposition Assay

Objective: To visualize and quantify callose deposition in leaf tissue after treatment with this compound or flg22.

Materials:

  • Plant leaves

  • This compound and flg22 solutions

  • Fixative solution (e.g., ethanol:acetic acid:water, 3:1:6)

  • Aniline (B41778) blue staining solution (e.g., 0.01% aniline blue in 150 mM K2HPO4, pH 9.5)

  • Fluorescence microscope with a DAPI filter set

Protocol:

  • Infiltrate plant leaves with this compound (e.g., 1 µM), flg22 (e.g., 1 µM), or a mock solution using a needleless syringe.

  • After a specific incubation period (e.g., 8-12 hours), excise the infiltrated leaf areas.

  • Clear the chlorophyll (B73375) from the leaf tissue by incubating in the fixative solution until the tissue is transparent.

  • Wash the cleared leaves with water and then stain with the aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize the callose deposits (appearing as bright fluorescent spots) using a fluorescence microscope.

  • Capture images and quantify the number and area of callose deposits using image analysis software (e.g., ImageJ).

MAPK Activation Assay (Immunoblotting)

Objective: To determine the phosphorylation status and activation kinetics of MAP kinases in response to this compound and flg22.

Materials:

  • Plant seedlings or leaf tissue

  • This compound and flg22 solutions

  • Protein extraction buffer

  • Primary antibodies specific for phosphorylated MAPKs (e.g., anti-p44/42 ERK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and immunoblotting equipment

Protocol:

  • Treat plant seedlings or leaf tissue with this compound (e.g., 1 µM), flg22 (e.g., 1 µM), or a mock solution for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the primary antibody against phosphorylated MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • The intensity of the bands corresponding to phosphorylated MAPKs can be quantified to assess the level of activation.

Conclusion and Future Directions

The cross-talk between this compound-mediated and PAMP-triggered immunity represents a fascinating and critical area of plant defense research. While current evidence suggests significant convergence on early signaling events like MAPK activation and ROS production, the downstream hormonal responses, particularly the antagonistic relationship between JA and SA, highlight a key point of divergence that likely allows plants to tailor their defenses to specific threats.

A significant gap in the literature is the lack of direct, quantitative comparative studies of this compound and flg22 under identical experimental conditions. Such studies are crucial for a precise understanding of the similarities and differences in the signaling strength, kinetics, and downstream consequences of HAMP and PAMP perception. Future research in this area will not only enhance our fundamental knowledge of plant immunity but also open new avenues for the development of novel strategies to protect crops from both insect pests and microbial pathogens.

References

Validating Putative Volicitin Receptors: A Comparative Guide to Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of putative volicitin receptors in plants. It offers a detailed examination of experimental approaches, presents comparative data for performance evaluation, and includes detailed protocols for key experiments. This document is intended to assist researchers in designing and executing robust validation studies for novel plant signaling molecules and their receptors.

Introduction to this compound and its Putative Receptors

This compound, a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores such as the beet armyworm (Spodoptera exigua), is a potent elicitor of plant defense responses.[1] When introduced to a wounded site on a plant, such as maize, it triggers the systemic release of a blend of volatile organic compounds (VOCs). These VOCs, in turn, attract natural enemies of the herbivore, forming a key component of the plant's indirect defense strategy.[1][2]

The precise molecular mechanism of this compound perception in plants is an active area of research. While a specific, single this compound receptor has yet to be definitively cloned and characterized, studies have identified a high-affinity binding site for this compound on the plasma membranes of maize leaves.[3][4] This binding is saturable and reversible, suggesting the presence of a specific receptor protein.[3][4] Current hypotheses point towards a receptor-like kinase (RLK) as a likely candidate for the putative this compound receptor.

Comparative Analysis of Elicitor-Induced Defense Responses

To validate the function of a putative this compound receptor, it is crucial to compare its activation with known plant defense signaling pathways. The jasmonic acid (JA) pathway is a well-characterized signaling cascade involved in herbivore defense. Methyl jasmonate (MeJA), a volatile derivative of JA, is commonly used as a chemical elicitor to experimentally induce these defenses. This section compares the downstream effects of this compound and MeJA, providing a basis for evaluating the specificity of a putative this compound receptor.

Receptor Binding Affinity

A key validation step is to determine the binding affinity of this compound to its putative receptor. Radioligand binding assays using tritiated this compound ([³H]-L-volicitin) have been employed to characterize this interaction in enriched plasma membrane fractions from maize leaves.

LigandApparent Dissociation Constant (Kd)Bmax (fmol/μg protein)Hill Coefficient
[³H]-L-Volicitin1.3 nM[3][4]1.26[3]1.07[3][4]

Table 1: Binding Characteristics of [³H]-L-Volicitin to Maize Plasma Membranes. This high-affinity binding is consistent with the low concentrations of this compound required to elicit a defense response.

Interestingly, pretreatment of maize plants with MeJA has been shown to significantly increase the total binding of [³H]-L-volicitin, suggesting that the jasmonate signaling pathway may regulate the expression or availability of the putative this compound receptor.[3][4]

Treatment[³H]-L-Volicitin Binding (fmol/μg protein)Fold Increase vs. Control
Control (Water)~0.31.0
Methyl Jasmonate (1 µM, 12h)~1.2~4.0[3]
Beet Armyworm Feeding (16h)~1.2~4.0[3][4]

Table 2: Induction of this compound Binding Sites. This demonstrates a quantitative link between the jasmonate pathway and the perception of this compound.

Downstream Gene Expression

Activation of a putative this compound receptor should lead to the transcriptional regulation of defense-related genes. Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of key genes involved in plant defense, such as those encoding for terpene synthases, which are responsible for the production of volatile terpenes.

ElicitorTarget GeneFold Change in Expression (vs. Wounded Control)Time Point
This compoundstc1 (sesquiterpene cyclase)15-30[5]4 hours
This compoundIgl (indole-3-glycerol phosphate (B84403) lyase)~8-102 hours
Methyl Jasmonatestc1 (sesquiterpene cyclase)Variable, often used to potentiate wound response-

Table 3: Comparison of Elicitor-Induced Gene Expression in Maize. this compound strongly and specifically induces the expression of genes involved in the synthesis of defensive compounds.

Volatile Organic Compound (VOC) Emission

The ultimate functional output of this compound perception is the release of VOCs. Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying these volatile blends.

ElicitorKey Volatiles InducedRelative Emission Levels
This compoundIndole (B1671886), sesquiterpenes (e.g., (E)-β-farnesene, (E)-α-bergamotene)High and sustained
Mechanical WoundingGreen leaf volatiles (e.g., (Z)-3-hexenal)Low and transient
Methyl JasmonateSimilar profile to this compound, but can vary in composition and timingHigh and sustained

Table 4: Comparison of Elicitor-Induced Volatile Profiles in Maize. A functional putative this compound receptor, when activated, should recapitulate the characteristic VOC profile induced by this compound application to wounded plants.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating a Putative Receptor

The following diagram illustrates a typical workflow for the functional validation of a candidate this compound receptor.

experimental_workflow cluster_candidate Candidate Receptor Identification cluster_validation Functional Validation cluster_in_vitro In Vitro Assays cluster_in_planta In Planta Assays candidate Identify Candidate Receptor Gene (e.g., RLK from transcriptome data) binding_assay Radioligand Binding Assay (Test direct binding of this compound) candidate->binding_assay protoplast Maize Protoplast Transient Expression System candidate->protoplast pull_down Pull-Down Assay (Confirm interaction) binding_assay->pull_down reporter_assay Promoter-Reporter Assay (e.g., defense gene promoter driving GUS/luciferase) protoplast->reporter_assay voc_analysis VOC Analysis (GC-MS) (Measure downstream output) protoplast->voc_analysis gene_expression Gene Expression Analysis (qRT-PCR) (Quantify defense gene induction) protoplast->gene_expression

Caption: Workflow for validating a putative this compound receptor.

Putative this compound Signaling Pathway

This diagram illustrates a hypothesized signaling cascade initiated by this compound binding to its putative receptor.

volicitin_signaling cluster_cell Plant Cell This compound This compound receptor Putative this compound Receptor (e.g., Receptor-Like Kinase) This compound->receptor plasma_membrane Plasma Membrane mapk MAPK Cascade receptor->mapk Signal Transduction transcription_factors Transcription Factors (e.g., WRKY, MYC) mapk->transcription_factors Activation gene_expression Defense Gene Expression (e.g., terpene synthases, Igl) transcription_factors->gene_expression Induction voc_synthesis VOC Synthesis gene_expression->voc_synthesis voc_emission VOC Emission voc_synthesis->voc_emission ja_signaling cluster_cell Plant Cell herbivory Herbivore Damage ja_biosynthesis JA Biosynthesis herbivory->ja_biosynthesis ja_ile JA-Ile (active form) ja_biosynthesis->ja_ile coi1 COI1 (F-box protein) ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses defense_genes Defense Gene Expression myc2->defense_genes activates defense_response Defense Response defense_genes->defense_response

References

A Comparative Guide to the Metabolic Reprogramming of Plants in Response to Volicitin and Mechanical Wounding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of plants treated with the insect-derived elicitor, volicitin, versus mechanical wounding. The information presented is supported by experimental data to aid in understanding the nuanced defense responses of plants to herbivory-related stimuli.

Introduction

Plants have evolved sophisticated mechanisms to defend themselves against herbivores. These defenses involve significant metabolic reprogramming, leading to the production of a diverse array of chemical compounds. Mechanical wounding, the physical damage to plant tissues, initiates a rapid, localized, and systemic defense response. In contrast, elicitors present in the oral secretions of insects, such as this compound, can trigger a more specific and amplified defense cascade, signaling a direct herbivorous attack. Understanding the distinct and overlapping metabolic consequences of these two stimuli is crucial for developing novel strategies for crop protection and for the discovery of new bioactive compounds.

Data Presentation: A Quantitative Comparison of Key Metabolic Markers

The following table summarizes the quantitative differences in the production of key defense-related metabolites in maize (Zea mays) seedlings following treatment with this compound and mechanical wounding. The data is compiled from studies that investigated these responses under controlled laboratory conditions. It is important to note that the magnitude of these responses can be influenced by factors such as plant age, genotype, and environmental conditions.

Metabolite ClassMetaboliteTreatmentFold Change vs. Control (approx.)Reference
Phytohormones Jasmonic Acid (JA)Mechanical Wounding~2-3 fold[1]
This compound~5-6 fold[1]
Volatile Terpenoids (E)-β-farneseneMechanical WoundingLow induction[1]
This compoundHigh induction[1]
(E)-α-bergamoteneMechanical WoundingLow induction[1]
This compoundHigh induction[1]
β-caryophylleneMechanical WoundingLow induction[1]
This compoundHigh induction[1]
Volatile Aromatics Indole (B1671886)Mechanical WoundingNo significant induction[2]
This compoundSignificant induction[2]
Green Leaf Volatiles (GLVs) (Z)-3-HexenalMechanical WoundingRapid and high induction[3]
This compoundNo significant induction[3]
(E)-2-HexenalMechanical WoundingRapid and high induction[3]
This compoundNo significant induction[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the application of this compound and mechanical wounding, followed by metabolite analysis.

Plant Material and Growth Conditions
  • Plant Species: Maize (Zea mays) seedlings are a common model for these studies.

  • Growth: Seedlings are typically grown in a controlled environment (growth chamber or greenhouse) with a defined light/dark cycle, temperature, and humidity to ensure uniformity.

Treatment Application

This compound Treatment [1][2]

  • Preparation of this compound Solution: A stock solution of synthetic this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired concentration in a buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 8.0).

  • Wounding: A small area of a leaf (e.g., the second true leaf) is mechanically damaged using a razor blade or by creating small punctures with a needle.

  • Application: A specific volume (e.g., 10-20 µL) of the this compound solution is applied directly to the wounded area. Control plants are treated with the buffer solution alone.

Mechanical Wounding [1][4]

  • Method: A standardized mechanical wounding is applied to the leaves. This can be achieved by:

    • Making a series of parallel incisions with a razor blade.

    • Crushing a defined area of the leaf with forceps.

    • Using a pattern wheel to create consistent punctures.

  • Control: Undamaged plants serve as the control group.

Metabolite Analysis

Volatile Metabolite Analysis (GC-MS) [2]

  • Collection: Volatiles are collected from the headspace of the treated plants using a dynamic headspace collection system or solid-phase microextraction (SPME). The collection is typically performed for a defined period (e.g., 2-8 hours) after treatment.

  • Analysis: The collected volatiles are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds (e.g., starting at 40°C and ramping up to 250°C).

    • MS Detection: Mass spectra are acquired in electron ionization (EI) mode.

  • Identification and Quantification: Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is typically performed by comparing the peak areas of the target compounds to the peak area of an internal standard.

Non-Volatile Metabolite Analysis (LC-MS) [5][6]

  • Sample Preparation:

    • Leaf tissue is harvested at specific time points after treatment and immediately frozen in liquid nitrogen to quench metabolic activity.

    • The frozen tissue is ground to a fine powder.

    • Metabolites are extracted using a solvent mixture (e.g., methanol:water or acetonitrile (B52724):water).

  • Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • LC Column: A reverse-phase C18 column is commonly used for the separation of a wide range of metabolites.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid), is used for elution.

    • MS Detection: Mass spectra are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes to detect a broader range of compounds.

  • Identification and Quantification: Metabolites are putatively identified by comparing their accurate mass and fragmentation patterns with entries in metabolite databases (e.g., KEGG, Metlin). Confirmation of identity requires comparison with authentic standards. Relative quantification is performed by comparing the peak areas of metabolites between different treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for comparing the metabolic responses to this compound and mechanical wounding.

Signaling_Pathways cluster_MW Mechanical Wounding cluster_V This compound cluster_JA Common Pathway MW Mechanical Wounding DAMPs DAMPs (e.g., cell wall fragments) MW->DAMPs ROS_Ca ROS Burst & Ca2+ Influx MW->ROS_Ca JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis DAMPs->JA_Biosynthesis activates LOX_pathway Lipoxygenase (LOX) Pathway ROS_Ca->LOX_pathway GLVs Green Leaf Volatiles (GLVs) LOX_pathway->GLVs GLVs->JA_Biosynthesis primes/enhances This compound This compound Receptor PBP (Plasma Membrane Binding Protein) This compound->Receptor Receptor->JA_Biosynthesis amplifies JA_Signaling JA Signaling (JAZ degradation, MYC2 activation) JA_Biosynthesis->JA_Signaling Metabolic_Reprogramming Metabolic Reprogramming (Terpenoids, Alkaloids, Phenolics, etc.) JA_Signaling->Metabolic_Reprogramming

Figure 1. Signaling pathways activated by mechanical wounding and this compound.

Experimental_Workflow cluster_treatments Treatments cluster_analysis Metabolomic Analysis start Plant Growth (Maize Seedlings) control Control (Undamaged) start->control wounding Mechanical Wounding start->wounding This compound This compound Application start->this compound extraction Metabolite Extraction (at different time points) control->extraction wounding->extraction This compound->extraction gcms GC-MS (Volatiles) extraction->gcms lcms LC-MS (Non-volatiles) extraction->lcms data_analysis Data Analysis (Identification, Quantification, Statistical Analysis) gcms->data_analysis lcms->data_analysis output Comparison of Metabolic Profiles data_analysis->output

Figure 2. General experimental workflow for comparative metabolomics.

Conclusion

The metabolic responses of plants to mechanical wounding and this compound are distinct yet interconnected. Mechanical wounding triggers a rapid, broad-spectrum defense, characterized by the immediate release of green leaf volatiles and a moderate increase in jasmonic acid.[3] In contrast, this compound, acting as a specific indicator of herbivory, elicits a more targeted and amplified response, leading to a significant upregulation of the jasmonic acid pathway and the subsequent production of a specific blend of volatile terpenoids and other defensive secondary metabolites.[1][2] These differences highlight the sophisticated ability of plants to differentiate between general physical damage and a genuine herbivorous threat, allowing for a more tailored and effective defense strategy. This comparative understanding is invaluable for the development of targeted approaches in agriculture and for the discovery of novel, plant-derived bioactive compounds.

References

assessing the specificity of plant responses to different volicitin isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Volicitin, a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores, is a potent elicitor of defense responses in plants, most notably the emission of volatile organic compounds (VOCs) that attract natural enemies of the herbivores. The stereochemistry of the this compound molecule plays a critical role in its bioactivity, with plants exhibiting a high degree of specificity in their perception and response to different isomers. This guide provides an objective comparison of plant responses to various this compound isomers, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Data Presentation: Comparative Bioactivity of this compound Isomers

The following table summarizes the quantitative data on the bioactivity of different this compound isomers and analogs in inducing volatile organic compound (VOC) emissions in maize (Zea mays). The data is compiled from studies by Alborn et al. (1997) and Truitt et al. (2004).[1][2]

ElicitorStructurePlant SpeciesBioactivity (Relative VOC Emission %)Reference
Natural this compound N-(17S-hydroxylinolenoyl)-L-glutamineZea mays100%[3]
Synthetic L-Volicitin N-(17-hydroxylinolenoyl)-L-glutamineZea mays~100%[1]
Synthetic D-Volicitin N-(17-hydroxylinolenoyl)-D-glutamineZea maysInactive (~0%)[1][2]
Linolenoyl-L-glutamine N-linolenoyl-L-glutamineZea mays~40%[2]
17-Hydroxylinolenic acid 17-hydroxylinolenic acidZea maysInactive (~0%)[2]
L-Glutamine L-glutamineZea maysInactive (~0%)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound Isomers

The (17R)- and (17S)-isomers of this compound can be synthesized via semi-hydrogenation of an intermediary diyne and (Z)-selective olefination as key steps.[4] The enantiomerically pure D- and L-glutamine forms of synthetic this compound can be separated using a chiral column for use in bioassays.[1]

Plant Treatment with this compound Isomers
  • Plant Material: Maize (Zea mays) seedlings are typically used at the 2-3 leaf stage.

  • Elicitor Application: A solution of the this compound isomer in a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0) is applied to a mechanically wounded site on a leaf. A common method involves making a small incision with a razor blade and applying a droplet of the elicitor solution to the wound.

  • Dosage: The amount of elicitor applied per plant is carefully controlled, typically in the picomole to nanomole range.

Collection and Analysis of Volatile Organic Compounds (VOCs)
  • Collection System: Dynamic headspace collection is a standard method. Air is pushed or pulled through a collection chamber containing the treated plant, and the volatiles are trapped on an adsorbent material (e.g., Super-Q).

  • Collection Period: Volatiles are typically collected for a set period, for example, 2-8 hours after elicitor application.

  • Analysis: The trapped volatiles are eluted from the adsorbent with a solvent (e.g., dichloromethane) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Gene Expression Analysis
  • RNA Extraction: Leaf tissue is harvested at specific time points after elicitor treatment, and total RNA is extracted using standard protocols.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific defense-related genes, such as those involved in terpenoid synthesis or the jasmonic acid pathway, are quantified. Gene expression is typically normalized to a reference gene.

  • Northern Blot Analysis: This technique can also be used to determine the size and abundance of specific mRNA transcripts.

Mandatory Visualization

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound in a plant cell, leading to the production of volatile organic compounds.

Volicitin_Signaling_Pathway cluster_cytosol Cytosol This compound This compound (17S-L-isomer) Receptor PPR/LRR-RLK (Putative Receptor) This compound->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Plasma_Membrane Plasma Membrane MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis Ethylene_Signaling Ethylene Signaling MAPK_Cascade->Ethylene_Signaling Transcription_Factors Transcription Factors (e.g., WRKYs) JA_Biosynthesis->Transcription_Factors Ethylene_Signaling->Transcription_Factors Synergistic Interaction Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression VOC_Biosynthesis VOC Biosynthesis (e.g., Terpenoid Synthases) Gene_Expression->VOC_Biosynthesis VOC_Emission VOC Emission VOC_Biosynthesis->VOC_Emission

Caption: Proposed this compound signaling cascade in plants.

Experimental Workflow

The diagram below outlines the typical experimental workflow for assessing the specificity of plant responses to different this compound isomers.

Experimental_Workflow start Start synthesis Synthesis of this compound Isomers ((17R/S), (D/L-Gln)) start->synthesis plant_growth Plant Growth (e.g., Zea mays) start->plant_growth treatment Plant Treatment with Isomers & Control synthesis->treatment plant_growth->treatment incubation Incubation Period treatment->incubation voc_collection VOC Collection (Headspace Trapping) incubation->voc_collection tissue_harvest Tissue Harvest for Gene Expression incubation->tissue_harvest voc_analysis VOC Analysis (GC-MS) voc_collection->voc_analysis rna_extraction RNA Extraction tissue_harvest->rna_extraction data_analysis Data Analysis & Comparison voc_analysis->data_analysis gene_expression Gene Expression Analysis (qRT-PCR) rna_extraction->gene_expression gene_expression->data_analysis end End data_analysis->end

Caption: Workflow for comparing this compound isomer bioactivity.

References

Safety Operating Guide

Prudent Disposal of Volicitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Volicitin Waste

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like this compound are paramount to ensuring laboratory safety and environmental protection. In the absence of specific federal or institutional disposal guidelines for this compound, a conservative approach, treating it as a hazardous chemical waste, is the recommended course of action. This guide provides a framework for the safe management and disposal of this compound, grounded in standard laboratory safety practices.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical and physical data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₃₈N₂O₅PubChem[1]
Molecular Weight 422.6 g/mol PubChem[1]
CAS Number 191670-18-5PubChem[1]
IUPAC Name (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acidPubChem[1]
Appearance Not specified in provided results
Solubility Not specified in provided results
LD50 (Median Lethal Dose) Not specified in provided results

Disposal Plan: A Step-by-Step Procedural Guide

Given the lack of specific degradation protocols or regulatory disposal limits for this compound, it must be managed as a chemical waste stream through a licensed environmental waste management contractor. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Core Principle: Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Dedicate a clearly labeled, leak-proof, and chemically compatible container for this compound waste. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • Accumulation Start Date

    • Principal Investigator's Name and Laboratory Contact Information

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively confirmed to prevent unforeseen chemical reactions.

  • Aqueous vs. Organic Waste: If this compound is used in different solvent systems, maintain separate waste containers for aqueous and organic solvent-based solutions.

Step 2: Storage of this compound Waste
  • Secure Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and potential sources of ignition or reaction.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills or leaks.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 3: Disposal of Empty Containers
  • Triple Rinsing: Containers that held pure this compound or its solutions must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous chemical waste in the appropriate this compound waste container.

  • Container Disposal: Once triple-rinsed and air-dried, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Step 4: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (e.g., 90 days), contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Documentation: Complete all required hazardous waste disposal forms accurately and completely.

Experimental Protocols for In-Lab Treatment (For Research Purposes Only)

The following are general chemical degradation methods that may be applicable to this compound based on its chemical structure (a fatty acid-amino acid conjugate). These methods have not been validated for this compound and should only be attempted by trained personnel in a controlled laboratory setting for research and waste minimization studies, not as a routine disposal procedure. The resulting degradation products must be evaluated for hazards and disposed of appropriately.

Potential Hydrolysis of the Amide Bond
  • Methodology:

    • In a well-ventilated fume hood, dissolve the this compound waste in an appropriate solvent.

    • Slowly add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the solution with constant stirring and cooling to control the reaction temperature.

    • Allow the reaction to proceed for a sufficient time to ensure complete hydrolysis of the amide bond, breaking this compound into its constituent fatty acid and glutamine components.

    • Neutralize the resulting solution.

    • Analyze the solution using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the complete degradation of this compound.

    • The neutralized and verified degradation products must still be collected and disposed of as chemical waste, as their environmental impact is unknown.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated container Collect in a Designated, Labeled, Compatible Container start->container storage Store in a Secure Secondary Containment Area container->storage full Container Full or Max Accumulation Time? storage->full full->storage No ehs Contact Environmental Health & Safety (EHS) for Pickup full->ehs Yes end Professional Disposal by Licensed Contractor ehs->end empty_container Empty this compound Container rinse Triple-Rinse with Appropriate Solvent empty_container->rinse rinsate Collect Rinsate as Hazardous Waste rinse->rinsate dispose_container Dispose of Defaced, Empty Container as Non-Hazardous Waste rinse->dispose_container rinsate->container

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Volicitin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

Volicitin is a fatty acid-amino acid conjugate involved in plant defense signaling. While comprehensive toxicity data for this compound is not available, the Safety Data Sheet for L-Glutamine, a key component of the molecule, indicates that it is not classified as a hazardous substance. However, as with any chemical used in a research setting, adherence to proper safety protocols is essential to minimize any potential risks.

General Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

Since a specific SDS for this compound is unavailable, the following table summarizes the known properties of L-Glutamine. This information should be used as a general guideline, and caution should be exercised.

PropertyL-Glutamine Information
Physical State Solid (White)
Odor Odorless
pH 4 - 6
Melting Point/Range 185 °C / 365 °F
Solubility Soluble in water
Stability Stable under normal conditions
Hazardous Reactions None under normal processing
Incompatible Materials Strong oxidizing agents

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Skin and Body Protection: Wear a laboratory coat or other appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Operational and Disposal Plans

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term stability, especially for sensitive compounds.

Spill Procedures:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid dust formation.

  • For solutions, absorb with an inert material and place in a suitable container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Do not dispose of down the drain unless specifically permitted by local regulations for non-hazardous materials.

  • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as chemical waste.

Experimental Protocols

General Protocol for Handling this compound in Solution:

  • Preparation:

    • Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation.

    • Perform all manipulations in a clean, designated area, such as a fume hood or laminar flow hood, to prevent contamination and inhalation.

    • Use a calibrated analytical balance to weigh the desired amount of this compound.

  • Dissolving:

    • Add the appropriate solvent to the weighed this compound.

    • Ensure the chosen solvent is compatible with your experimental system.

  • Use in Experiments:

    • When introducing the this compound solution into your experimental system (e.g., cell culture), use appropriate sterile techniques.

  • Post-Experiment:

    • Decontaminate all equipment and work surfaces that have come into contact with this compound.

    • Dispose of all waste materials according to the established disposal plan.

Visualizing the Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Experimental Use Experimental Use Dissolving->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: General workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.